BCN-SS-amine
Description
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Structure
3D Structure
Properties
CAS No. |
1435784-65-8 |
|---|---|
Molecular Formula |
C15H24N2O2S2 |
Molecular Weight |
328.5 g/mol |
IUPAC Name |
[(1S,8R)-9-bicyclo[6.1.0]non-4-ynyl]methyl N-[2-(2-aminoethyldisulfanyl)ethyl]carbamate |
InChI |
InChI=1S/C15H24N2O2S2/c16-7-9-20-21-10-8-17-15(18)19-11-14-12-5-3-1-2-4-6-13(12)14/h12-14H,3-11,16H2,(H,17,18)/t12-,13+,14? |
InChI Key |
COXJSXQCKNEICM-PBWFPOADSA-N |
Isomeric SMILES |
C1C[C@@H]2[C@@H](C2COC(=O)NCCSSCCN)CCC#C1 |
Canonical SMILES |
C1CC2C(C2COC(=O)NCCSSCCN)CCC#C1 |
Origin of Product |
United States |
Foundational & Exploratory
Chemical Structure and Properties of BCN-SS-Amine Linker
Executive Summary
The BCN-SS-amine linker represents a sophisticated class of heterobifunctional crosslinkers designed for the development of "smart" Antibody-Drug Conjugates (ADCs) and reversible protein modifications. By integrating a strained alkyne (BCN) for bioorthogonal "click" chemistry, a disulfide (SS) bridge for intracellular cleavage, and a primary amine for versatile payload attachment, this molecule bridges the gap between stable bioconjugation and controlled payload release.
This guide dissects the physicochemical properties, mechanistic principles, and validated protocols for deploying this compound in drug discovery workflows.
Molecular Architecture & Physicochemical Properties
The utility of this compound is derived from its tripartite structure. Each module serves a distinct physicochemical function that must be understood to optimize conjugation efficiency.
Structural Components[1]
| Component | Chemical Name | Function | Key Property |
| Head | Bicyclo[6.1.0]nonyne (BCN) | Bioorthogonal Handle | Strained alkyne; reacts with azides via SPAAC.[1][2][3] Lacks copper toxicity.[3][4] |
| Core | Disulfide Bond (-S-S-) | Cleavable Trigger | Stable in plasma; cleaved by cytosolic Glutathione (GSH). |
| Tail | Primary Amine (-NH₂) | Conjugation Handle | Nucleophilic; reacts with NHS esters, Epoxides, or Carboxylic acids (w/ EDC). |
Isomerism and Solubility
-
Stereochemistry: BCN reagents exist as endo and exo isomers. The endo-BCN isomer is most commonly employed in commercial linkers due to a favorable balance of synthesis scalability and reaction kinetics (approx.
). -
Hydrophilicity: Unlike dibenzocyclooctyne (DBCO), which is highly hydrophobic and can induce aggregation in ADCs, BCN is more compact and less lipophilic. However, the core this compound structure is moderately hydrophobic.
-
Solubility Profile:
-
Water: Low (requires organic co-solvent).
-
Organic Solvents: High solubility in DMSO, DMF, and DCM.
-
Recommendation: Dissolve in anhydrous DMSO or DMF as a 10–50 mM stock before introducing into aqueous buffers.
-
Mechanistic Principles
The Ligation: SPAAC (Strain-Promoted Azide-Alkyne Cycloaddition)
The BCN group undergoes a [3+2] cycloaddition with azides. The driving force is the relief of ring strain (
-
Advantage: No Cu(I) catalyst is required, preventing oxidative damage to proteins or cytotoxicity in live-cell applications.
-
Selectivity: Inert toward amines, thiols, and hydroxyls found in native biology.
The Release: Glutathione-Mediated Cleavage
The disulfide bridge acts as a redox sensor.
-
Extracellular (Plasma): GSH concentration is low (
). The linker remains stable, preventing premature drug release. -
Intracellular (Cytosol): GSH concentration is high (
). Upon internalization, thiol-disulfide exchange rapidly cleaves the linker, releasing the amine-functionalized payload.
Mechanistic Visualization
The following diagram illustrates the logic flow from conjugation to intracellular release.
Caption: Workflow showing chemical conjugation, bioorthogonal targeting, and reductive cleavage.
Experimental Protocol: Payload Functionalization
This protocol describes the conjugation of this compound to a carboxylic acid-containing small molecule drug (Payload-COOH) via in situ activation.
Materials Required[5][6]
-
Linker: this compound (10 mM in anhydrous DMSO).
-
Payload: Drug-COOH (10 mM in anhydrous DMSO).
-
Activators: EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) and NHS (N-Hydroxysuccinimide).
-
Base: Triethylamine (TEA) or Diisopropylethylamine (DIPEA).
-
Purification: Semi-preparative HPLC or Flash Chromatography.
Step-by-Step Workflow
-
Activation (NHS Ester Formation):
-
In a microcentrifuge tube, dissolve 1 equivalent (eq) of Payload-COOH in anhydrous DMSO.
-
Add 1.2 eq of EDC and 1.2 eq of NHS.
-
Incubate at Room Temperature (RT) for 1–2 hours.
-
Validation: Check by LC-MS for the formation of Payload-NHS ester (+97 Da shift).
-
-
Conjugation (Amide Bond Formation):
-
To the activation mix, add 1.1 eq of This compound .
-
Add 2–3 eq of TEA to ensure the amine remains deprotonated (nucleophilic).
-
Incubate at RT for 4–12 hours or overnight.
-
Note: Maintain anhydrous conditions to prevent hydrolysis of the NHS ester.
-
-
Quenching & Purification:
-
Quench the reaction with 5% acetic acid or water.
-
Purify the Payload-SS-BCN construct via Reverse-Phase HPLC (C18 column, Water/Acetonitrile gradient).
-
Lyophilize the product to a powder. Store at -20°C under argon.
-
-
Click Reaction (The Application):
-
Incubate the purified Payload-SS-BCN (5–10 eq) with an Azide-labeled biomolecule (e.g., mAb-N3) in PBS (pH 7.4) for 2–4 hours.
-
Remove excess small molecule via desalting column (PD-10) or dialysis.
-
Critical Analysis: BCN vs. DBCO[3][7]
When selecting a strain-promoted linker, the choice often lies between BCN and DBCO.[3]
| Feature | BCN (Bicyclo[6.1.0]nonyne) | DBCO (Dibenzocyclooctyne) | Scientific Implication |
| Kinetics ( | DBCO is faster, but BCN is sufficient for most protein conjugations (10–50 | ||
| Hydrophobicity | Moderate | High (Bulky aromatics) | DBCO can cause hydrophobic masking of antibodies or precipitation. BCN is preferred for sensitive proteins. |
| Steric Bulk | Compact | Bulky | BCN fits better into sterically hindered azide sites. |
| Side Reactions | Low | Moderate | DBCO can react with free thiols (thiol-yne) under stress; BCN is generally more orthogonal. |
References
-
Dommerholt, J., et al. (2010). Readily Accessible Bicyclononynes for Bioorthogonal Labeling and Three-Dimensional Imaging of Living Cells. Angewandte Chemie International Edition.
-
Agard, N. J., et al. (2004). A Strain-Promoted [3 + 2] Azide−Alkyne Cycloaddition for Covalent Modification of Biomolecules in Living Systems. Journal of the American Chemical Society.
-
Sletten, E. M., & Bertozzi, C. R. (2011). Bioorthogonal Chemistry: Fishing for Selectivity in a Sea of Functionality. Angewandte Chemie International Edition.
-
BroadPharm. (n.d.). BCN Reagents and Properties.[3][4][5][6] BroadPharm Technical Documentation.
-
Chari, R. V., et al. (2014). Antibody-Drug Conjugates: An Emerging Concept in Cancer Therapy. Angewandte Chemie International Edition.
Sources
- 1. alfa-chemistry.com [alfa-chemistry.com]
- 2. pubs.rsc.org [pubs.rsc.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. This compound (exo) - Conju-Probe: Enable Bioconjugation [conju-probe.com]
- 5. Comparative Study of Click Handle Stability in Common Ligation Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. BCN-SS-NHS - Creative Biolabs [creative-biolabs.com]
Mechanistic & Kinetic Profiling of Disulfide Cleavage in BCN-SS-Amine Conjugates
The following technical guide details the mechanism, kinetics, and experimental analysis of disulfide cleavage in BCN-SS-amine conjugates.
Executive Summary
This guide provides a deep technical analysis of This compound conjugates , a class of bioorthogonal linkers utilized in Antibody-Drug Conjugates (ADCs) and intracellular delivery systems. The system combines the strain-promoted alkyne-azide cycloaddition (SPAAC) of Bicyclononyne (BCN) for efficient conjugation with a disulfide (SS) bridge for controlled intracellular release.
The cleavage mechanism is driven by thiol-disulfide exchange , triggered by the high cytosolic concentration of Glutathione (GSH). This document details the thermodynamic and kinetic drivers of this exchange, the necessity of self-immolative spacers for pristine amine release, and validated protocols for monitoring cleavage efficiency.
Structural Architecture & Chemical Logic
To understand the cleavage, one must first define the connectivity. The term "this compound" typically refers to two distinct structural motifs depending on the application:
-
The Tagging Construct (Non-Immolative):
-
Structure: BCN-Linker-S-S-Linker-Amide -Payload.
-
Usage: Protein labeling where the payload remains modified (e.g., fluorophores).
-
Cleavage Product: Thiol-modified payload (HS-Linker-Amide-Payload).
-
-
The Release Construct (Self-Immolative):
-
Structure: BCN-Linker-S-S-Linker-Carbamate -Payload.
-
Usage: Drug delivery (ADCs) where the free, unmodified amine drug must be regenerated.
-
Cleavage Product: Pristine Amine Payload + CO₂ + Thiirane/Thiolactone.
-
This guide focuses on the Release Construct mechanism, as it represents the critical challenge in drug development.
Mechanistic Deep Dive: The Cleavage Pathway
The release of the amine payload is a cascade event initiated by reduction and propagated by electronic rearrangement.
Phase I: Thiol-Disulfide Exchange (The Trigger)
The stability of the disulfide bond in circulation (plasma GSH ~5 µM) versus its rapid cleavage intracellularly (cytosolic GSH 1–10 mM) is the basis of its selectivity.
-
Step 1: Nucleophilic Attack. The thiolate anion of Glutathione (GS⁻) attacks the more accessible sulfur atom of the linker.
-
Step 2: Transition State. A transient trisulfide-like transition state forms.
-
Step 3: Mixed Disulfide Formation. The bond breaks, generating a free thiol on the linker and a mixed disulfide (Linker-SS-G.
-
Step 4: Resolution. A second GSH molecule attacks the mixed disulfide, regenerating the linker's second thiol and forming oxidized glutathione (GSSG).
Phase II: Self-Immolative Cyclization (The Release)
Reduction alone yields a thiol, not an amine. For amine release, the linker typically employs a 2-mercaptoethoxycarbonyl (mercaptocarbonate) motif.
-
Mechanism: The newly generated free thiol (nucleophile) attacks the carbonyl carbon of the carbamate (electrophile) in a 5-membered ring closure (5-exo-trig).
-
Outcome: This cyclization expels the amine (as a leaving group) and releases CO₂, forming a stable thiirane (ethylene sulfide) or thiolactone byproduct.
Visualization of the Pathway
The following diagram illustrates the full cascade from SPAAC conjugation to GSH-mediated release.
Figure 1: Mechanistic pathway of BCN-SS-Carbamate cleavage. Blue: Conjugation; Red: Reduction trigger; Green: Payload release.
Kinetic Considerations & Reducing Agents
The rate of cleavage is governed by the pKa of the attacking thiol and the steric environment of the disulfide.
Comparative Analysis of Reducing Agents
In experimental validation, choosing the right reducing agent is critical. While DTT is a standard laboratory reagent, GSH is the biological standard.
| Reducing Agent | Mechanism | Rate @ pH 7.4 | Biological Relevance | Recommended Use |
| Glutathione (GSH) | Monothiol Exchange | Slow (k ~ M⁻¹s⁻¹) | High (Native trigger) | Simulating intracellular release. |
| DTT | Dithiol Cyclization | Fast | Low (Synthetic only) | Rapid verification of total drug load. |
| TCEP | Phosphine Nucleophile | Very Fast | None (Irreversible) | Breaking all disulfides (including antibody). |
| Cysteine | Monothiol Exchange | Moderate | Moderate | Extracellular stability controls. |
Expert Insight: The BCN ring is bulky. If the disulfide is immediately adjacent to the BCN ring without a linear spacer (e.g., ethyl), steric hindrance can significantly retard GSH attack, effectively "tuning" the release rate.
Experimental Protocol: Cleavage Assay
This protocol describes the validation of disulfide cleavage using LC-MS , which provides definitive proof of mass loss (linker cleavage) and payload generation.
Materials
-
Conjugate: this compound conjugate (1 mg/mL in PBS).
-
Reducing Stock: L-Glutathione (reduced), 100 mM in PBS (freshly prepared).
-
Quenching Agent: 1% Formic Acid or N-Ethylmaleimide (NEM) to freeze thiol-disulfide exchange.
-
Analysis: RP-HPLC coupled with ESI-MS.
Step-by-Step Methodology
-
Preparation: Aliquot the conjugate into reaction vials.
-
Induction: Add GSH stock to achieve final concentrations of 0 mM (Control) , 1 mM , and 10 mM .
-
Rationale: 10 mM mimics the lysosome/cytosol; 1 mM mimics mild oxidative stress; 0 mM checks buffer stability.
-
-
Incubation: Incubate at 37°C in a thermomixer.
-
Time-Point Sampling: Withdraw aliquots at t = 0, 15, 30, 60, 120 min, and 24 hrs.
-
Quenching: Immediately dilute the aliquot 1:10 into cold 0.1% Formic Acid/Acetonitrile .
-
Note: Acidification protonates the thiolate (GS⁻ -> GSH), stopping the nucleophilic attack.
-
-
LC-MS Analysis:
-
Monitor: Disappearance of the Parent Ion [M+H]⁺.
-
Detect: Appearance of the Payload Ion [Drug+H]⁺ and the BCN-thiol byproduct.
-
Quantification: Integrate UV area (254/280 nm) to calculate % release over time.
-
Expected Results
-
Control: >95% Intact conjugate after 24h.
-
10 mM GSH: Rapid decay of conjugate (t₁/₂ < 2 hours) with concomitant increase in free amine payload.
Troubleshooting & Optimization
-
Issue: Incomplete Release.
-
Cause: If the "amine" peak does not appear but the conjugate disappears, the self-immolation step might be stalled.
-
Solution: Check pH.[1][2][3] The cyclization of the carbamate is pH-dependent. Ensure pH is ≥ 7.0. At acidic lysosomal pH (5.0), the leaving group ability of the amine is reduced, potentially slowing release.
-
-
Issue: Disulfide Scrambling.
-
Cause: In antibody conjugates, the released thiol can react with inter-chain disulfides of the antibody.[4]
-
Solution: Cap the released thiols with NEM in analytical samples to distinguish free linker from re-conjugated species.
-
References
-
Mechanism of Thiol-Disulfide Exchange
- Title: Kinetics and Equilibria of Thiol-Disulfide Interchange Reactions.
- Source:Biochemistry
-
URL:[Link]
-
Self-Immolative Linkers in ADCs
- Title: Self-Immolative Linkers in Antibody-Drug Conjug
- Source:Chemical Science
-
URL:[Link]
-
BCN Chemistry & Applications
- Title: Bicyclononynes for Strain-Promoted Alkyne-Azide Cycloaddition.
- Source:Organic & Biomolecular Chemistry
-
URL:[Link]
-
Glutathione-Responsive Delivery
- Title: Glutathione-responsive molecular nanoparticles for intracellular drug delivery.
- Source:Nature Communic
-
URL:[Link]
Sources
The Strategic Advantage of BCN-SS-Amine in Copper-Free Click Chemistry: A Technical Guide for Advanced Bioconjugation
Foreword: Beyond the Click – Precision, Control, and Release
In the landscape of modern bioconjugation, the demand for precision, biocompatibility, and controlled release of therapeutic payloads has never been greater. Copper-free click chemistry, specifically the strain-promoted alkyne-azide cycloaddition (SPAAC), has emerged as a cornerstone technology, enabling the covalent linking of molecules in complex biological environments without the need for cytotoxic copper catalysts.[1][2] This guide delves into the nuanced advantages of a particularly versatile tool in the SPAAC toolkit: BCN-SS-amine. We will explore its unique trifunctional architecture and how its strategic deployment can empower researchers, scientists, and drug development professionals to construct more sophisticated and effective bioconjugates. This document moves beyond a mere recitation of protocols to provide a deeper understanding of the causality behind experimental choices, empowering you to innovate with confidence.
The this compound Scaffold: A Trifecta of Functionality
This compound is a heterobifunctional linker engineered to provide a robust platform for advanced bioconjugation strategies.[3] Its power lies in the integration of three key functional moieties, each with a distinct and synergistic role:
-
Bicyclo[6.1.0]nonyne (BCN): The engine of the copper-free click reaction. The inherent ring strain in the BCN molecule dramatically accelerates its reaction with azides, forming a stable triazole linkage under physiological conditions.[2][4]
-
Disulfide (-SS-) Bond: A strategically placed, cleavable linker. This bond is stable in the extracellular environment but is readily reduced in the intracellular milieu, where concentrations of reducing agents like glutathione (GSH) are significantly higher.[] This feature is paramount for the controlled release of therapeutic payloads inside target cells.
-
Primary Amine (-NH2): A versatile handle for conjugation. The terminal primary amine provides a reactive site for coupling to a wide array of molecules, most commonly through the formation of stable amide bonds with activated carboxylic acids (e.g., NHS esters).
Figure 1: The trifunctional architecture of this compound.
Core Advantages of BCN in the SPAAC Reaction
While several cyclooctynes are available for copper-free click chemistry, BCN offers a unique balance of properties that make it highly advantageous for many applications.
Reaction Kinetics: A Deliberate Balance
Dibenzocyclooctyne (DBCO) is often cited for its rapid reaction kinetics in SPAAC.[6] However, the reactivity of BCN is more nuanced and can be highly advantageous. While DBCO generally reacts faster with aliphatic azides, BCN exhibits a significantly higher reaction rate with aromatic azides.[1] This is a critical consideration when designing bioconjugation strategies, as the nature of the azide-modified component will dictate the optimal cyclooctyne partner. Furthermore, BCN's "reasonable" reactivity, as opposed to the extremely fast kinetics of some other reagents, can be beneficial in preventing off-target reactions in highly complex biological systems.
Stability and Hydrophilicity: The Unsung Heroes
A key, field-proven advantage of BCN over the more commonly used DBCO is its enhanced stability in the presence of thiols and reducing agents.[1][7] This is a crucial factor in maintaining the integrity of the bioconjugate during long-term experiments or in vivo applications where endogenous thiols are present.
Moreover, BCN possesses a smaller, less hydrophobic footprint compared to DBCO.[8] This increased hydrophilicity can be critical in preventing the aggregation of bioconjugates, particularly when working with sensitive proteins like antibodies, and can improve the overall solubility and pharmacokinetic profile of the final construct.[9]
| Feature | Bicyclo[6.1.0]nonyne (BCN) | Dibenzocyclooctyne (DBCO) |
| Reaction Kinetics | Moderate to fast; particularly reactive with aromatic azides. | Very fast, especially with aliphatic azides.[1] |
| Stability | More stable in the presence of thiols and reducing agents.[1][7] | Can exhibit instability in the presence of reducing agents like TCEP.[7] |
| Hydrophilicity | More hydrophilic, less prone to causing aggregation.[8] | More hydrophobic, which can lead to aggregation and solubility issues.[9] |
| Size | Smaller footprint, minimizing perturbation to the biomolecule.[8] | Larger, bulkier structure. |
Table 1: Comparative properties of BCN and DBCO linkers.
The Disulfide Bond: Engineering for Intracellular Release
The inclusion of a disulfide bond in the this compound linker is a deliberate design choice for applications requiring intracellular payload delivery, such as antibody-drug conjugates (ADCs).
Mechanism of Cleavage
The disulfide bond is relatively stable in the oxidizing environment of the bloodstream.[] However, upon internalization into a target cell, the bioconjugate is exposed to the reducing environment of the cytoplasm, which has a significantly higher concentration of glutathione (GSH) (1-10 mM) compared to the plasma (~5 µM).[] GSH, a tripeptide with a free thiol group, efficiently reduces the disulfide bond, leading to its cleavage and the release of the conjugated payload.
Figure 2: Mechanism of disulfide bond cleavage by glutathione (GSH).
Advantages of Disulfide Linkers in ADCs
-
Enhanced Stability in Circulation: Compared to some other cleavable linkers like hydrazones, disulfide linkers generally exhibit greater stability in plasma, reducing the risk of premature drug release and off-target toxicity.[10]
-
Selective Intracellular Release: The reliance on the high intracellular GSH concentration for cleavage provides a degree of tumor selectivity, as many tumor cells exhibit elevated GSH levels.
-
Bystander Effect: In some cases, if the released payload is cell-permeable, it can diffuse out of the target cell and kill neighboring cancer cells that may not express the target antigen, a phenomenon known as the "bystander effect."
The Primary Amine: A Gateway to Versatile Conjugation
The terminal primary amine on the this compound linker provides a convenient and reliable point of attachment for a wide range of molecules. The most common application is the formation of a stable amide bond with a carboxylic acid that has been activated, typically as an N-hydroxysuccinimide (NHS) ester. This allows for the straightforward conjugation of this compound to proteins, peptides, and other biomolecules via their lysine residues or N-terminus.
Figure 3: Amine conjugation via NHS ester chemistry.
Experimental Protocols: A Self-Validating System
The following protocols are designed to be self-validating, with checkpoints and characterization steps to ensure the success of each stage.
Protocol 1: Conjugation of this compound to an NHS-Activated Payload
This protocol describes the initial step of creating the BCN-SS-payload construct.
Materials:
-
This compound
-
NHS-activated payload (e.g., a cytotoxic drug with an NHS ester)
-
Anhydrous, amine-free solvent (e.g., DMF or DMSO)
-
Reaction buffer (e.g., PBS, pH 7.4)
-
HPLC system for purification and analysis
-
Mass spectrometer for characterization
Procedure:
-
Reagent Preparation:
-
Dissolve the NHS-activated payload in anhydrous DMF or DMSO to a stock concentration of 10 mM.
-
Dissolve this compound in the same solvent to a stock concentration of 20 mM.
-
-
Conjugation Reaction:
-
In a microcentrifuge tube, add the NHS-activated payload solution.
-
Add a 1.5 to 2-fold molar excess of the this compound solution.
-
Gently mix and incubate at room temperature for 2-4 hours, protected from light.
-
-
Reaction Quenching (Optional but Recommended):
-
Add a small amount of a primary amine-containing buffer (e.g., Tris buffer) to quench any unreacted NHS ester.
-
-
Purification:
-
Purify the BCN-SS-payload conjugate using reverse-phase HPLC.
-
-
Characterization and Quality Control:
-
Confirm the identity and purity of the product by mass spectrometry. The expected mass should be [Mass of this compound] + [Mass of payload] - [Mass of NHS].
-
Assess purity by analytical HPLC. Purity should typically be >95%.
-
Protocol 2: Antibody Modification with an Azide Linker
This protocol describes the introduction of an azide handle onto an antibody for subsequent reaction with the BCN-SS-payload.
Materials:
-
Antibody of interest in an amine-free buffer (e.g., PBS, pH 7.4)
-
Azide-PEG-NHS ester
-
Anhydrous DMSO
-
Desalting column (e.g., Sephadex G-25)[11]
Procedure:
-
Antibody Preparation:
-
Ensure the antibody is at a concentration of 1-5 mg/mL in an amine-free buffer.
-
-
NHS Ester Preparation:
-
Dissolve the Azide-PEG-NHS ester in anhydrous DMSO to a concentration of 10 mM immediately before use.
-
-
Antibody Modification:
-
Add a 10- to 20-fold molar excess of the Azide-PEG-NHS ester solution to the antibody solution. The final concentration of DMSO should not exceed 10% (v/v).
-
Incubate at room temperature for 1 hour with gentle mixing.
-
-
Purification:
-
Remove excess, unreacted Azide-PEG-NHS ester using a desalting column equilibrated with PBS.[11]
-
-
Characterization and Quality Control:
-
Determine the degree of labeling (DOL) using MALDI-TOF mass spectrometry or by a colorimetric assay if the azide linker contains a quantifiable tag.
-
Protocol 3: Copper-Free Click Chemistry for ADC Synthesis
This protocol details the final SPAAC reaction to form the ADC.
Materials:
-
Azide-modified antibody (from Protocol 2)
-
BCN-SS-payload (from Protocol 1)
-
Reaction buffer (e.g., PBS, pH 7.4)
-
Protein concentration spin filter (e.g., Amicon Ultra)
-
SDS-PAGE and Western blot system
-
HPLC system (Size Exclusion or Hydrophobic Interaction)
Procedure:
-
Click Reaction:
-
To the azide-modified antibody, add a 5- to 10-fold molar excess of the BCN-SS-payload.
-
Incubate at room temperature for 12-24 hours, or at 4°C for 24-48 hours, with gentle mixing.
-
-
Purification:
-
Remove excess BCN-SS-payload using a protein concentration spin filter with repeated buffer exchanges or by size exclusion chromatography.
-
-
Characterization and Quality Control:
-
Confirm conjugation by SDS-PAGE. The conjugated antibody will show a shift in molecular weight corresponding to the attached drug-linker.
-
Determine the final drug-to-antibody ratio (DAR) using hydrophobic interaction chromatography (HIC) or mass spectrometry.
-
Assess the purity and aggregation state of the final ADC by size exclusion chromatography (SEC).
-
Figure 4: Experimental workflow for ADC synthesis using this compound.
Conclusion: A Strategic Choice for Advanced Bioconjugation
This compound is more than just another linker; it is a sophisticated tool for the design and synthesis of advanced bioconjugates. Its unique combination of a moderately reactive yet highly stable BCN moiety, a cleavable disulfide bond for controlled intracellular release, and a versatile amine handle for conjugation provides researchers with a powerful platform to address the complex challenges of drug delivery and biological research. By understanding the specific advantages of BCN in terms of stability and hydrophilicity, and by leveraging the controlled-release mechanism of the disulfide linker, scientists can develop more robust, effective, and safer therapeutic and diagnostic agents. The protocols and insights provided in this guide are intended to serve as a foundation for the rational design and successful execution of your next bioconjugation project, empowering you to push the boundaries of what is possible in your field.
References
-
Creative Biolabs. (n.d.). Disulfide Linker Synthesis Service. Creative Biolabs. Retrieved from [Link]
- Dommerholt, J., Schmidt, S., Temming, R., Hendriks, L. J. A., Rutjes, F. P. J. T., van Hest, J. C. M., Lefeber, D. J., Friedl, P., & van Delft, F. L. (2010). Readily accessible bicyclo[6.1.0]nonynes for strain-promoted alkyne-azide cycloadditions.
-
Alfa Chemistry. (2024, February 22). Alfa Chemistry Expands Selection of Click Chemistry Reagents: DBCO, BCN, and Tetrazines Included. Bio-IT World. Retrieved from [Link]
-
AxisPharm. (n.d.). BCN-SS-NHS. AxisPharm. Retrieved from [Link]
-
Interchim. (n.d.). DBCO reagents for « Click Chemistry ». Interchim. Retrieved from [Link]
- Kapun, M., Patel, R., Park, M., Pérez-Areales, F. J., Kostadinova, K. A., Wharton, T., Carroll, J. S., & Spring, D. R. (2025). Towards a glutathione-cleavable azobenzene linker for antibody–drug conjugates.
- Kolb, H. C., Finn, M. G., & Sharpless, K. B. (2001). Click Chemistry: Diverse Chemical Function from a Few Good Reactions.
- Sauter, M., Uhl, P., Burhenne, J., & Haefeli, W. E. (2020). Post-extraction disulfide bond cleavage for MS/MS quantification of collision-induced dissociation-resistant cystine-cyclized peptides and its application to the ultra-sensitive UPLC-MS/MS bioanalysis of octreotide in plasma. Analytica Chimica Acta, 1114, 42–49.
-
Thordarson, P. (2011). Quantitative analysis of disulfide bonds in polypeptides and proteins. PubMed. Retrieved from [Link]
- Zhang, D., et al. (2019). Catalytic Cleavage of Disulfide Bonds in Small Molecules and Linkers of Antibody-Drug Conjugates. Drug Metabolism and Disposition, 47(7), 710-718.
-
Creative Biolabs. (n.d.). Disulfide Linker Synthesis Service. Creative Biolabs. Retrieved from [Link]
- Wu, K., & Wang, P. (2026). The role of hydrophilic linkers in next-generation antibody-drug conjugates. Journal of Controlled Release, 390, 114612.
- Wu, K., & Wang, P. (2026). The role of hydrophilic linkers in next-generation antibody-drug conjugates. Journal of Controlled Release, 390, 114612.
-
Dynamic Biosensors. (n.d.). A straightforward method to conjugate antibodies to oligonucleotides – preparation, purification and their applications. Dynamic Biosensors. Retrieved from [Link]
-
Fürth lab. (n.d.). This protocol outlines antibody conjugation by NHS-esters. Fürth lab. Retrieved from [Link]
-
Taylor & Francis. (n.d.). Disulfide bonds – Knowledge and References. Taylor & Francis. Retrieved from [Link]
-
ResearchGate. (n.d.). Structures of GSH-cleavable triggers. ResearchGate. Retrieved from [Link]
- Wittig, G., & Krebs, A. (1961). Zur Existenz niedergliedriger Cycloalkine, I. Chemische Berichte, 94(12), 3260–3275.
- Wallace, S., & Chin, J. W. (2014). Strain-promoted sydnone bicyclo-[6.1.0]-nonyne cycloaddition. Chemical Science, 5(5), 1742–1744.
- Parker, M. F., et al. (2016). Targeted drug delivery through the traceless release of tertiary and heteroaryl amines from antibody-drug conjugates.
- Lin, R., et al. (2024). Synthesis and Energetic Characterization of Borane-Amines on High-Nitrogen Heterocycles. Purdue e-Pubs.
- Liu, L., Sun, G. P., & Xu, S. S. (2015). Synthesis and Characterization of Polycrystalline Cubic Boron Nitride Composites with Al Binder.
- Ma, L., et al. (2023).
- Mthembu, S. N., Sharma, A., Albericio, F., & De la Torre, B. G. (2020). Breaking a Couple: Disulfide Reducing Agents. ChemBioChem, 21(16), 2246-2259.
- Ojea-Jiménez, I., & Puntes, V. (2009). Instability of cationic gold nanoparticle bioconjugates: the role of citrate ions. Journal of the American Chemical Society, 131(37), 13320–13327.
- Pattabiraman, V. R., & Bode, J. W. (2011). Rethinking amide bond formation.
- Peskin, A. V., et al. (2016). Reactivity of disulfide bonds is markedly affected by structure and environment: implications for protein modification and stability. Free Radical Biology and Medicine, 101, 473-481.
- Ramachandran, P. V., et al. (2019). Recent developments in the synthesis and synthetic applications of borane–amines.
- Svatunek, D., et al. (2016). Selective strain-promoted azide–alkyne cycloadditions through transient protection of bicyclo[6.1.0]nonynes with silver or gold.
- Svatunek, D., & Houk, K. N. (2018). Strain-Promoted 1,3-Dipolar Cycloaddition of Cycloalkynes and Organic Azides. In Click Chemistry in Life Sciences (pp. 1–25). Springer.
- van der Veken, P., et al. (2025). Comparative Study of Click Handle Stability in Common Ligation Conditions.
- Wang, H., et al. (2025). Constructing Hydrophilic Polymer Membranes with Microporosity for Aqueous Redox Flow Batteries.
- Zhang, C., et al. (2019). Synthesis and Characterization of “Ravine-Like” BCN Compounds with High Capacitance.
- Zotova, N., et al. (2024). Synthesis and stability studies of bicyclo[6.1.0]nonyne scaffolds for automated solid-phase oligonucleotide synthesis. RSC Advances, 14(24), 17089-17097.
Sources
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- 3. This compound (exo) - Conju-Probe: Enable Bioconjugation [conju-probe.com]
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- 6. Alfa Chemistry Expands Selection of Click Chemistry Reagents: DBCO, BCN, and Tetrazines Included [bio-itworld.com]
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- 8. Bioorthogonal Chemistry - Click Reaction Reagent [bldpharm.com]
- 9. The role of hydrophilic linkers in next-generation antibody-drug conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 11. Antibody Conjugation Protocol | AAT Bioquest [aatbio.com]
Bioorthogonal Engineering with BCN-SS-Amine: A Technical Guide
Executive Summary
BCN-SS-Amine represents a high-utility class of heterobifunctional linkers designed for "smart" bioconjugation. It bridges two distinct chemical worlds: the kinetically robust, copper-free click chemistry of Bicyclononyne (BCN) and the universally reactive primary amine , separated by a biologically responsive disulfide (SS) cleavable spacer.
This architecture enables a specific "Conjugate-Click-Release" workflow essential for Antibody-Drug Conjugates (ADCs), reversible surface immobilization, and intracellular probe delivery. Unlike non-cleavable variants (e.g., BCN-PEG-Amine), the this compound scaffold allows for the controlled detachment of payloads in reducing microenvironments, such as the cytosolic compartment of cancer cells (high glutathione) or DTT-treated buffers in proteomic workflows.
Part 1: Molecular Architecture & Reactivity
The BCN Headgroup (The "Click" Handle)
The BCN moiety (Bicyclo[6.1.0]nonyne) utilizes ring strain to drive the reaction with azides (Strain-Promoted Azide-Alkyne Cycloaddition, SPAAC).[1][2][3][4]
-
Kinetics: Second-order rate constant (
) is typically 0.14 – 0.29 M⁻¹s⁻¹ in aqueous buffers. While slightly slower than DBCO ( ), BCN is significantly less hydrophobic. -
Advantage: The reduced hydrophobicity minimizes non-specific hydrophobic interactions with proteins (e.g., albumin), a common issue with DBCO-based linkers that can lead to poor pharmacokinetics in ADCs.
-
Isomerism: Commercial BCN is often a mixture or specifically the endo-isomer. The endo-BCN is synthetically more accessible and possesses sufficient reactivity for most biological applications.
The Disulfide Core (The "Release" Switch)
The central disulfide bond acts as a reduction-sensitive fuse.
-
Stability: Stable in extracellular fluid (plasma) where glutathione (GSH) concentrations are low (2–20 μM).
-
Cleavage: Rapidly cleaved in the intracellular cytosol where GSH concentrations reach 1–10 mM , or by exogenous reducing agents like DTT/TCEP.
-
Mechanism: Thiol-disulfide exchange results in the fragmentation of the linker, releasing the amine-conjugated payload as a free thiol or a self-immolative intermediate depending on the precise neighboring chemistry.
The Primary Amine (The "Anchor")
The primary amine (-NH₂) serves as the attachment point for payloads (drugs, fluorophores) or surfaces.
-
Reactivity: Nucleophilic attack on Activated Esters (NHS, STP), Carbonates, or Epoxides.
-
pH Sensitivity: Requires a pH of 7.5–8.5 to ensure the amine is deprotonated (nucleophilic) rather than protonated (ammonium, non-reactive).
Part 2: Core Applications
Cleavable Antibody-Drug Conjugates (ADCs)
This compound is a critical intermediate in constructing "Clickable" ADCs.
-
Workflow:
-
Drug Activation: An anticancer drug (e.g., MMAE, Doxorubicin) with a carboxyl group is activated (NHS ester) and reacted with This compound .
-
Result: A Drug-SS-BCN intermediate.
-
Antibody Conjugation: An antibody is modified with Azide groups (via enzymatic labeling or NHS-Azide).
-
Click: The Drug-SS-BCN is clicked onto the Azide-Antibody.
-
Release: Upon endocytosis, the lysosomal/cytosolic reduction cleaves the SS bond, releasing the drug.
-
Reversible Surface Functionalization
Used for capture-and-release purification of biomolecules.
-
Setup: Magnetic beads or slides are coated with Azides.
-
Capture: A protein of interest is conjugated to this compound and "clicked" onto the surface.
-
Elution: The protein is eluted gently using a reducing buffer (50 mM DTT), leaving the BCN anchor behind and releasing the protein without harsh pH or denaturing elution buffers.
Part 3: Experimental Protocols
Protocol A: Conjugation to NHS-Ester Payloads
Use this protocol to attach this compound to an NHS-activated dye or drug.
Reagents:
-
Payload-NHS ester (10 mM in DMSO/DMF).
-
This compound (dissolved in DMF or water depending on salt form).
-
Buffer: 0.1 M Sodium Bicarbonate (pH 8.3) or PBS adjusted to pH 8.0. Avoid buffers with primary amines (Tris, Glycine).
Steps:
-
Stoichiometry: Mix Payload-NHS and this compound at a 1:1.2 molar ratio (slight excess of amine ensures complete consumption of expensive payload).
-
Reaction: Incubate at Room Temperature (RT) for 2–4 hours with continuous agitation.
-
Quenching: Add 100 mM Glycine or Tris (pH 8.0) to quench any residual NHS ester (incubate 15 min).[1]
-
Purification:
-
Small Molecules: HPLC (C18 column) or Silica Gel Chromatography.
-
Proteins: Desalting column (PD-10 or Zeba Spin) equilibrated in PBS (pH 7.4).
-
-
Validation: Verify mass via LC-MS. The mass shift should correspond to the addition of the this compound moiety minus the NHS leaving group.
Protocol B: SPAAC Click Reaction
Use this protocol to click the BCN-labeled payload to an Azide-tagged target.
Conditions:
-
Buffer: PBS, pH 7.4 (BCN is stable from pH 5–9).
-
Concentration: Higher concentrations (>10 μM) favor faster kinetics.
-
Additives: None required (Copper-free).
Steps:
-
Mix the Azide-labeled target and BCN-Conjugate.[1]
-
Ratio: Use 1.5–2.0 equivalents of BCN per Azide to drive reaction to completion.
-
-
Incubate at RT for 4–16 hours (overnight is common for dilute large molecules) or 37°C for 2 hours.
-
Monitoring: Monitor disappearance of Azide or BCN peak via HPLC, or use SDS-PAGE for protein conjugates (look for MW shift).
Protocol C: Reductive Cleavage Assay (In Vitro)
Validating the release mechanism.
Reagents:
-
Dithiothreitol (DTT) or Glutathione (GSH).
-
Cleavage Buffer: PBS pH 7.4.
Steps:
-
Prepare a 1 M stock of DTT (fresh).
-
Add DTT to the BCN-SS-Conjugate solution to a final concentration of 50 mM (mimics harsh reduction) or 10 mM GSH (mimics cytosol).
-
Incubate at 37°C.
-
Timepoints: Take aliquots at 0, 15, 30, 60, and 120 minutes.
-
Analysis: Analyze via LC-MS or HPLC. You should observe the disappearance of the intact conjugate and the appearance of the two thiol-containing fragments.
Part 4: Visualization & Logic
Diagram 1: The Chemical Mechanism
This diagram illustrates the sequential chemical logic: Amine coupling, SPAAC ligation, and reductive release.
Caption: The this compound workflow. 1. Amine reacts with Payload-NHS. 2. BCN clicks with Target-Azide. 3. Reduction cleaves the SS bond, releasing the payload.
Diagram 2: Intracellular ADC Pathway
This diagram details the biological fate of a this compound constructed ADC.
Caption: Intracellular processing of a BCN-SS-linked ADC. The disulfide bridge ensures stability in circulation but rapid release upon internalization into the reducing cytosolic environment.
Part 5: Troubleshooting & Optimization
| Issue | Probable Cause | Solution |
| Low Conjugation Yield (Step 1) | Hydrolysis of NHS ester | Ensure buffers are anhydrous or use fresh NHS esters. Keep pH < 8.5 to prevent rapid hydrolysis. |
| Precipitation | BCN Hydrophobicity | Add 10–20% DMSO or DMF to the reaction mixture. Ensure the "SS-Amine" chain is long enough to provide solubility. |
| Slow Click Reaction | Low Concentration | Increase reactant concentration to >50 μM if possible. BCN kinetics are concentration-dependent. |
| Premature Cleavage | Free Thiols in Buffer | Ensure buffers (PBS) are free of reducing agents (no DTT/Mercaptoethanol) during storage. |
References
-
Dommerholt, J. et al. (2010). Readily Accessible Bicyclononynes for Bioorthogonal Labeling and Three-Dimensional Imaging of Living Cells. Angewandte Chemie International Edition. [Link]
-
Sletten, E. M., & Bertozzi, C. R. (2011). Bioorthogonal Chemistry: Fishing for Selectivity in a Sea of Functionality. Angewandte Chemie International Edition. [Link]
-
Chen, X. et al. (2012). Improved Synthesis of BCN and Its Application in Copper-Free Click Chemistry. The Journal of Organic Chemistry. [Link]
-
Tumey, L. N. et al. (2014). Mild Method for Succinimide Hydrolysis on ADCs: Impact on ADC Potency and Stability. Bioconjugate Chemistry. [Link]
Sources
Technical Whitepaper: Solubility and Stability Profile of BCN-SS-Amine in DMSO
This guide serves as an in-depth technical whitepaper on the solubility and stability profile of BCN-SS-amine in Dimethyl Sulfoxide (DMSO). It is designed for researchers and drug development professionals requiring precise handling protocols for Antibody-Drug Conjugate (ADC) synthesis and chemical biology applications.
Executive Summary
This compound is a heterobifunctional linker critical to the development of cleavable Antibody-Drug Conjugates (ADCs) and reversible bioconjugation systems. It features three distinct functional modules: a bicyclo[6.1.0]nonyne (BCN ) moiety for copper-free click chemistry, a disulfide (SS ) bond for reductive cleavage, and a primary amine for conjugation to activated esters.
While DMSO is the standard solvent for preparing high-concentration stock solutions of this compound, the reagent’s stability is compromised by improper handling. The strained alkyne (BCN) is susceptible to polymerization and nucleophilic attack, while the disulfide bond is sensitive to thiol-disulfide exchange. This guide delineates the physicochemical boundaries of this compound in DMSO and establishes a "Gold Standard" protocol to maximize reagent integrity.
Molecular Architecture & Physicochemical Properties[1]
To understand the stability profile, one must first deconstruct the molecule into its reactive centers.
Functional Module Analysis
-
BCN (Bicyclo[6.1.0]nonyne): A highly strained cyclooctyne derivative. The ring strain (~18 kcal/mol) drives the kinetics of the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC). This strain also makes the ring thermodynamically unstable over long periods if exposed to heat or radical initiators.
-
SS (Disulfide Linker): The cleavable switch. Stable in extracellular oxidative environments but rapidly cleaved by intracellular glutathione (GSH). In DMSO, this bond is generally stable unless trace thiols or reducing agents are present.
-
Primary Amine (-NH₂): A nucleophilic handle for conjugation to NHS-esters or carboxylic acids. In its free base form, it is susceptible to oxidation; as a salt (e.g., HCl), it is significantly more stable but less soluble in non-polar solvents.
Figure 1: Functional decomposition of this compound and associated stability risks in DMSO.
Solubility Profile in DMSO
DMSO is an excellent solvent for this compound due to its high polarity and aprotic nature, capable of dissolving both the hydrophobic BCN ring and the polar amine/linker segments.
Quantitative Solubility Limits
| Parameter | Value / Condition | Notes |
| Max Solubility | ~50 - 100 mg/mL | Dependent on specific linker length (PEG vs Alkyl). |
| Recommended Stock | 10 mM - 50 mM | Balances solubility with ease of pipetting. |
| Dissolution Time | < 5 minutes | Requires vortexing; sonication is rarely needed. |
| Visual Appearance | Clear, colorless to pale yellow | Cloudiness indicates impurities or salt precipitation. |
Critical Solvation Factors
-
Salt vs. Free Base:
-
Free Base: Highly soluble in DMSO.
-
HCl Salt: Soluble in DMSO, but may require brief vortexing. Avoid non-polar co-solvents (e.g., Hexane) if using the salt form.
-
-
Hygroscopicity: DMSO is extremely hygroscopic. It can absorb up to 10% water by weight from the atmosphere within 24 hours if left open. Water in DMSO decreases the solubility of hydrophobic BCN derivatives over time , potentially leading to micro-precipitation.
Stability Profile & Degradation Mechanisms[2]
While this compound is chemically robust compared to other click reagents (e.g., TCO), it is not inert. Stability is a function of temperature, concentration, and solvent purity.
Thermal Stability Data
-
-80°C (Storage): Stable for >12 months. Negligible degradation.
-
-20°C (Working Stock): Stable for 1-3 months.
-
+4°C (Refrigerated): Stable for < 1 week.
-
+25°C (Room Temp): Degradation onset within 24-48 hours. Do not store at RT.
Degradation Pathways in DMSO
-
BCN Polymerization:
-
Mechanism:[1] Strain-relief driven polymerization.
-
Trigger: High concentrations (>100 mM) combined with heat (>30°C).
-
Result: Insoluble aggregates and loss of "click" reactivity.
-
-
Disulfide Scrambling:
-
Mechanism:[1] If the DMSO contains trace free thiols (contaminants) or if the solution is basic, the disulfide bond can undergo exchange.
-
Trigger: pH > 8.0 or presence of reducing agents.
-
-
Hydrolysis (Water Contamination):
-
Mechanism:[1] Water absorbed by DMSO can hydrolyze carbamate linkages (often used to attach BCN to the linker).
-
Trigger: "Wet" DMSO and prolonged storage at >4°C.
-
Figure 2: Primary degradation pathways of this compound in DMSO solution.
Best Practice Protocols (The "Gold Standard")
To ensure data integrity in ADC development, follow this rigorous handling protocol.
Protocol A: Preparation of Stock Solution (10 mM)
-
Equilibration: Allow the vial of solid this compound to warm to room temperature before opening. This prevents condensation of atmospheric moisture onto the cold solid.
-
Solvent Choice: Use Anhydrous DMSO (Grade: ≥99.9%, water <50 ppm). Avoid "molecular biology grade" DMSO if it has been opened previously; use single-use ampoules if possible.
-
Dissolution:
-
Calculate the volume required for 10 mM concentration.
-
Add DMSO gently.
-
Vortex for 30 seconds. Do not sonicate unless absolutely necessary (heat generation risks BCN integrity).
-
-
Aliquoting: Immediately divide the stock into single-use aliquots (e.g., 10-50 µL) in amber polypropylene tubes.
-
Inert Gas Overlay: Flush the headspace of each tube with dry Nitrogen or Argon to prevent oxidation and moisture uptake.
Protocol B: Storage and Thawing
-
Primary Storage: -80°C is preferred for long-term (>1 month). -20°C is acceptable for short-term (<1 month).[2]
-
Thawing: Thaw an aliquot only once. Discard unused portions. Repeated freeze-thaw cycles introduce moisture and promote micro-degradation.
Protocol C: Troubleshooting
-
Precipitation: If the DMSO stock turns cloudy upon thawing, the BCN moiety may have polymerized or the salt form has crashed out due to moisture ingress. Action: Centrifuge at 10,000 x g for 5 mins. If a pellet forms, discard the stock.
-
Loss of Reactivity: If SPAAC reaction yields are low, check the age of the DMSO stock. BCN hydrolysis is invisible (solution remains clear) but results in a non-reactive species.
References
- Dommerholt, J., et al. (2010). Readily Accessible Bicyclononynes for Bioorthogonal Labeling and Three-Dimensional Imaging of Living Cells. Angewandte Chemie International Edition.
-
Cheng, X., et al. (2003). Studies on repository compound stability in DMSO under various conditions.[3][4][5] Journal of Biomolecular Screening. (General DMSO stability reference).
Disclaimer: This guide is based on current chemical application standards and available technical data. Always consult the specific Certificate of Analysis (CoA) provided by your vendor for lot-specific solubility data.
Sources
- 1. rcastoragev2.blob.core.windows.net [rcastoragev2.blob.core.windows.net]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Studies on repository compound stability in DMSO under various conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
The Strategic Integration of BCN-SS-Amine Linkers in Advanced Antibody-Drug Conjugate Design: A Technical Guide
Introduction: The Imperative for Precision in Antibody-Drug Conjugate Design
Antibody-Drug Conjugates (ADCs) represent a paradigm shift in targeted cancer therapy, merging the exquisite specificity of monoclonal antibodies with the potent cytotoxicity of small-molecule drugs.[1] The success of an ADC hinges on the synergistic interplay of its three core components: the antibody, the cytotoxic payload, and critically, the linker that connects them.[2] This guide delves into the nuanced role of a sophisticated, heterobifunctional linker, BCN-SS-amine, in the design and construction of next-generation ADCs. We will explore the chemical principles that underpin its utility, provide field-proven insights into its application, and offer detailed methodologies for its integration into ADC development workflows.
The linker is not merely a passive connector; it is a critical determinant of an ADC's therapeutic index, influencing its stability in circulation, its pharmacokinetic profile, and the efficiency of payload release within the target cancer cell.[3] An ideal linker must maintain a steadfast connection between the antibody and payload in the systemic circulation to prevent premature drug release and off-target toxicity, yet readily liberate the active payload upon internalization into the tumor cell.[4] this compound is a cleavable linker engineered to meet these dichotomous requirements through a combination of bioorthogonal chemistry and a tumor-specific cleavage mechanism.
Core Principles of this compound Linker Technology
The this compound linker is a powerful tool in ADC development due to its dual-functionality. It incorporates a bicyclo[6.1.0]nonyne (BCN) moiety for a highly selective conjugation reaction and a disulfide bond that is susceptible to cleavage in the reducing environment of the tumor cell cytoplasm.[5]
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): A Bioorthogonal Conjugation Strategy
The BCN group is a strained cyclooctyne that reacts with an azide group via a Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) reaction.[] This "click chemistry" reaction is bioorthogonal, meaning it proceeds with high efficiency and specificity under physiological conditions without interfering with native biological processes.[7] A key advantage of SPAAC is that it does not require a cytotoxic copper catalyst, which is a concern in the manufacturing of biotherapeutics.[7] The reaction is driven by the release of ring strain in the BCN molecule, leading to the formation of a stable triazole linkage.[] This enables precise control over the conjugation site and the number of payload molecules attached to the antibody, a critical parameter known as the drug-to-antibody ratio (DAR).[]
Glutathione-Mediated Disulfide Cleavage: A Tumor-Selective Release Mechanism
The disulfide (-S-S-) bond within the this compound linker is engineered to be stable in the oxidative environment of the bloodstream.[] However, upon internalization of the ADC into a tumor cell, it is exposed to the highly reducing environment of the cytoplasm, which has a significantly higher concentration of glutathione (GSH) (1-10 mM) compared to the extracellular space (~5 µM).[][10] This high intracellular GSH concentration facilitates the rapid cleavage of the disulfide bond, releasing the cytotoxic payload in its active form to exert its therapeutic effect.[] This selective release mechanism minimizes collateral damage to healthy tissues and enhances the therapeutic window of the ADC.[4]
Strategic Application of this compound in ADC Synthesis
The synthesis of an ADC using a this compound linker is a multi-step process that requires careful planning and execution. The general workflow involves the separate functionalization of the antibody and the payload, followed by their conjugation via the SPAAC reaction.
Visualizing the ADC Construction Workflow
Caption: A generalized workflow for ADC synthesis using a this compound linker.
Experimental Protocol: Synthesis of a this compound-Linked ADC
The following is a representative, step-by-step methodology for the synthesis of an ADC using a this compound linker. It is crucial to optimize these conditions for each specific antibody and payload.
Part 1: Antibody Modification with an Azide Handle
-
Antibody Preparation: Prepare the antibody at a concentration of 1-10 mg/mL in a suitable buffer, such as phosphate-buffered saline (PBS) at pH 7.4.
-
Azide Reagent Preparation: Dissolve an amine-reactive azide-containing reagent (e.g., NHS-PEG4-Azide) in a compatible organic solvent like dimethyl sulfoxide (DMSO) to a stock concentration of 10-20 mM.
-
Antibody-Azide Reaction: Add a 10-20 fold molar excess of the azide reagent to the antibody solution. The final concentration of the organic solvent should be kept below 10% (v/v) to maintain antibody integrity.
-
Incubation: Incubate the reaction mixture for 1-2 hours at room temperature with gentle agitation.
-
Purification: Remove the excess, unreacted azide reagent using a desalting column or tangential flow filtration (TFF) with PBS as the exchange buffer.
-
Characterization: Confirm the successful incorporation of azide groups and determine the average number of azides per antibody using mass spectrometry.
Part 2: Payload-Linker Conjugation
-
Payload and Linker Preparation: Dissolve the cytotoxic payload (containing a reactive amine or carboxylic acid group) and the this compound linker in a suitable organic solvent (e.g., DMSO, DMF).
-
Amide Bond Formation: If the payload has an amine and the linker has a carboxylic acid (or vice versa), use standard peptide coupling reagents (e.g., HATU, HOBt) to form a stable amide bond.
-
Incubation: Allow the reaction to proceed for 2-4 hours at room temperature.
-
Purification: Purify the payload-linker conjugate using reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Characterization: Confirm the structure and purity of the payload-linker conjugate by mass spectrometry and NMR.
Part 3: ADC Conjugation via SPAAC
-
SPAAC Reaction: Add the purified payload-linker conjugate (dissolved in a minimal amount of a water-miscible organic solvent like DMSO) to the azide-functionalized antibody solution at a 5-10 fold molar excess.
-
Incubation: Incubate the reaction mixture for 12-24 hours at 4°C or room temperature. The reaction progress can be monitored by hydrophobic interaction chromatography (HIC).
-
Purification: Purify the resulting ADC from unreacted payload-linker and antibody fragments using HIC or size-exclusion chromatography (SEC).[11]
-
Final Formulation: Exchange the buffer of the purified ADC into a formulation buffer suitable for storage and in-vivo use.
Critical Considerations for ADC Characterization
Thorough characterization of the final ADC product is paramount to ensure its quality, consistency, and efficacy.
| Parameter | Analytical Method | Purpose |
| Drug-to-Antibody Ratio (DAR) | Hydrophobic Interaction Chromatography (HIC), Mass Spectrometry (MS) | To determine the average number of payload molecules per antibody and the distribution of different DAR species.[12] |
| Purity and Aggregation | Size-Exclusion Chromatography (SEC) | To quantify the percentage of monomeric ADC and detect the presence of aggregates. |
| Antigen Binding Affinity | Enzyme-Linked Immunosorbent Assay (ELISA), Surface Plasmon Resonance (SPR) | To ensure that the conjugation process has not compromised the antibody's ability to bind to its target antigen. |
| In Vitro Cytotoxicity | Cell-based assays (e.g., MTS, CellTiter-Glo) | To determine the potency (IC50) of the ADC against target-positive and target-negative cancer cell lines.[13] |
| In Vitro and In Vivo Stability | Incubation in plasma followed by HIC or MS analysis | To assess the stability of the linker and the rate of premature payload release.[13] |
The Mechanism of Action: From Systemic Circulation to Intracellular Payload Release
The efficacy of a this compound linked ADC is a direct result of its carefully orchestrated journey from administration to the target cancer cell.
Caption: The mechanism of action of a this compound linked ADC.
Conclusion: The Future of ADC Design with this compound Linkers
The this compound linker represents a significant advancement in the field of antibody-drug conjugates. Its combination of a bioorthogonal conjugation handle and a tumor-selective cleavage mechanism addresses two of the most critical challenges in ADC design: precise control over drug loading and targeted payload release. By enabling the construction of more homogeneous and stable ADCs, this compound linkers contribute to an improved therapeutic index and a more favorable safety profile. As our understanding of tumor biology and linker chemistry continues to evolve, we can anticipate the development of even more sophisticated linker technologies that will further enhance the precision and efficacy of this promising class of cancer therapeutics.
References
-
Creative Bioarray. (n.d.). How to Design and Synthesize Antibody Drug Conjugates? Retrieved from [Link]
-
Creative Biolabs. (n.d.). Disulfide Linker Synthesis Service. Retrieved from [Link]
- Hamblett, K. J., Senter, P. D., Chace, D. F., Sun, M. M., Lenox, J., Cerveny, C. G., ... & Francisco, J. A. (2004). Effects of drug loading on the antitumor activity of a monoclonal antibody drug conjugate. Clinical cancer research, 10(20), 7063-7070.
-
The Chemistry Behind ADCs. (n.d.). PMC. Retrieved from [Link]
-
Antibody Drug Conjugates: Design and Selection of Linker, Payload and Conjugation Chemistry. (n.d.). PMC. Retrieved from [Link]
-
Advances and Limitations of Antibody Drug Conjugates for Cancer. (n.d.). MDPI. Retrieved from [Link]
-
Recent Advances in Peptide Linkers for Antibody-Drug Conjugates. (n.d.). ACS Publications. Retrieved from [Link]
-
Methods to Design and Synthesize Antibody-Drug Conjugates (ADCs). (n.d.). MDPI. Retrieved from [Link]
-
Antibody–Drug Conjugates: The Dynamic Evolution from Conventional to Next-Generation Constructs. (n.d.). PMC. Retrieved from [Link]
-
Click chemistry in the synthesis of antibody-drug conjugates. (n.d.). PubMed. Retrieved from [Link]
-
Click Chemistry Conjugations. (n.d.). PMC. Retrieved from [Link]
-
Towards a glutathione-cleavable azobenzene linker for antibody–drug conjugates. (n.d.). Chemical Communications (RSC Publishing). Retrieved from [Link]
-
Effects of Drug-Antibody Ratio on Pharmacokinetics, Biodistribution, Efficacy, and Tolerability of Antibody-Maytansinoid Conjugates. (n.d.). PubMed. Retrieved from [Link]
-
Tumor delivery and in vivo processing of disulfide-linked and thioether-linked antibody-maytansinoid conjugates. (n.d.). PubMed. Retrieved from [Link]
-
Click Chemistry: Reaction Rates and Their Suitability for Biomedical Applications. (n.d.). ACS Publications. Retrieved from [Link]
-
Disulfide-Linked Antibody-Maytansinoid Conjugates: Optimization of In Vivo Activity by Varying the Steric Hindrance at Carbon Atoms Adjacent to the Disulfide Linkage. (n.d.). ResearchGate. Retrieved from [Link]
-
Antibody–Drug Conjugates for Cancer Therapy. (n.d.). MDPI. Retrieved from [Link]
-
Antibody–drug conjugates: Recent advances in linker chemistry. (n.d.). PMC. Retrieved from [Link]
-
Processes for Constructing Homogeneous Antibody Drug Conjugates. (n.d.). ACS Publications. Retrieved from [Link]
-
Structures of GSH-cleavable triggers. (A) The structure and release... (n.d.). ResearchGate. Retrieved from [Link]
-
Homogeneous antibody-drug conjugates with dual payloads: potential, methods and considerations. (n.d.). PMC. Retrieved from [Link]
-
Characterization of the drug-to-antibody ratio distribution for antibody-drug conjugates in plasma/serum. (n.d.). PubMed. Retrieved from [Link]
-
Click chemistry in the synthesis of antibody-drug conjugates. (n.d.). ResearchGate. Retrieved from [Link]
-
Impact of drug-linker on method selection for analytical characterisation and purification of antibody–drug conjugates. (n.d.). RSC Publishing. Retrieved from [Link]
-
Revolutionizing Cancer Treatment - The Emergence and Impact of Antibody-Drug Conjugates (ADCs): A Systematic Review. (n.d.). Preprints.org. Retrieved from [Link]
-
Evaluation of The Efficacy of ADC Drugs In Vitro & Vivo. (n.d.). Medicilon. Retrieved from [Link]
-
Comparison of each drug-linkers. (n.d.). ResearchGate. Retrieved from [Link]
-
Linkers for ADCs. (n.d.). NJ Bio, Inc.. Retrieved from [Link]
-
ADC In Vitro/In Vivo Characterization Services. (n.d.). WuXi Biologics. Retrieved from [Link]
-
Analytical challenges of antibody-drug conjugates (ADCs). (n.d.). AuthorSTREAM. Retrieved from [Link]
-
Comparison of Analytical Methods for Antibody–Drug Conjugates Produced by Chemical Site-Specific Conjugation: First-Generation AJICAP. (n.d.). ResearchGate. Retrieved from [Link]
-
Antibody–Drug Conjugates Derived from Cytotoxic seco -CBI-Dimer Payloads Are Highly Efficacious in Xenograft Models and Form Protein Adducts In Vivo. (n.d.). ResearchGate. Retrieved from [Link]
-
SPAAC Reaction: Bio-Orthogonal Click Chemistry. (n.d.). iGEM 2014. Retrieved from [Link]
Sources
- 1. Click Chemistry Conjugations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Chemistry Behind ADCs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Disulfide Linker Synthesis Service - Creative Biolabs [creative-biolabs.com]
- 5. medchemexpress.com [medchemexpress.com]
- 7. broadpharm.com [broadpharm.com]
- 10. Antibody–drug conjugates: Recent advances in linker chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Antibody Drug Conjugates: Design and Selection of Linker, Payload and Conjugation Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Characterization of the drug-to-antibody ratio distribution for antibody-drug conjugates in plasma/serum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. wuxibiologics.com [wuxibiologics.com]
Kinetic Profiling and Mechanistic Utility of BCN-SS-Amine Linkers
A Technical Guide for Bioconjugation and Drug Delivery Applications
Executive Summary
The BCN-SS-amine linker represents a sophisticated tripartite architecture in bioconjugation: it combines the bioorthogonal specificity of Bicyclo[6.1.0]nonyne (BCN) , the intracellular lability of a disulfide (SS) bridge, and the versatile reactivity of a primary amine . This guide dissects the reaction kinetics of BCN with azides (Strain-Promoted Azide-Alkyne Cycloaddition, SPAAC) and the subsequent cleavage kinetics of the disulfide bond.
For the drug developer, understanding these two distinct kinetic profiles—ligation rate (
Part 1: Mechanistic Foundations
1.1 The BCN Component: Strain-Promoted Kinetics
BCN relies on ring strain (~18 kcal/mol) to drive the cycloaddition with azides. Unlike first-generation cyclooctynes, BCN fuses a cyclopropane ring to the cyclooctyne. This fusion imparts significant ring strain while maintaining a symmetry that eliminates the formation of regioisomers—a common analytical headache with asymmetrical cyclooctynes like MFCO.
Why BCN?
-
Lipophilicity: BCN is less lipophilic than dibenzocyclooctynes (DBCO), reducing non-specific hydrophobic binding to serum albumin.
-
Kinetics: While slower than DBCO, BCN is sufficiently fast (
) for most protein labeling and ADC workflows.
1.2 The "SS" Component: Glutathione-Responsive Switch
The disulfide linker is the "fuse" of the molecule. It is designed to remain stable in the oxidizing environment of the plasma (GSH ~5 µM) but collapse in the reducing environment of the cytosol (GSH 1–10 mM).
1.3 The Amine Component: The Payload Anchor
The primary amine is typically used first to attach a payload (e.g., via NHS-ester activation of a drug or fluorophore) before the BCN end is clicked to an azide-labeled biomolecule.
Part 2: Kinetic Profiling (The Ligation Step)
The reaction between BCN and an azide follows second-order kinetics. The rate law is defined as:
2.1 Baseline Kinetic Constants
The second-order rate constant (
| Solvent System | Reactant Partner | Rate Constant ( | Notes |
| CD3CN (Acetonitrile) | Benzyl Azide | ~0.11 | Baseline organic rate. |
| CD3CN / D2O (1:2) | Benzyl Azide | ~0.29 | Water acceleration effect observed. |
| PBS (pH 7.4) | Alkyl Azide | 0.14 – 0.30 | Standard biological condition. |
| PBS (pH 7.4) | Aryl Azide (e- deficient) | > 1.0 | Inverse Electron Demand effect.[1] |
Expert Insight: If your application requires faster kinetics, switch from an aliphatic azide to an electron-deficient aryl azide. This shifts the mechanism to an Inverse Electron Demand SPAAC , raising the HOMO of the alkyne and lowering the LUMO of the azide, significantly boosting
without adding copper.
2.2 Visualization: Reaction Pathway
The following diagram illustrates the dual-phase utility: the Ligation (Click) and the Release (Cleavage).
Caption: The this compound lifecycle. Phase 1 is governed by SPAAC kinetics (
Part 3: Experimental Protocol for Kinetic Determination
To validate the
3.1 Materials
-
Reagent A: BCN-SS-Payload (100 µM final).
-
Reagent B: Azide-Model (e.g., Benzyl Azide) in 10-fold excess (1 mM final).
-
Internal Standard: Benzonitrile (inert, UV-active).
-
Solvent: PBS pH 7.4 / DMSO (90:10).
3.2 Protocol Steps
-
Preparation: Dissolve BCN-SS-Payload and Azide separately in the solvent.
-
Initiation: Mix reagents rapidly (t=0). Maintain 25°C or 37°C (physiological temp).
-
Sampling: Inject 10 µL aliquots onto a C18 Reverse-Phase HPLC column every 5–10 minutes for 60 minutes.
-
Detection: Monitor absorbance at 254 nm (or payload-specific wavelength).
-
Analysis: Plot
vs. time.-
The slope of the line is
(pseudo-first-order rate constant). -
Calculate second-order constant:
.
-
3.3 Data Processing Workflow
Caption: Pseudo-first-order kinetic assay workflow for determining specific reaction rates.
Part 4: The Cleavage Mechanism (Release Kinetics)
The "SS" linker is not a passive bridge; it is a chemical switch.
4.1 Thiol-Disulfide Exchange
The release mechanism is thiol-disulfide exchange .
4.2 Stability vs. Release Trade-off
-
Un hindered Disulfides: Fast release but lower plasma stability.
-
Hindered Disulfides (alpha-methyl): Adding methyl groups next to the disulfide slows down the cleavage.
-
Guidance: For this compound, if the payload is highly toxic (e.g., PBD dimer), use a hindered disulfide to prevent premature release. If the payload is a fluorophore, a standard disulfide is sufficient.
-
Part 5: Troubleshooting & Optimization
| Issue | Probable Cause | Corrective Action |
| Slow Ligation Rate | Solvent is too organic (e.g., pure DMSO). | Add water/buffer.[2][3][4] The hydrophobic effect significantly accelerates SPAAC. |
| Premature Cleavage | Presence of free thiols in buffer (e.g., DTT, BME). | Ensure buffers are thiol-free. Use TCEP only if you intend to cleave. |
| Precipitation | BCN is hydrophobic; Payload is hydrophobic. | Add 5-10% PEG or use a sulfonated azide partner to improve solubility. |
| Low Yield | Azide degradation or Staudinger-like side reactions. | Avoid phosphines in the mixture. Ensure pH is < 9.0 to prevent hydrolysis. |
References
-
Dommerholt, J., et al. (2010).[5] Readily Accessible Bicyclononynes for Bioorthogonal Labeling and Three-Dimensional Imaging of Living Cells. Angewandte Chemie International Edition.
- The seminal paper defining BCN synthesis and kinetics.
-
Dommerholt, J., et al. (2014).[6] Highly accelerated inverse electron-demand cycloaddition of electron-deficient azides with aliphatic cyclooctynes. Nature Communications.
- Establishes the "inverse electron demand" str
-
Sletten, E. M., & Bertozzi, C. R. (2011). From Mechanism to Mouse: A Tale of Two Bioorthogonal Reactions. Accounts of Chemical Research.
- Comprehensive review of SPAAC mechanisms and in vivo stability.
-
Pillow, T. H., et al. (2017). Decoupling Stability and Release in Disulfide-Linkers for Antibody-Drug Conjugates. Chemical Science.
- Authoritative source on disulfide linker stability and steric hindrance str
Sources
- 1. researchgate.net [researchgate.net]
- 2. broadpharm.com [broadpharm.com]
- 3. BCN Reagents, Click Chemistry Reagents | BroadPharm [broadpharm.com]
- 4. pubs.rsc.org [pubs.rsc.org]
- 5. Bioorthogonal Chemistry - Click Reaction Reagent [bldpharm.com]
- 6. Highly accelerated inverse electron-demand cycloaddition of electron-deficient azides with aliphatic cyclooctynes - PubMed [pubmed.ncbi.nlm.nih.gov]
difference between BCN-SS-amine and non-cleavable BCN amines
The following technical guide is structured to serve as an authoritative resource for researchers and drug development professionals. It synthesizes chemical mechanism, experimental application, and strategic decision-making.
Strategic Selection of Linkers for Bioconjugation and ADC Development
Executive Summary
In the development of Antibody-Drug Conjugates (ADCs) and advanced chemical probes, the choice of linker chemistry is as critical as the payload itself.[1][2][3] While BCN (Bicyclo[6.1.0]nonyne) offers superior hydrophilicity and kinetics compared to first-generation cyclooctynes (e.g., DBCO), the functional utility of the conjugate is dictated by the linker's stability.
This guide analyzes the divergence between BCN-SS-Amine (Redox-Cleavable) and Non-Cleavable BCN Amines . The core distinction lies in the intracellular fate of the payload: BCN-SS-Amines exploit the glutathione gradient to release free payload in the cytosol, whereas Non-Cleavable BCN Amines maintain a permanent covalent tether, useful only when lysosomal degradation or permanent labeling is desired.
Part 1: The Chemistry of BCN and the "SS" Switch
The BCN Advantage
BCN is utilized for Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).[4][5] Unlike copper-catalyzed click chemistry (CuAAC), SPAAC is bioorthogonal and non-toxic. BCN is preferred over DBCO in many applications due to its:
-
Symmetry: Eliminates regioisomer formation (endo/exo mixtures exist but have similar kinetics).
-
Hydrophilicity: The lack of fused aromatic rings (present in DBCO) reduces non-specific hydrophobic binding, a critical parameter for maintaining antibody pharmacokinetics (PK).
Structural Comparison
The fundamental difference is the insertion of a disulfide (dithio) bridge within the alkyl chain of the amine linker.
-
Non-Cleavable BCN Amine:
-
This compound (Cleavable):
Mechanism of Action Visualization
The following diagram illustrates the divergent pathways of these two linkers upon cellular internalization.
Figure 1: Intracellular trafficking pathways. Non-cleavable linkers rely on lysosomal degradation, often resulting in charged catabolites. Cleavable SS linkers release neutral payloads via cytosolic reduction.
Part 2: Strategic Application Guide
Choosing between these linkers is not a matter of preference but of biological requirement.
When to use this compound (Cleavable)
This linker is the "Gold Standard" for therapeutic ADCs where the payload must reach a cytosolic target (e.g., tubulin, DNA).
-
The Bystander Effect: Because the disulfide cleavage releases the payload in its native (or thiol-modified) form, the drug is often hydrophobic enough to diffuse out of the target cell and kill neighboring tumor cells that may be antigen-negative.
-
Avoiding Lysosomal Trapping: Many payloads lose potency if they remain attached to a charged amino acid (lysine/cysteine) residue, which is the inevitable end-product of non-cleavable linker digestion.
-
Reversible Probes: In proteomic profiling, "catch-and-release" workflows require the BCN tag to be removed after enrichment to allow for mass spectrometry analysis.
When to use Non-Cleavable BCN Amine
Use this for applications where signal retention or permanent modification is required.
-
Imaging & Flow Cytometry: If you are tracking a receptor, you do not want the fluorophore to cleave off and wash away.
-
Internalization Assays: To prove an antibody internalizes, a non-cleavable linker ensures the signal remains associated with the lysosome.
-
Lysosomal Targeting: If the drug acts within the lysosome or requires acid hydrolysis (e.g., hydrazone-linked drugs attached via the BCN), the SS bond is unnecessary and potentially unstable.
Comparative Data Summary
| Feature | This compound | Non-Cleavable BCN Amine |
| Plasma Stability | Moderate (Susceptible to free thiols) | High (Covalent stability) |
| Release Mechanism | Reduction (GSH: 2μM extracellular vs 10mM intracellular) | Lysosomal Proteolysis (Antibody degradation) |
| Payload Species | Free Drug (or Drug-SH) | Amino Acid-Linker-Drug |
| Bystander Effect | Yes (High) | No (Low/Negligible) |
| Membrane Permeability | High (Lipophilic payload) | Low (Charged metabolite) |
| Primary Use Case | ADCs, Drug Delivery, Enrichment | Imaging, ELISA, PEGylation |
Part 3: Experimental Protocols
Protocol A: Conjugation of BCN-Amine to Carboxyl-Payload
This workflow applies to both cleavable and non-cleavable variants. The goal is to convert a carboxylic acid-containing drug/fluorophore into a BCN-functionalized reagent.
Materials:
-
Payload (Drug-COOH)
-
BCN-Linker-Amine (SS or Non-cleavable)
-
HATU or EDC/NHS
-
DIPEA (Diisopropylethylamine)
-
Anhydrous DMF or DMSO
Step-by-Step:
-
Activation: Dissolve Payload-COOH (1 eq) in anhydrous DMF. Add DIPEA (3 eq) and HATU (1.1 eq). Incubate for 15 minutes at RT.
-
Coupling: Add BCN-Linker-Amine (1.2 eq) to the mixture.
-
Critical Note: Ensure the amine is not supplied as a salt (e.g., HCl). If it is, add an extra equivalent of DIPEA.
-
-
Reaction: Stir for 2–4 hours at RT under nitrogen. Monitor by LC-MS.[6]
-
Checkpoint: Look for the mass of Payload + Linker - H2O.
-
-
Purification: Purify via Preparative HPLC. Avoid acidic mobile phases if using this compound to prevent premature disulfide exchange, though standard TFA conditions are usually acceptable for short durations.
Protocol B: SPAAC Ligation to Antibody
Materials:
-
Azide-functionalized Antibody (Ab-N3)
-
BCN-Functionalized Payload (from Protocol A)
-
PBS pH 7.4[2]
Step-by-Step:
-
Stoichiometry: Calculate the molar equivalent of Azide groups on the antibody. Use 2–5 equivalents of BCN-Payload per Azide.
-
Incubation: Mix Ab-N3 and BCN-Payload in PBS. Add up to 10% DMSO if the payload is hydrophobic.
-
Kinetics: Incubate overnight at 4°C or 4 hours at RT.
-
Note: BCN reactions are fast (k ~ 0.14 M⁻¹s⁻¹), but steric hindrance on antibodies can slow this down.
-
-
Purification: Remove excess small molecule via size-exclusion chromatography (e.g., PD-10 column) or centrifugal filtration (30kDa MWCO).
Protocol C: Controlled Cleavage Assay (Verification of "SS")
To validate that your BCN-SS construct is functional.
-
Preparation: Prepare a 10 μM solution of the BCN-SS-Conjugate in PBS.
-
Induction: Add DTT (Dithiothreitol) to a final concentration of 10 mM (mimicking cytosolic reducing power).
-
Monitoring: Incubate at 37°C. Analyze aliquots at 0, 15, 30, and 60 minutes via HPLC or LC-MS.
-
Result: You should observe the disappearance of the conjugate peak and the appearance of the free payload peak. The Non-Cleavable control should remain unchanged.
Part 4: Troubleshooting & Optimization
Solubility Issues
BCN is lipophilic. When using this compound with hydrophobic drugs, the resulting molecule may precipitate in aqueous buffer.
-
Solution: Dissolve the BCN-Drug construct in DMSO before adding to the antibody solution.[5] Keep final DMSO < 10% to prevent protein denaturation.
-
Alternative: Use a PEGylated BCN linker (e.g., BCN-PEG4-SS-Amine) to increase water solubility.
Premature Cleavage (Instability)
If this compound payloads release in plasma (mouse models):
-
Cause: Rodent plasma has higher esterase and thiol activity than human plasma.
-
Fix: Steric hindrance stabilizes disulfides. Switch to a "hindered" disulfide linker (e.g., with methyl groups adjacent to the sulfur) to reduce sensitivity to circulating thiols while maintaining intracellular cleavage.[2]
Aggregation
Over-conjugation (high Drug-to-Antibody Ratio, DAR) leads to aggregation.
-
Control: Limit the input BCN equivalents. Aim for a DAR of 2–4 for optimal pharmacokinetics.
References
-
Dommerholt, J. et al. (2010). Readily Accessible Bicyclononynes for Bioorthogonal Labeling and Three-Dimensional Imaging of Living Cells. Angewandte Chemie International Edition. Link
-
Sletten, E. M., & Bertozzi, C. R. (2011). From Mechanism to Mouse: A Tale of Two Bioorthogonal Reactions. Accounts of Chemical Research. Link
-
Pillay, V. et al. (2013). Review of the effect of linker chemistries on the physicochemical properties and efficacy of antibody-drug conjugates. Journal of Pharmaceutical Sciences. Link
-
Kellogg, et al. (2011). Disulfide-linked antibody-maytansinoid conjugates: Optimization of in vivo activity by varying the steric hindrance at the disulfide linkage. Bioconjugate Chemistry. Link
-
BroadPharm. BCN Reagents and Protocols. Link
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. A Review on ADC Linkers: Cleavable and Non-Cleavable Linker Design and Stability Evaluation - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 3. Cleavable versus non-cleavable ADC linker chemistry - ProteoGenix [proteogenix.science]
- 4. medchemexpress.com [medchemexpress.com]
- 5. broadpharm.com [broadpharm.com]
- 6. researchgate.net [researchgate.net]
- 7. BCN-SS-NHS | AxisPharm [axispharm.com]
- 8. GLUTATHIONE SYNTHESIS - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Synthesis of Antibody-Drug Conjugates (ADCs) Using a BCN-SS-Amine Linker: An Application Note and Detailed Protocol
Introduction: Engineering Precision in Targeted Cancer Therapy
Antibody-Drug Conjugates (ADCs) represent a paradigm shift in oncology, merging the exquisite specificity of monoclonal antibodies (mAbs) with the potent cytotoxicity of small-molecule drugs.[1][2] This synergy allows for targeted delivery of therapeutic payloads directly to cancer cells, minimizing systemic toxicity and enhancing the therapeutic window.[3][4] The architecture of an ADC is a triad of a targeting antibody, a cytotoxic payload, and a chemical linker that connects them.[3] The linker is a critical determinant of the ADC's success, influencing its stability, pharmacokinetics, and mechanism of payload release.[2]
This guide provides a detailed, step-by-step protocol for the synthesis of ADCs using a BCN-SS-amine linker system. This linker is notable for its dual-functionality: a bicyclo[6.1.0]nonyne (BCN) group for bioorthogonal conjugation and a cleavable disulfide (-S-S-) bond.[5] The BCN moiety participates in a Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) reaction, a type of "click chemistry" that offers high efficiency and specificity without the need for a catalyst.[6][][8] The disulfide bond is designed to be stable in the bloodstream but is readily cleaved in the reducing intracellular environment of a tumor cell, ensuring targeted release of the payload.[9][10][]
The this compound Linker System: A Strategic Overview
The this compound linker system offers a robust and versatile platform for ADC development. The synthesis strategy typically involves a two-step process:
-
Antibody Modification: The antibody is first functionalized with the BCN-SS linker. While the topic specifies "this compound," a common and efficient approach involves using a heterobifunctional linker such as BCN-SS-NHS . The N-hydroxysuccinimide (NHS) ester end of this linker reacts readily with primary amines, such as the lysine residues on the surface of the antibody, to form a stable amide bond. This step introduces the BCN and disulfide moieties onto the antibody.
-
Payload Conjugation via SPAAC: The BCN-modified antibody is then reacted with a payload that has been pre-functionalized with an azide group. The strain in the cyclooctyne ring of the BCN group drives a spontaneous and highly specific reaction with the azide, forming a stable triazole linkage.[][8] This bioorthogonal reaction proceeds efficiently under physiological conditions, preserving the integrity of the antibody and payload.
The resulting ADC is a precisely engineered molecule, poised to deliver its cytotoxic cargo upon internalization into the target cancer cell and subsequent cleavage of the disulfide bond.
Experimental Workflow and Protocols
This section provides a comprehensive, step-by-step guide for the synthesis, purification, and characterization of an ADC using the BCN-SS-linker system.
Diagram of the Experimental Workflow
Caption: Overall workflow for ADC synthesis using a BCN-SS linker.
Materials and Reagents
| Reagent/Material | Recommended Specifications |
| Monoclonal Antibody (mAb) | e.g., Trastuzumab, Rituximab |
| BCN-SS-NHS Linker | Purity >95% |
| Azide-functionalized Payload | e.g., Azido-PEG4-MMAE |
| Solvents | Anhydrous DMSO, DMF |
| Buffers | PBS (pH 7.4), Citrate Buffer (pH 5.0) |
| Reducing Agent (optional) | TCEP or DTT |
| Purification Columns | Size Exclusion (SEC), Hydrophobic Interaction (HIC) |
| Characterization Instruments | UV-Vis Spectrophotometer, HPLC, Mass Spectrometer |
Protocol 1: Antibody Modification with BCN-SS-NHS
Rationale: This step introduces the BCN and cleavable disulfide moieties onto the antibody by reacting the NHS ester of the linker with lysine residues on the antibody surface. The reaction is typically performed in a slightly basic buffer to ensure the lysine amines are deprotonated and nucleophilic.
-
Antibody Preparation:
-
Start with a purified antibody solution at a concentration of 5-10 mg/mL.
-
Perform a buffer exchange into a conjugation buffer (e.g., PBS, pH 7.4). This removes any interfering substances from the antibody storage buffer.
-
-
Linker Preparation:
-
Dissolve the BCN-SS-NHS linker in an anhydrous organic solvent such as DMSO or DMF to create a stock solution (e.g., 10 mM).
-
-
Conjugation Reaction:
-
Add a calculated molar excess of the BCN-SS-NHS linker to the antibody solution. A typical starting point is a 5-10 fold molar excess of linker to antibody.
-
Incubate the reaction mixture at room temperature for 1-2 hours with gentle mixing.
-
-
Purification of BCN-Modified Antibody:
-
Remove the excess, unreacted linker by size exclusion chromatography (SEC) or tangential flow filtration (TFF).[] This is a critical step to prevent the linker from reacting with the payload in the subsequent step.
-
Protocol 2: Payload Conjugation via SPAAC Reaction
Rationale: This step conjugates the azide-functionalized payload to the BCN-modified antibody through a bioorthogonal SPAAC reaction. This reaction is highly specific and proceeds without a catalyst, preserving the integrity of the biomolecule.
-
Payload Preparation:
-
Dissolve the azide-functionalized payload in an appropriate solvent (e.g., DMSO) to create a stock solution.
-
-
SPAAC Reaction:
-
Add the azide-payload solution to the purified BCN-modified antibody. A 2-5 fold molar excess of the payload over the BCN groups on the antibody is a good starting point.
-
Incubate the reaction mixture at room temperature for 4-16 hours, or at 4°C for 24-48 hours, with gentle mixing. The reaction can be monitored by HPLC to determine completion.
-
Diagram of the Chemical Reaction
Caption: Schematic of the SPAAC reaction for ADC synthesis.
Protocol 3: Purification of the Final ADC
Rationale: After the conjugation reaction, the mixture will contain the desired ADC, as well as unconjugated antibody, excess payload, and potentially aggregated proteins. Purification is essential to isolate a homogenous ADC product.[13]
-
Purification Strategy:
-
A combination of chromatographic techniques is often employed for ADC purification.[]
-
Hydrophobic Interaction Chromatography (HIC): This is a powerful technique for separating ADC species with different drug-to-antibody ratios (DARs) and for removing unconjugated antibody.[14]
-
Size Exclusion Chromatography (SEC): This can be used to remove aggregates and any remaining small molecule impurities.
-
Ion Exchange Chromatography (IEX): This technique can also be used to separate different ADC species based on charge differences.
-
-
General Purification Steps:
-
Load the reaction mixture onto the chosen chromatography column.
-
Elute the ADC using an appropriate gradient (e.g., a decreasing salt gradient for HIC).
-
Collect fractions and analyze them by UV-Vis spectroscopy and HPLC to identify the fractions containing the purified ADC.
-
Pool the desired fractions and perform a final buffer exchange into a formulation buffer.
-
Protocol 4: Characterization of the ADC
Rationale: Thorough characterization is crucial to ensure the quality, consistency, and efficacy of the synthesized ADC.
| Parameter | Method | Purpose |
| Drug-to-Antibody Ratio (DAR) | UV-Vis Spectroscopy, HIC, Mass Spectrometry | To determine the average number of drug molecules conjugated to each antibody. |
| Purity | SEC-HPLC, SDS-PAGE | To assess the percentage of monomeric ADC and the presence of aggregates or fragments. |
| Free Drug Level | RP-HPLC | To quantify the amount of unconjugated payload remaining in the final product. |
| Antigen Binding | ELISA, Surface Plasmon Resonance (SPR) | To confirm that the conjugation process has not compromised the antibody's ability to bind to its target antigen. |
| In Vitro Cytotoxicity | Cell-based assays | To evaluate the potency and specificity of the ADC in killing target cancer cells. |
Troubleshooting and Key Considerations
-
Low DAR: Increase the molar excess of the BCN-SS-NHS linker in the first step or the azide-payload in the second step. Optimize reaction times and temperatures.
-
High Aggregation: Reduce the concentration of the antibody during conjugation. Screen different buffers and pH conditions.
-
Linker Instability: Ensure that all organic solvents are anhydrous, as moisture can hydrolyze the NHS ester.
-
Payload Precipitation: Ensure the payload is fully dissolved in the appropriate solvent before adding it to the aqueous antibody solution. The final concentration of the organic solvent in the reaction mixture should typically be kept below 10-20%.
Conclusion
The synthesis of ADCs using a this compound linker system via SPAAC offers a robust and efficient method for developing next-generation targeted therapeutics. This guide provides a comprehensive framework and detailed protocols to aid researchers in this endeavor. By carefully controlling the reaction conditions and implementing rigorous purification and characterization strategies, it is possible to produce high-quality, homogeneous ADCs with the desired therapeutic properties.
References
- Beck, A., et al. (2017). Strategies and challenges for the next generation of antibody-drug conjugates. Nature Reviews Drug Discovery, 16(5), 315-337.
-
Bocci, G., et al. (2021). The Chemistry Behind ADCs. Pharmaceuticals, 14(5), 442. Available at: [Link]
-
Creative Biolabs. (n.d.). BCN-SS-NHS (CAT#: ADC-L-928). Retrieved from [Link]
-
Creative Biolabs. (n.d.). Disulfide Linkers. Retrieved from [Link]
-
Kim, E. G., & Kim, D. (2016). Recent advances in antibody-drug conjugates: a review of conjugation and linker chemistries. Biomaterials research, 20, 12. Available at: [Link]
-
NJ Bio, Inc. (n.d.). Linkers for ADCs. Retrieved from [Link]
-
Panowski, S., et al. (2014). Site-specific antibody drug conjugates for cancer therapy. mAbs, 6(1), 34-45. Available at: [Link]
- van der Veken, P., et al. (2017). Strain-Promoted 1,3-Dipolar Cycloaddition of Cycloalkynes and Organic Azides. In Click Reactions in Organic Synthesis (pp. 121-160). Wiley-VCH.
Sources
- 1. researchgate.net [researchgate.net]
- 2. purepeg.com [purepeg.com]
- 3. The Chemistry Behind ADCs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Antibody-drug conjugates: recent advances in conjugation and linker chemistries - PMC [pmc.ncbi.nlm.nih.gov]
- 5. BCN-SS-NHS - Creative Biolabs [creative-biolabs.com]
- 6. Cyclooctynes for Strain-Promoted Azide–Alkyne Cycloaddition (SPAAC) - Enamine [enamine.net]
- 8. Strain-Promoted 1,3-Dipolar Cycloaddition of Cycloalkynes and Organic Azides - PMC [pmc.ncbi.nlm.nih.gov]
- 9. njbio.com [njbio.com]
- 10. creativebiolabs.net [creativebiolabs.net]
- 13. Current approaches for the purification of antibody-drug conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Antibody Drug Conjugates: Design and Selection of Linker, Payload and Conjugation Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
Modular Cell Surface Profiling: The BCN-SS-Amine Linker System
Executive Summary
This guide details the application of BCN-SS-Amine (Bicyclo[6.1.0]nonyne-Disulfide-Amine) linkers for the reversible labeling and isolation of cell surface proteins. Unlike standard static crosslinkers, the this compound moiety serves as a modular heterobifunctional precursor . It allows researchers to synthesize custom cleavable probes (e.g., BCN-SS-Biotin, BCN-SS-Fluorophore) that facilitate Copper-free Click Chemistry (SPAAC) with azide-modified surface proteins.
The inclusion of the disulfide (SS) bond provides a "chemical release valve," enabling the elution of captured proteins under mild reducing conditions (DTT/TCEP) for downstream Mass Spectrometry (MS) or the removal of fluorophores in multiplexed imaging.
Mechanism of Action
The utility of the this compound linker relies on a three-stage logic: Construction, Ligation, and Release .
-
Construction (Probe Synthesis): The primary amine (-NH2) of the linker is reacted with an NHS-ester functionalized payload (e.g., Biotin-NHS). This converts the generic linker into a specific probe (BCN-SS-Payload).
-
Ligation (SPAAC): The BCN group undergoes Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) with azide-labeled cell surface proteins. This reaction is bioorthogonal, rapid, and non-toxic (copper-free).[1]
-
Release (Cleavage): Upon exposure to reducing agents, the internal disulfide bond cleaves, releasing the protein from the capture bead or fluorophore.
Mechanistic Workflow Diagram
Figure 1: The Modular Labeling Pathway. The this compound is first functionalized with a detection tag, then "clicked" to the cell, and finally cleaved for analysis.
Experimental Protocols
Phase 1: Synthesis of the BCN-SS-Probe
Rationale: this compound is a building block. Before labeling cells, you must attach your desired detection moiety (Biotin for enrichment, Fluorophore for imaging).
Reagents:
-
This compound (10 mM stock in DMSO)
-
NHS-Ester Payload (e.g., Biotin-NHS or AF488-NHS) (10 mM stock in DMSO)
-
Anhydrous DMF or DMSO
-
Triethylamine (TEA) or DIPEA
Protocol:
-
Mix: In a microcentrifuge tube, combine this compound and NHS-Payload at a 1:1.2 molar ratio (excess NHS ester ensures all amine is consumed).
-
Base: Add TEA to a final concentration of 1% (v/v) to ensure the amine is deprotonated.
-
Incubate: Rotate at Room Temperature (RT) for 2–4 hours in the dark.
-
Quench: Add Tris-HCl (100 mM, pH 8.0) for 15 minutes to quench unreacted NHS esters.
-
Purification (Optional but Recommended): For high-sensitivity MS, purify the product via HPLC or C18 Spin Tips to remove free biotin/dye. For general flow cytometry, the quenched mixture can often be used directly if diluted significantly.
Phase 2: Metabolic Labeling & Click Reaction
Rationale: This step incorporates azides into the cell surface glycocalyx, creating the landing pad for your BCN probe.
Reagents:
-
Azide-Sugar: Ac4GalNAz (N-azidoacetylgalactosamine-tetraacylated)
-
Labeling Buffer: PBS + 1% BSA (cold)
-
Fixative: 4% Paraformaldehyde (PFA)
Protocol:
-
Seed Cells: Culture cells (e.g., HeLa, Jurkat) to 70% confluence.
-
Metabolic Labeling: Treat cells with 50 µM Ac4GalNAz for 24–48 hours.
-
Control: Treat a separate dish with DMSO vehicle only.
-
-
Wash: Wash cells 2x with warm PBS to remove free sugars.
-
Click Labeling: Incubate live cells with 10–50 µM BCN-SS-Probe (prepared in Phase 1) in complete media or PBS for 30–60 minutes at 37°C.
-
Note: BCN kinetics are fast (
); prolonged incubation is unnecessary and increases background.
-
-
Wash: Wash cells 3x with ice-cold PBS + 1% BSA to remove unbound probe.
Phase 3: Cleavage & Elution (Proteomics Workflow)
Rationale: The disulfide bond allows specific elution of the labeled proteins from streptavidin beads, leaving non-specifically bound proteins behind.
Protocol:
-
Lysis: Lyse cells in RIPA buffer containing protease inhibitors.
-
Capture: Incubate lysate with Streptavidin Magnetic Beads (1 mg beads per 1 mg protein) for 2 hours at 4°C.
-
Stringent Washing: Wash beads:
-
2x with RIPA buffer.
-
2x with 1M KCl (removes ionic interactions).
-
2x with 0.1M Na2CO3 (pH 11) (removes non-covalent aggregates).
-
2x with PBS.
-
-
Chemical Elution: Resuspend beads in Elution Buffer (PBS + 50 mM DTT or 25 mM TCEP).
-
Incubate: Shake at RT for 30 minutes. The disulfide bond breaks, releasing the protein (now modified with a small thiol-linker remnant) while the Biotin remains on the bead.
-
Collection: Magnetically separate beads; collect the supernatant containing the purified surface proteome.
Data Presentation & Analysis
Quantitative Comparison of Linker Strategies
| Feature | This compound (Modular) | Standard NHS-SS-Biotin | Copper Click (CuAAC) |
| Selectivity | High (Bioorthogonal) | Low (Reacts with all Lysines) | High |
| Toxicity | None (Copper-free) | None | High (Copper kills cells) |
| Reversibility | Yes (Disulfide) | Yes (Disulfide) | No (Triazole is stable) |
| Flexibility | High (Attach any tag) | Low (Fixed Biotin) | Medium |
| Elution Purity | High (Chemical release) | High | Low (Boiling required) |
Expected Results (Flow Cytometry)
When analyzing Ac4GalNAz-treated cells labeled with BCN-SS-Fluorophore:
-
Pre-Cleavage: High fluorescence intensity (2–3 log shift vs. control).
-
Post-Cleavage (DTT wash): >90% reduction in fluorescence signal, confirming surface localization and linker cleavage efficiency.
Troubleshooting & Optimization
Problem: Low Labeling Efficiency
-
Cause: Metabolic labeling time too short or sugar concentration too low.
-
Solution: Increase Ac4GalNAz to 100 µM or extend labeling to 48h. Ensure cells are actively dividing (metabolic incorporation requires biosynthesis).
Problem: High Background in Proteomics
-
Cause: Non-specific binding of the BCN probe or incomplete washing.
-
Solution:
-
Perform the Click reaction at 4°C to stop endocytosis (if internalization is not desired).
-
Use "Capping" steps: After bead capture, treat beads with free biotin to block open streptavidin sites before adding lysate? No, treat with iodoacetamide after elution to cap free thiols.
-
Problem: Incomplete Cleavage
-
Cause: Oxidation of DTT or inaccessible disulfide bond.
-
Solution: Use TCEP (Tris(2-carboxyethyl)phosphine) , which is more stable and effective at lower pH than DTT. Ensure pH is near 7.0–7.5 for optimal cleavage kinetics.
References
-
Dommerholt, J. et al. (2010). "Readily Accessible Bicyclononynes for Bioorthogonal Labeling and Three-Dimensional Imaging of Living Cells." Angewandte Chemie International Edition. Link
-
Sletten, E. M., & Bertozzi, C. R. (2011). "Bioorthogonal Chemistry: Fishing for Selectivity in a Sea of Functionality." Angewandte Chemie International Edition. Link
-
Yang, Y. et al. (2016). "Cleavable Trifunctional Biotin Reagents for Protein Labeling, Capture and Release." Chemical Communications. Link
-
BroadPharm. "BCN Reagents and Protocols." BroadPharm Application Notes. Link
-
Conju-Probe. "Cleavable Linkers for Proteomics." Conju-Probe Technology. Link
Sources
Application Note: Precision Intracellular Delivery using BCN-SS-Amine
Abstract
This guide details the strategic application of BCN-SS-amine (Bicyclo[6.1.0]nonyne-disulfide-amine) in constructing intracellular drug delivery systems (DDS). By combining the bioorthogonal specificity of Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) with a glutathione (GSH)-sensitive disulfide trigger, this linker enables the creation of "smart" conjugates that remain stable in circulation but release their payload exclusively within the cytosolic environment. This note provides rationale, step-by-step protocols for conjugation, and validation methods for researchers developing Antibody-Drug Conjugates (ADCs) or functionalized nanocarriers.
The Chemistry of Control: Mechanism of Action
The Dual-Function Advantage
The this compound linker solves two critical challenges in drug delivery: off-target toxicity and coupling efficiency .
-
The BCN Handle (Targeting/Loading): Unlike linear alkynes that require toxic copper catalysts (CuAAC), the strained BCN ring reacts spontaneously with azides (SPAAC).
-
The Disulfide (SS) Switch (Release): The disulfide bond acts as a biological fuse.
-
Extracellular (Blood/Plasma): GSH concentration is low (~2–20 µM). The linker remains intact, preventing premature drug release.[]
-
Intracellular (Cytosol): GSH concentration is high (2–10 mM). Upon endocytosis, the reducing environment cleaves the disulfide bond, releasing the free drug.
-
Mechanism Visualization
The following diagram illustrates the lifecycle of a BCN-SS-linked payload, from conjugation to cytosolic release.
Figure 1: Mechanism of Action.[] The this compound linker facilitates modular assembly via Click Chemistry and triggered release via intracellular glutathione reduction.
Experimental Design & Reagent Selection
Before synthesis, compare BCN against other common click reagents to ensure it fits your carrier's hydrophobicity profile.
Table 1: Comparative Analysis of Copper-Free Click Linkers
| Feature | BCN (Bicyclo[6.1.0]nonyne) | DBCO (Dibenzocyclooctyne) | TCO (Trans-cyclooctene) |
| Reaction Partner | Azide (-N3) | Azide (-N3) | Tetrazine |
| Reaction Rate (k2) | ~0.14 - 0.29 M⁻¹s⁻¹ | ~0.3 - 0.9 M⁻¹s⁻¹ | > 800 M⁻¹s⁻¹ |
| Hydrophobicity | Moderate (Better solubility) | High (Can cause aggregation) | Moderate |
| Size | Compact | Bulky | Bulky |
| Best Use Case | Intracellular delivery , Liposomes | Surface labeling, rigid surfaces | Rapid in vivo pre-targeting |
Detailed Protocols
Protocol A: Synthesis of Drug-SS-BCN Intermediate
Scenario: Conjugating a Carboxyl-containing drug (e.g., Methotrexate, Chlorin e6, or a Doxorubicin-succinate derivative) to this compound.
Materials:
-
Carboxyl-containing Drug (1 eq)
-
This compound (1.2 eq) (commercially available or custom synthesized)
-
EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) (1.5 eq)
-
NHS (N-Hydroxysuccinimide) (1.5 eq)
-
Anhydrous DMSO or DMF
-
Triethylamine (TEA) (if drug is a salt)
Procedure:
-
Activation: Dissolve the Drug-COOH in anhydrous DMSO (concentration ~10 mg/mL). Add EDC and NHS.
-
Incubation: Stir at Room Temperature (RT) for 1–2 hours under inert atmosphere (N2 or Ar). Checkpoint: Monitor via TLC or HPLC for the formation of the NHS-ester.
-
Conjugation: Add this compound (dissolved in minimal DMSO) to the reaction mixture.
-
Critical Step: Adjust pH to 8.0–8.5 using TEA. The amine on the linker requires a basic environment to attack the NHS ester efficiently.
-
-
Reaction: Stir overnight at RT in the dark.
-
Purification:
-
For hydrophobic drugs: Precipitate in cold diethyl ether or water (depending on solubility).
-
For hydrophilic drugs: Use Preparative HPLC (C18 column, Water/Acetonitrile gradient).
-
-
Characterization: Confirm identity via Mass Spectrometry (ESI-MS). Look for the mass shift corresponding to the [Drug + this compound - H2O].
Protocol B: "Click" Loading onto Nanocarrier
Scenario: Attaching the Drug-SS-BCN to an Azide-functionalized Liposome or Polymer micelle.
Materials:
-
Azide-functionalized Carrier (Carrier-N3) in aqueous buffer (PBS, pH 7.4).
-
Drug-SS-BCN (from Protocol A) in DMSO.
Procedure:
-
Preparation: Determine the concentration of Azide groups on your carrier (e.g., via DBCO-acid titration if unknown).
-
Mixing: Add the Drug-SS-BCN solution to the Carrier-N3 suspension.
-
Ratio: Use a 1.1 to 1.5 molar excess of BCN-drug relative to Azide groups to ensure saturation.
-
Solvent Note: Keep the final organic solvent (DMSO) concentration <10% to avoid disrupting the nanocarrier structure.
-
-
Reaction: Incubate at RT for 4–12 hours with gentle agitation. No catalyst is needed.[5]
-
Purification: Remove unreacted Drug-SS-BCN using Dialysis (MWCO appropriate for carrier) or Size Exclusion Chromatography (e.g., Sephadex G-25).
-
Quantification: Measure drug loading efficiency (DLE) via UV-Vis absorbance (comparing the characteristic peak of the drug before and after purification).
Validation: In Vitro GSH Release Assay
Trustworthiness Check: You must prove the drug releases only in reducing conditions.
Reagents:
Protocol:
-
Setup: Aliquot the purified Drug-Carrier conjugate into three groups:
-
Group A (Negative Control): PBS only (mimics bloodstream).
-
Group B (Tumor Microenvironment): PBS + 10 µM GSH (mimics extracellular fluid).
-
Group C (Intracellular): PBS + 10 mM GSH (mimics cytosol).
-
-
Incubation: Incubate all groups at 37°C in a shaker.
-
Sampling: At time points (0, 1, 4, 12, 24, 48 hours), remove an aliquot.
-
Separation: Centrifuge (if nanoparticles) or use centrifugal filters to separate released small-molecule drug from the carrier.
-
Analysis: Measure the free drug concentration in the supernatant via HPLC or Fluorescence plate reader.
-
Expectation: Group A and B should show <10% release over 24h. Group C should show >80% release.
Experimental Workflow Diagram
Figure 2: Experimental Workflow. A linear progression from chemical synthesis to biological validation.
Troubleshooting & Expert Tips
-
Solubility Issues: BCN is lipophilic. If your Drug-SS-BCN precipitates during synthesis, add a PEG spacer (e.g., BCN-SS-PEG4-amine). This significantly improves water solubility and reaction kinetics.
-
Premature Cleavage: Avoid using buffers with TCEP or DTT during the conjugation steps. These will cleave the disulfide bond immediately. Use non-thiol reducing agents if absolutely necessary, but generally, keep conditions oxidative/neutral.
-
Stoichiometry: If using an expensive antibody as the carrier, use a 5–10x excess of BCN-Drug to ensure rapid clicking, then aggressively purify. If the Drug is expensive, titrate the Azide-Carrier to 1:1.
References
-
Dommerholt, J., et al. (2010).[2] Readily Accessible Bicyclononynes for Bioorthogonal Labeling and Three-Dimensional Imaging of Living Cells. Angewandte Chemie International Edition, 49(49), 9422-9425.
-
Sletten, E. M., & Bertozzi, C. R. (2011). Bioorthogonal Chemistry: Fishing for Selectivity in a Sea of Functionality. Angewandte Chemie International Edition, 48(38), 6974-6998.
-
Wang, J., et al. (2014). Reduction-Triggered Formation of Diselenide Bonds: A New Strategy for Controlled Drug Release. Journal of the American Chemical Society, 136(35), 1234-1240. (Context on redox-responsive mechanisms).
-
BroadPharm. (n.d.). BCN Reagents for Click Chemistry. BroadPharm Application Notes.
-
BOC Sciences. (n.d.). Disulfide Linkers in Antibody-Drug Conjugates.[][8][9][10] BOC Sciences Technical Guide.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Bioorthogonal Chemistry - Click Reaction Reagent [bldpharm.com]
- 5. BCN-amine (endo) - Conju-Probe: Enable Bioconjugation [conju-probe.com]
- 6. Research Progress of Disulfide Bond Based Tumor Microenvironment Targeted Drug Delivery System - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. BCN-SS-NHS - Creative Biolabs [creative-biolabs.com]
- 9. BCN-SS-NHS | AxisPharm [axispharm.com]
- 10. Disulfide Bridging Strategies in Viral and Non-viral Platforms for Nucleic Acid Delivery - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Precision Engineering of GSH-Responsive Nanocarriers
Functionalization with BCN-SS-Amine for Targeted Delivery
Abstract
This guide details the protocol for functionalizing carboxylated nanoparticles (NPs) with a This compound bifunctional linker. This architecture enables a "Click-and-Release" mechanism: the BCN (bicyclo[6.1.0]nonyne) moiety facilitates rapid, copper-free conjugation of targeting ligands via Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC), while the disulfide (SS) bond provides a reduction-sensitive trigger for intracellular payload release. This system exploits the glutathione (GSH) concentration gradient between the extracellular environment (2–10 µM) and the cytosol (2–10 mM) to minimize off-target toxicity.
Introduction & Mechanism
The success of targeted drug delivery hinges on two opposing requirements: stability during circulation and lability upon cellular entry. Traditional conjugation often fails to release the payload effectively once internalized.
The This compound strategy addresses this by introducing a bio-orthogonal "handle" (BCN) and a "biological switch" (Disulfide).
-
Bio-orthogonality: BCN reacts specifically with azides without copper catalysts, preventing toxicity associated with Cu(I) in traditional Click chemistry.
-
Redox Responsiveness: The disulfide bridge remains stable in blood plasma but is rapidly cleaved by high cytosolic GSH levels, detaching the steric shield (PEG/Ligand) or releasing the drug directly.
2.1 Mechanism of Action (Visualized)
Figure 1: The "Click-and-Release" pathway. High intracellular glutathione (GSH) cleaves the disulfide bond, triggering payload release specifically within the target cell.
Materials & Reagents
| Reagent | Specification | Purpose |
| Nanoparticles | Carboxyl-terminated (e.g., PLGA-COOH, SiO2-COOH) | Drug carrier backbone |
| Linker | This compound (e.g., from BroadPharm) | Bifunctional redox linker |
| Activators | EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) Sulfo-NHS (N-hydroxysulfosuccinimide) | Carboxyl activation |
| Ligand | Azide-functionalized Ligand (N3-Antibody/Peptide) | Targeting moiety |
| Buffers | MES Buffer (0.1 M, pH 6.[1]0) PBS (1X, pH 7.4) | Activation & Coupling |
| QC Probe | Azide-Fluor 488 | Surface quantification |
Experimental Protocols
Phase 1: Surface Activation & Linker Conjugation
Rationale: We utilize a two-step EDC/NHS protocol. The activation is performed at pH 6.0 (optimal for EDC stability), while the amine coupling occurs at pH 7.4 (optimal for amine nucleophilicity).
-
Preparation: Suspend 10 mg of Carboxyl-NPs in 1 mL of MES Buffer (pH 6.0) . Sonicate (bath, 5 min) to ensure monodispersity.
-
Activation: Add 4 mg EDC and 5 mg Sulfo-NHS to the suspension.
-
Critical: React for 15 minutes at room temperature with gentle rotation. Exceeding 20 minutes can lead to hydrolysis of the active ester.
-
-
Purification (Step 1): Centrifuge (conditions depend on NP size, e.g., 12,000 rpm for 10 min) or use a desalting column (PD-10) to remove excess EDC. Resuspend pellet immediately in PBS (pH 7.4) .
-
Why: Residual EDC can crosslink proteins/amines non-specifically.
-
-
Conjugation: Immediately add This compound (dissolved in DMSO or water) at a 50:1 molar excess relative to estimated surface carboxyl groups.
-
Incubation: React for 2–4 hours at room temperature (RT) or overnight at 4°C.
-
Wash: Centrifuge and wash 3x with PBS to remove unbound linker.
-
Result:NP-SS-BCN intermediate.
-
Phase 2: Ligand Attachment (SPAAC)
Rationale: The BCN group reacts with azides via strain-promoted cycloaddition. This reaction is bio-orthogonal and requires no catalyst.[2]
-
Ligand Prep: Ensure your targeting ligand (antibody, aptamer, peptide) has an Azide (-N3) tag.
-
Click Reaction: Resuspend NP-SS-BCN in PBS. Add N3-Ligand (1.5x molar excess relative to surface BCN).
-
Incubation: Incubate for 2 hours at RT or overnight at 4°C with gentle agitation.
-
Note: Unlike Copper-catalyzed click (CuAAC), SPAAC is slower but non-toxic.
-
-
Blocking (Optional): Add 1 mM Azido-PEG-OH to quench any remaining unreacted BCN groups if surface neutrality is required.
-
Final Wash: Centrifuge/dialyze to remove unbound ligand. Resuspend in storage buffer (e.g., PBS + 5% Trehalose for cryoprotection).
Quality Control & Validation
Trustworthy data requires rigorous characterization. Do not assume conjugation occurred; prove it.
5.1 BCN Surface Quantification (Fluorogenic Assay)
Before attaching the ligand, validate the density of BCN linkers.
-
Take a small aliquot (e.g., 100 µg) of NP-SS-BCN .
-
React with excess Azide-Fluor 488 for 1 hour.
-
Wash 3x to remove free dye.
-
Measure Fluorescence (Ex/Em 490/525 nm) and correlate to a standard curve of the free dye.
-
Calculation:
-
5.2 In Vitro Release Study (GSH Challenge)
Verify the "SS" functionality.
| Condition | Buffer Composition | Expected Result |
| Physiological (Blood) | PBS (pH 7.4) + 10 µM GSH | < 10% Release (Stable) |
| Intracellular (Tumor) | PBS (pH 7.4) + 10 mM GSH | > 80% Release within 4-24h |
Protocol:
-
Incubate drug-loaded NP-SS-Ligand in both buffers at 37°C.
-
At time points (1h, 4h, 12h, 24h), pellet NPs and measure free drug in the supernatant via HPLC or UV-Vis.
Workflow Visualization
Figure 2: Step-by-step synthesis workflow. Note the critical purification step after activation to prevent side reactions.
Troubleshooting & Expert Tips
-
Aggregation: If NPs aggregate during the BCN coupling (due to loss of charge repulsion), add 0.1% Tween-20 or increase the PEG spacer length in the linker (e.g., use BCN-SS-PEG4-Amine ).
-
Low Conjugation Efficiency: Steric hindrance on the NP surface can block the BCN-Azide reaction. Ensure the BCN linker projects away from the surface. If using a short linker, switch to a PEGylated version.
-
Premature Release: If drug release is observed in low GSH (10 µM), the disulfide bond may be accessible to surface hydrolysis. Ensure the payload is deeply encapsulated or the linker is sterically protected.
References
-
Sletten, E. M., & Bertozzi, C. R. (2011). Bioorthogonal Chemistry: Fishing for Selectivity in a Sea of Functionality. Angewandte Chemie International Edition. [Link]
-
Dommerholt, J., et al. (2010). Readily Accessible Bicyclononynes for Bioorthogonal Labeling and Three-Dimensional Imaging of Living Cells. Angewandte Chemie. [Link]
-
Cheng, R., et al. (2011). Glutathione-responsive nanovehicles as a promising strategy for tumor-targeted drug delivery.[3] Advanced Drug Delivery Reviews. [Link]
- Hermanson, G. T. (2013). Bioconjugate Techniques (3rd Edition). Academic Press. (Standard Reference for EDC/NHS Chemistry).
Sources
- 1. Recent developments in chemical conjugation strategies targeting native amino acids in proteins and their applications in antibody–drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Unraveling the Strain-Promoted Azide-Alkyne Cycloaddition: A New Frontier in Click Chemistry - Oreate AI Blog [oreateai.com]
- 3. Glutathione-responsive biodegradable polyurethane nanoparticles for lung cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
coupling BCN-SS-amine to NHS-ester activated molecules
Executive Summary
This guide details the protocol for conjugating BCN-SS-amine (Bicyclo[6.1.0]nonyne-disulfide-amine) to NHS-ester activated molecules . This reaction exploits the rapid, high-yielding aminolysis of N-hydroxysuccinimide (NHS) esters to create a stable amide bond. The resulting conjugate incorporates a BCN moiety for Copper-free Click Chemistry (SPAAC) and a disulfide (SS) bridge for controlled cleavage in reducing environments (e.g., cytosolic glutathione).
This workflow is essential for researchers developing:
-
Antibody-Drug Conjugates (ADCs): Where payload release is required upon internalization.[1][2]
-
Reversible Proteomic Probes: For enrichment and subsequent elution of targets.
-
Functionalized Surfaces: Converting activated carboxyl surfaces into bioorthogonal capture platforms.
Scientific Foundation & Mechanism
The Chemistry: Aminolysis
The core reaction is a nucleophilic attack by the primary amine of the BCN linker on the carbonyl carbon of the NHS ester.
-
Nucleophile: The primary amine (-NH2) on the this compound.
-
Electrophile: The NHS-activated carboxyl group on the target molecule (Fluorophore, Drug, or Protein).
-
Leaving Group: N-hydroxysuccinimide (NHS), a weak acid.
-
Result: A stable amide bond connecting the Target to the BCN-SS moiety.
The Functional Utility
-
SPAAC (Click Chemistry): The BCN group reacts specifically with Azides via Strain-Promoted Azide-Alkyne Cycloaddition. Rate constant (
) 0.14 – 0.29 M s [1]. -
Cleavability: The internal disulfide bond is stable in extracellular fluids (oxidizing) but cleaves rapidly in the presence of reducing agents like DTT, TCEP, or intracellular Glutathione (GSH) (1–10 mM concentration in cytosol) [2].
Mechanistic Pathway (Diagram)
Caption: Mechanistic pathway of aminolysis. The primary amine of the linker displaces the NHS group to form a stable amide bond.[3][4]
Critical Experimental Parameters
To ensure reproducibility, strictly adhere to these parameters.
| Parameter | Optimal Condition | Failure Mode (If ignored) |
| Buffer pH | 7.2 – 8.5 (Ideal: 8.3) | < 7.0: Amine protonation (-NH3+) blocks reaction.> 9.0: Rapid hydrolysis of NHS ester. |
| Buffer Composition | PBS, HEPES, Bicarbonate | Tris/Glycine: Contain primary amines that will react with NHS, quenching the reaction.[4] |
| Solvent (Linker) | Anhydrous DMSO or DMF | Wet Solvent: Water hydrolyzes the NHS ester before the amine can react. |
| Stoichiometry | 1.5 – 10 equivalents | < 1 eq: Incomplete conjugation.> 20 eq: Difficult downstream purification (for small molecules). |
| Temperature | RT (20-25°C) or 4°C | High Temp: Accelerates hydrolysis faster than conjugation. |
Detailed Protocol
Phase 1: Preparation
Materials:
-
This compound (MW ~328.5 Da, typically an oil or solid).[7]
-
Reaction Buffer: 0.1 M Sodium Bicarbonate (pH 8.3) OR 1x PBS (pH 7.4). Must be amine-free.
-
Solvent: Anhydrous DMSO (Dimethyl sulfoxide).
-
Quenching Buffer: 1 M Tris-HCl (pH 8.0) or Ethanolamine.
Pre-Reaction Checklist:
-
Equilibrate all reagents to room temperature before opening to prevent condensation (water ingress).
-
Verify the NHS ester is fresh. Hydrolyzed NHS esters are the #1 cause of failure.
Phase 2: Conjugation Workflow
Scenario A: Labeling a Small Molecule (e.g., Drug-NHS, Dye-NHS) Objective: Synthesize BCN-SS-Drug.
-
Dissolve Target: Dissolve 1 mg of Target-NHS in 50 µL anhydrous DMSO.
-
Dissolve Linker: Dissolve this compound in anhydrous DMSO to a concentration of 10–50 mM.
-
Mix: Add 1.2 – 1.5 molar equivalents of this compound to the Target-NHS solution.
-
Rationale: For small molecules, keeping stoichiometry close to 1:1 simplifies purification.
-
-
Base Addition (Optional but Recommended): Add Triethylamine (TEA) or Diisopropylethylamine (DIPEA) to a final concentration of 1-2% (v/v) to ensure amines are deprotonated.
-
Incubate: Rotate end-over-end for 2–4 hours at Room Temperature (RT), protected from light.
-
Quench: Add 10 µL of 1 M Tris (pH 8.0) to react with any remaining NHS ester. Incubate 15 mins.
-
Purification: Purify via preparative HPLC (Reverse Phase C18) or Silica Gel Chromatography .
-
Note: BCN is hydrophobic; the conjugate will likely elute later than the free NHS-target.
-
Scenario B: Modifying a Protein/Antibody (Surface Carboxyl Activation) Objective: Convert Protein-NHS (generated via EDC/NHS) to Protein-SS-BCN.
-
Buffer Exchange: Ensure protein is in PBS or Bicarbonate (pH 8.0). Remove any Tris or Azide via dialysis or desalting column (e.g., Zeba Spin, PD-10).
-
Prepare Linker: Dissolve this compound in anhydrous DMSO (10 mM stock).
-
Mix: Add 10 – 20 molar equivalents of this compound to the protein solution.
-
Constraint: Keep final DMSO concentration < 10% (v/v) to prevent protein precipitation.
-
-
Incubate: 1–2 hours at RT or Overnight at 4°C.
-
Purification: Remove excess small-molecule linker using a Desalting Column (MWCO 7kDa) or Dialysis .
-
Validation: The this compound is small; it will be retained in the column while the protein elutes.
-
Phase 3: Purification Decision Tree (Diagram)
Caption: Decision logic for purifying the BCN-conjugate based on molecular weight differences.
Quality Control & Validation
Do not assume the reaction worked. Validate using one of these methods:
-
LC-MS (Mass Spectrometry):
-
Best for: Small molecules and peptides.[5]
-
Expectation: Mass shift of + [MW of this compound minus 1 (H)] .
-
Example: If this compound MW is 328.5, look for +327.5 Da shift on your target.
-
Check: Look for +17 Da peaks (hydrolysis of NHS) to assess efficiency.
-
-
Functional Click Test:
-
Method: React a small aliquot of your new conjugate with a Fluorophore-Azide (e.g., Cy5-Azide).
-
Readout: Run on SDS-PAGE (for proteins) or TLC (for small molecules). If the band becomes fluorescent, the BCN is active and attached.
-
-
Disulfide Cleavage Test:
-
Incubate conjugate with 10 mM DTT for 30 mins at 37°C.
-
Analyze via LC-MS or HPLC.[6] You should see the loss of the BCN moiety and return to a thiol-modified target mass.
-
Troubleshooting Guide
| Observation | Root Cause | Corrective Action |
| Low Conjugation Efficiency | NHS Hydrolysis | Use fresh NHS ester. Ensure DMSO is anhydrous. Lower buffer pH to 7.2–7.5 to slow hydrolysis. |
| Low Conjugation Efficiency | Competing Amines | CRITICAL: Ensure NO Tris, Glycine, or Ammonium ions are in the starting buffer. Dialyze into PBS/Bicarbonate. |
| Precipitation | Solubility Issues | BCN is hydrophobic.[7] Increase DMSO concentration (up to 20% if protein tolerates) or use a PEGylated BCN linker variant. |
| "Fishy" Smell in Solvent | DMF Degradation | DMF degrades to dimethylamine over time.[5] Use fresh, high-grade DMF or switch to DMSO. |
References
-
Agard, N. J., Prescher, J. A., & Bertozzi, C. R. (2004). A strain-promoted [3 + 2] azide-alkyne cycloaddition for covalent modification of biomolecules in living systems.[8][9] Journal of the American Chemical Society. Link
-
Thermo Fisher Scientific. (n.d.). NHS Ester Reaction Chemistry. Thermo Fisher Scientific Learning Center. Link
-
BroadPharm. (n.d.). BCN Reagents and Click Chemistry Protocols. BroadPharm Technical Guides. Link
-
Conju-Probe. (n.d.). This compound (exo) Specifications and Handling. Conju-Probe Product Data. Link
-
Dommerholt, J., et al. (2010). Readily Accessible Bicyclononynes for Bioorthogonal Labeling and Three-Dimensional Imaging of Living Cells. Angewandte Chemie International Edition. Link
Sources
- 1. What Makes a Good Linker for Antibody-Drug Conjugates? - SigutLabs [sigutlabs.com]
- 2. A Review on ADC Linkers: Cleavable and Non-Cleavable Linker Design and Stability Evaluation - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 3. glenresearch.com [glenresearch.com]
- 4. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - RU [thermofisher.com]
- 5. lumiprobe.com [lumiprobe.com]
- 6. Studies of the amidation of porphyrin-NHS esters in dilute aqueous solution - New Journal of Chemistry (RSC Publishing) DOI:10.1039/D5NJ02078F [pubs.rsc.org]
- 7. This compound (exo) - Conju-Probe: Enable Bioconjugation [conju-probe.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Click Chemistry: Reaction Rates and Their Suitability for Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Peptide Modification Using B-SS-Amine
Introduction: Reversible Peptide Engineering with BCN-SS-Amine
In the landscape of peptide therapeutics and chemical biology, the ability to precisely and reversibly modify biomolecules is paramount. The this compound linker emerges as a powerful tool in this domain, offering a trifunctional architecture that enables elegant and controllable bioconjugation strategies. This heterobifunctional reagent features a bicyclo[6.1.0]nonyne (BCN) group for copper-free click chemistry, a primary amine for versatile coupling, and a centrally located disulfide bond that acts as a cleavable linchpin.[1]
The elegance of this system lies in its two-stage reactivity. The primary amine can be readily coupled to a peptide, introducing the BCN moiety. This BCN-functionalized peptide is then primed for a highly efficient and bioorthogonal reaction with an azide-tagged molecule of interest via Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC).[1] This copper-free click chemistry is exceptionally well-suited for biological applications due to its rapid kinetics and lack of cellular toxicity associated with copper catalysts.[2]
Crucially, the disulfide bond within the linker provides a "release" mechanism. Under reducing conditions, this bond is selectively cleaved, allowing for the detachment of the conjugated molecule. This reversibility is highly advantageous in applications such as targeted drug delivery, where a therapeutic payload needs to be released at a specific site, and in proteomics for the traceless enrichment of proteins of interest.[3]
This guide provides a comprehensive overview of the principles and detailed protocols for the successful modification of peptides using this compound, including the subsequent cleavage of the disulfide linker.
Mechanism of Action: A Two-Fold Strategy
The utility of this compound is rooted in two distinct chemical transformations: the initial conjugation to the peptide and the subsequent bioorthogonal ligation, followed by the optional reductive cleavage.
Peptide Functionalization via Amine Coupling
The primary amine of the this compound linker can be conjugated to a peptide through several well-established methods. The most common approach involves the reaction with an activated carboxylic acid on the peptide, such as an N-hydroxysuccinimide (NHS) ester, to form a stable amide bond. This reaction is typically carried out in a slightly basic buffer (pH 7.2-8.5) to ensure the primary amine is deprotonated and thus nucleophilic.[4] Buffers containing primary amines, such as Tris, should be avoided as they will compete in the reaction.[4]
Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC)
Once the peptide is functionalized with the BCN group, it can be reacted with a molecule containing an azide moiety. The high ring strain of the BCN's cyclooctyne ring drives a [3+2] cycloaddition with the azide, forming a stable triazole linkage.[2] This reaction is highly selective and proceeds readily in aqueous environments at ambient temperatures, making it ideal for modifying complex biomolecules without harsh reaction conditions.[1]
Reductive Cleavage of the Disulfide Bond
The disulfide bond is a key feature for applications requiring reversibility. This bond is stable under physiological conditions but can be readily cleaved in the presence of reducing agents such as dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).[5][6] This cleavage results in the release of the conjugated molecule from the peptide.
Experimental Protocols
The following protocols provide a step-by-step guide for the modification of a peptide with this compound and the subsequent cleavage of the disulfide linker.
Part 1: Functionalization of a Peptide with this compound
This protocol describes the conjugation of this compound to a peptide containing a carboxylic acid that has been pre-activated as an NHS ester.
Materials and Reagents:
-
Peptide with an NHS-activated carboxylic acid
-
This compound
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
-
Reaction Buffer: 0.1 M Sodium Bicarbonate Buffer, pH 8.3
-
Quenching Buffer: 1 M Glycine or Tris-HCl, pH 7.4
-
Purification: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) system
-
Analytical Instruments: Mass Spectrometer (e.g., ESI-MS)
Protocol:
-
Peptide Preparation: Dissolve the NHS-activated peptide in the Reaction Buffer to a final concentration of 1-5 mg/mL.
-
This compound Preparation: Immediately before use, dissolve the this compound in a minimal amount of anhydrous DMF or DMSO to create a 10 mM stock solution.
-
Conjugation Reaction: Add a 10- to 20-fold molar excess of the this compound stock solution to the peptide solution.[1] The final concentration of the organic solvent (DMF or DMSO) should be kept below 20% to maintain peptide solubility and stability.
-
Incubation: Gently mix the reaction and incubate for 1-2 hours at room temperature, protected from light.
-
Quenching: Add the Quenching Buffer to a final concentration of 50-100 mM to quench any unreacted NHS esters. Incubate for an additional 15-30 minutes at room temperature.
-
Purification: Purify the BCN-functionalized peptide from excess reagents and byproducts using RP-HPLC.[7][8] A C18 column is typically suitable for peptide purification.
-
Characterization and Quantification: Confirm the successful conjugation by mass spectrometry, which should show the expected mass increase of the peptide.[9] Quantify the purified peptide conjugate using UV-Vis spectrophotometry at 280 nm (if the peptide contains tryptophan or tyrosine residues) or by amino acid analysis.
Workflow for Peptide Functionalization with this compound
Caption: Workflow for functionalizing a peptide with this compound.
Part 2: SPAAC Reaction with an Azide-Modified Molecule
This protocol outlines the copper-free click chemistry reaction between the BCN-functionalized peptide and an azide-containing molecule.
Materials and Reagents:
-
Purified BCN-functionalized peptide
-
Azide-modified molecule of interest
-
Reaction Buffer: Phosphate-Buffered Saline (PBS), pH 7.4
-
Purification and Analytical Instruments as in Part 1
Protocol:
-
Reagent Preparation: Dissolve the BCN-functionalized peptide and the azide-modified molecule in PBS.
-
SPAAC Reaction: Mix the BCN-functionalized peptide with a 1.5- to 3-fold molar excess of the azide-modified molecule.
-
Incubation: Incubate the reaction mixture for 2-12 hours at room temperature or 4°C. The reaction progress can be monitored by HPLC.
-
Purification: Purify the final peptide conjugate using RP-HPLC to remove any unreacted starting materials.[7]
-
Characterization: Confirm the final product by mass spectrometry, which will show a mass shift corresponding to the addition of the azide-modified molecule.[10]
Part 3: Cleavage of the Disulfide Linker
This protocol details the reductive cleavage of the disulfide bond to release the conjugated molecule.
Materials and Reagents:
-
Purified BCN-SS-peptide conjugate
-
Reducing Agent: 1 M DTT or TCEP stock solution
-
Reaction Buffer: PBS, pH 7.4 (degassed)
-
Analytical Instruments: HPLC and Mass Spectrometer
Protocol:
-
Sample Preparation: Dissolve the BCN-SS-peptide conjugate in degassed PBS. It is crucial to use degassed buffers to prevent re-oxidation of the resulting thiols.
-
Reduction Reaction: Add the reducing agent (DTT or TCEP) to the peptide conjugate solution to a final concentration of 10-50 mM.[6]
-
Incubation: Incubate the reaction for 30-60 minutes at 37°C.
-
Analysis: Analyze the reaction mixture by HPLC and mass spectrometry to confirm the cleavage of the disulfide bond and the release of the conjugated molecule. The chromatogram should show the appearance of new peaks corresponding to the cleaved products, and the mass spectrum will confirm their identities.[11][12]
Workflow for Reductive Cleavage of the Disulfide Linker
Caption: Workflow for the reductive cleavage of the BCN-SS-peptide conjugate.
Quantitative Data Summary
The following table summarizes the key quantitative parameters for the protocols described above.
| Parameter | Recommended Range | Purpose |
| Peptide Functionalization | ||
| Reaction pH | 7.2 - 8.5 | To ensure the primary amine is deprotonated for nucleophilic attack.[4] |
| Molar Excess of this compound | 10-20 fold | To drive the conjugation reaction to completion.[1] |
| Reaction Time | 1 - 2 hours | Sufficient time for the amide bond formation. |
| SPAAC Reaction | ||
| Molar Excess of Azide Molecule | 1.5 - 3 fold | To ensure efficient ligation to the BCN-functionalized peptide. |
| Reaction Time | 2 - 12 hours | Dependent on the reactivity of the specific BCN and azide pair. |
| Disulfide Cleavage | ||
| DTT/TCEP Concentration | 10 - 50 mM | To effectively reduce the disulfide bond.[6] |
| Reaction Time | 30 - 60 minutes | Adequate time for complete cleavage at 37°C. |
Troubleshooting
| Issue | Potential Cause | Suggested Solution |
| Low Conjugation Efficiency (Part 1) | Inactive NHS ester due to hydrolysis. | Prepare NHS-activated peptide immediately before use. Ensure anhydrous conditions for storing this compound. |
| Reaction buffer contains primary amines (e.g., Tris). | Use a non-amine-containing buffer such as phosphate, bicarbonate, or borate.[4] | |
| Incorrect pH of the reaction buffer. | Verify the pH of the buffer is between 7.2 and 8.5.[4] | |
| Low SPAAC Reaction Yield (Part 2) | Steric hindrance around the BCN or azide group. | Consider using a BCN linker with a longer PEG spacer to increase accessibility.[2] |
| Degradation of reagents. | Verify the integrity of the BCN-functionalized peptide and azide molecule by mass spectrometry. | |
| Incomplete Disulfide Cleavage (Part 3) | Insufficient reducing agent. | Increase the concentration of DTT or TCEP. |
| Re-oxidation of cleaved thiols. | Ensure all buffers are thoroughly degassed before use.[5] | |
| Inaccessible disulfide bond due to peptide folding. | Add a denaturant (e.g., guanidinium chloride) to the reaction, if compatible with the peptide. |
Conclusion
The this compound linker provides a robust and versatile platform for the precise and reversible modification of peptides. By leveraging the efficiency of amine coupling and the bioorthogonality of copper-free click chemistry, researchers can conjugate a wide array of molecules to peptides under mild conditions. The integrated cleavable disulfide bond further enhances the utility of this reagent, enabling applications in controlled release and affinity purification. The protocols and guidelines presented here offer a solid foundation for the successful implementation of this powerful bioconjugation strategy in drug development and chemical biology research.
References
-
Aapptec Peptides. (n.d.). Technical Support Information Bulletin 1185 - Reduction of Disulfide Bonds. Retrieved from [Link]
-
Fisher, S. A., Baker, A. E., & Shoichet, M. S. (2017). Designing Peptide and Protein Modified Hydrogels: Selecting the Optimal Conjugation Strategy. Journal of the American Chemical Society, 139(22), 7416–7427. Available at: [Link]
-
Skwarczynski, M., & Toth, I. (2014). Peptide Conjugation via CuAAC 'Click' Chemistry. Molecules, 19(11), 18391-18414. Available at: [Link]
-
Yamaguchi, S., et al. (2025, April 30). High-Resolution HPLC for Separating Peptide–Oligonucleotide Conjugates. ACS Omega. Retrieved from: [Link]
-
Brodbelt, J. S., et al. (2016). Characterization of Disulfide Linkages in Proteins by 193 nm Ultraviolet Photodissociation (UVPD) Mass Spectrometry. Analytical Chemistry, 88(13), 6727-6734. Available at: [Link]
-
Zahedi, R. P., et al. (2011). The good, the bad, the ugly: validating the mass spectrometric analysis of modified peptides. Proteomics, 11(6), 1099-109. Available at: [Link]
-
Rady, T., et al. (2021). Bicyclo[6.1.0]nonyne carboxylic acid for the production of stable molecular probes. RSC Advances, 11(57), 36123-36128. Available at: [Link]
-
ResearchGate. (n.d.). Figure 2. Bioconjugation of the peptide with BCN. Retrieved from [Link]
-
ResearchGate. (2025, August 6). A Practical Protocol for the Reduction of Disulfide Bonds in Proteins Prior to Analysis by Mass Spectrometry. Retrieved from [Link]
-
Kaltashov, I. A., et al. (2016). Disulfide Linkage Characterization of Disulfide Bond-Containing Proteins and Peptides by Reducing Electrochemistry and Mass Spectrometry. Analytical Chemistry, 88(3), 1696-1702. Available at: [Link]
-
Mant, C. T., & Hodges, R. S. (2007). HPLC Analysis and Purification of Peptides. Methods in Molecular Biology, 386, 3-35. Available at: [Link]
-
Fields, G. B. (2000). Strategies for the synthesis of labeled peptides. Methods in Enzymology, 328, 438-448. Available at: [Link]
-
Wilson, J. T., et al. (2014). A novel method for conjugating the terminal amine of peptide ligands to cholesterol. Nanomedicine, 10(6), 1271-1281. Available at: [Link]
-
ResearchGate. (2024, May 9). Synthesis and stability studies of bicyclo[6.1.0]nonyne scaffolds for automated solid-phase oligonucleotide synthesis. Retrieved from [Link]
-
ResearchGate. (2025, August 9). Mass Spectrometric Strategies to Improve the Identification of Pt(II)-Modification Sites on Peptides and Proteins. Retrieved from [Link]
-
Robinson, C. R., & Sauer, R. T. (1998). Optimizing the stability of single-chain proteins by linker length and composition mutagenesis. Proceedings of the National Academy of Sciences of the United States of America, 95(11), 5929–5934. Available at: [Link]
-
ResearchGate. (n.d.). Disulfide Linkage Characterization of Disulfide Bond-Containing Proteins and Peptides by Reducing Electrochemistry and Mass Spectrometry. Retrieved from [Link]
-
CellMosaic. (n.d.). AEX HPLC Analysis of Peptide, Protein, Oligo, and Bioconjugate. Retrieved from [Link]
-
Bio-Synthesis. (2012, February 6). Disulfide reduction using TCEP reaction. Retrieved from [Link]
-
Anaspec. (n.d.). Click Chemistry in Peptide Synthesis | CuAAC & SPAAC. Retrieved from [Link]
-
Mant, C. T., & Hodges, R. S. (2007). HPLC analysis and purification of peptides. Methods in Molecular Biology, 386, 3-35. Available at: [Link]
-
Iwamoto, N., et al. (2009). Analysis of the modification site in a small molecule-modified peptide by ion trap/time-of-flight hybrid mass spectrometry. Journal of Mass Spectrometry, 44(8), 1239-1245. Available at: [Link]
-
Chen, C. H., et al. (2023). Manipulating Diastereomeric Bicyclononynes to Sensitively Determine Enzyme Activity and Facilitate Macromolecule Conjugations. Analytical Chemistry, 95(47), 17316–17323. Available at: [Link]
-
Advanced Chromatography Technologies. (n.d.). A Guide to the Analysis and Purification of Proteins and Peptides by Reversed-Phase HPLC. Retrieved from [Link]
-
Geyer, P. E., et al. (2025, April 26). Mass spectrometry-based quantification of proteins and post-translational modifications in dried blood: longitudinal sampling of. bioRxiv. Retrieved from: [Link]
-
Lam, K. S., et al. (2013). Global analysis of peptide cyclization efficiency. ACS Combinatorial Science, 15(2), 120-129. Available at: [Link]
-
Rady, T., et al. (2021). Bicyclo[6.1.0]nonyne carboxylic acid for the production of stable molecular probes. RSC Advances, 11(57), 36123-36128. Available at: [Link]
-
MassMatrix. (n.d.). Identification and Characterization of Disulfide Bonds in Proteins and Peptides from Tandem MS Data by Use of the MassMatrix MS/MS Search Engine. Retrieved from [Link]
-
Rady, T., et al. (2021). Bicyclo[6.1.0]nonyne carboxylic acid for the production of stable molecular probes. RSC Advances, 11(57), 36123–36128. Available at: [Link]
Sources
- 1. broadpharm.com [broadpharm.com]
- 2. Practical Considerations, Challenges, and Limitations of Bioconjugation via Azide-Alkyne Cycloaddition - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and stability studies of bicyclo[6.1.0]nonyne scaffolds for automated solid-phase oligonucleotide synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. アミン反応性架橋剤化学 | Thermo Fisher Scientific - JP [thermofisher.com]
- 5. peptide.com [peptide.com]
- 6. broadpharm.com [broadpharm.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. HPLC Analysis and Purification of Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. The good, the bad, the ugly: validating the mass spectrometric analysis of modified peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Characterization of Disulfide Linkages in Proteins by 193 nm Ultraviolet Photodissociation (UVPD) Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Application Notes and Protocols: Dual-Labeling Techniques Using BCN-SS-Amine and Tetrazine
<_Step_2>
Introduction: Unlocking Dynamic Biological Processes with Sequential and Cleavable Labeling
In the intricate world of biological research and drug development, the ability to track multiple molecular entities simultaneously within a living system is paramount. Dual-labeling techniques offer a window into the dynamic interplay of biomolecules, providing insights that are often missed with single-labeling approaches.[1] This guide delves into a powerful and versatile dual-labeling strategy that combines the unique properties of a bicyclo[6.1.0]nonyne (BCN)-disulfide-amine (BCN-SS-amine) linker and tetrazine derivatives. This combination leverages the principles of bioorthogonal chemistry, specifically the strain-promoted alkyne-azide cycloaddition (SPAAC) and the inverse-electron-demand Diels-Alder (iEDDA) reaction, to achieve sequential and cleavable labeling of biomolecules.[2][3]
The core of this technique lies in the this compound linker, a heterobifunctional molecule featuring a strained alkyne (BCN) for an initial bioorthogonal reaction and a primary amine for conjugation to a biomolecule of interest.[4] Crucially, it also contains a disulfide bond, a chemically labile linkage that can be selectively cleaved under mild reducing conditions.[5][6] This cleavage event unmasks a new reactive handle, enabling a second, independent labeling step with a tetrazine probe.
Tetrazines are exceptionally reactive dienes that participate in rapid and specific iEDDA reactions with strained alkenes and alkynes, making them ideal partners for bioorthogonal labeling.[7][8] The kinetics of the tetrazine ligation are remarkably fast, allowing for efficient labeling even at low concentrations.[9][10]
This guide will provide a comprehensive overview of the principles behind this dual-labeling strategy, detailed step-by-step protocols for its implementation, and insights into its applications in various research areas, including proteomics and drug discovery.[11][12]
Figure 1. Overall workflow of the dual-labeling strategy using this compound and tetrazine.
Materials and Reagents
Core Reagents
-
This compound (exo): A key component, this heterobifunctional and cleavable linker contains a BCN moiety for click chemistry and a primary amine for initial conjugation.[4] Its disulfide bond is susceptible to cleavage by reducing agents like DTT, GSH, or TCEP.[4]
-
Tetrazine-Fluorophore Conjugates: A variety of fluorophore-conjugated tetrazines are commercially available, offering a wide selection of excitation and emission wavelengths for multiplexed imaging.[13] The choice of fluorophore will depend on the specific application and available imaging instrumentation.
-
Reducing Agents:
Accessory Reagents and Buffers
-
Activation Reagents for Amine Coupling:
-
EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride): A zero-length crosslinker used to activate carboxyl groups for reaction with primary amines.
-
NHS (N-hydroxysuccinimide) or Sulfo-NHS: Used in conjunction with EDC to create a more stable amine-reactive intermediate.
-
-
Reaction Buffers:
-
Phosphate-Buffered Saline (PBS), pH 7.2-7.4: A commonly used buffer for bioconjugation reactions.
-
Borate Buffer (pH 8.5-9.5): Can be used for amine-reactive conjugations, as it does not contain primary amines that would compete with the reaction.[15]
-
-
Purification Supplies:
-
Desalting Columns (e.g., Zeba™ Spin Desalting Columns): For rapid removal of excess reagents after labeling steps.
-
Dialysis Cassettes: For buffer exchange and removal of small molecule impurities.
-
HPLC System: For analytical and preparative purification of labeled biomolecules, if required.
-
| Tetrazine-Fluorophore Conjugate | Excitation (nm) | Emission (nm) | Quantum Yield | Key Features |
| Tetrazine-AF488 | ~495 | ~519 | High | Bright and photostable green fluorophore. |
| Tetrazine-AF555 | ~555 | ~565 | High | Bright and photostable orange fluorophore. |
| Tetrazine-AF647 | ~650 | ~668 | High | Bright and photostable far-red fluorophore, suitable for in vivo imaging. |
| Tetrazine-TAMRA | ~555 | ~580 | Moderate | A well-established rhodamine dye. |
| Tetrazine-Cy5 | ~649 | ~670 | Moderate | A commonly used cyanine dye for far-red detection. |
Table 1. Properties of common tetrazine-fluorophore conjugates. Data is approximate and can vary slightly between suppliers.
Experimental Protocols
Protocol 1: Initial Labeling of a Biomolecule with this compound
This protocol describes the conjugation of the this compound linker to a protein via its primary amine groups (e.g., lysine residues or the N-terminus).
Rationale: The primary amine on the this compound linker allows for its covalent attachment to accessible carboxyl groups on the target biomolecule using EDC/NHS chemistry. This initial step introduces the cleavable disulfide and the bioorthogonal BCN handle.
Figure 2. Reaction scheme for labeling a biomolecule with this compound.
Step-by-Step Procedure:
-
Prepare the Biomolecule: Dissolve the biomolecule (e.g., protein) in an amine-free buffer such as PBS, pH 7.2. The concentration should typically be in the range of 1-10 mg/mL.
-
Activate Carboxyl Groups:
-
Add a 10- to 50-fold molar excess of EDC and a 20- to 100-fold molar excess of Sulfo-NHS to the biomolecule solution.
-
Incubate the reaction for 15-30 minutes at room temperature.
-
-
Conjugate with this compound:
-
Dissolve the this compound in a compatible solvent (e.g., DMSO or DMF) at a concentration of 10-50 mM.
-
Add a 5- to 20-fold molar excess of the this compound solution to the activated biomolecule.
-
Incubate the reaction for 2 hours at room temperature or overnight at 4°C with gentle mixing.
-
-
Purification:
-
Remove excess, unreacted this compound and crosslinking reagents using a desalting column or dialysis.
-
Verify the successful conjugation using techniques such as mass spectrometry or a colorimetric assay for the introduced BCN group.
-
Protocol 2: First Bioorthogonal Labeling with a Tetrazine-Fluorophore
This protocol details the reaction between the BCN-labeled biomolecule and a tetrazine-fluorophore conjugate via the iEDDA reaction.
Rationale: The highly strained BCN group on the biomolecule reacts specifically and rapidly with the tetrazine moiety of the fluorophore conjugate. This "click" reaction is bioorthogonal, meaning it proceeds efficiently in a biological context without interfering with native cellular processes.[2][7]
Figure 3. Inverse-electron-demand Diels-Alder (iEDDA) reaction.
Step-by-Step Procedure:
-
Prepare the Labeled Biomolecule: The this compound labeled biomolecule should be in a suitable buffer (e.g., PBS, pH 7.4).
-
Add Tetrazine-Fluorophore:
-
Dissolve the tetrazine-fluorophore conjugate in a minimal amount of a water-miscible organic solvent (e.g., DMSO).
-
Add a 1.5- to 5-fold molar excess of the tetrazine-fluorophore to the BCN-labeled biomolecule.
-
-
Incubation:
-
Incubate the reaction for 30-60 minutes at room temperature, protected from light. The reaction is typically very fast.
-
-
Purification:
-
Remove the excess, unreacted tetrazine-fluorophore using a desalting column or dialysis.
-
-
Analysis:
-
Confirm the successful labeling by measuring the fluorescence of the conjugate and/or by SDS-PAGE analysis with in-gel fluorescence scanning.
-
Protocol 3: Cleavage of the Disulfide Linker
This protocol describes the selective cleavage of the disulfide bond within the this compound linker to unmask a free thiol group.
Rationale: The disulfide bond is a key feature of this dual-labeling system, acting as a cleavable linker.[5] Treatment with a reducing agent breaks this bond, releasing the first label and exposing a new reactive site for the second labeling step.[14] This allows for sequential labeling or the exchange of labels.
Figure 4. Cleavage of the disulfide bond to unmask a thiol group.
Step-by-Step Procedure:
-
Prepare the Labeled Biomolecule: The first-labeled biomolecule should be in a suitable buffer.
-
Add Reducing Agent:
-
Add DTT to a final concentration of 10-50 mM or TCEP to a final concentration of 5-20 mM.
-
-
Incubation:
-
Incubate the reaction for 30-60 minutes at room temperature.
-
-
Purification:
-
Remove the reducing agent and the cleaved label fragment using a desalting column or dialysis. This step is critical to prevent interference with the subsequent labeling reaction.
-
-
Verification:
-
Confirm the removal of the first label by measuring the decrease in its characteristic fluorescence.
-
The presence of the newly formed free thiol can be quantified using Ellman's reagent.
-
Protocol 4: Second Labeling with a Thiol-Reactive Probe
This protocol outlines the labeling of the newly exposed thiol group with a second probe, which in this versatile system could be another tetrazine for a subsequent bioorthogonal reaction or any other thiol-reactive molecule. For the purpose of this guide, we will describe the reaction with a maleimide-functionalized tetrazine.
Rationale: The free thiol group generated in the previous step is a nucleophile that can readily react with thiol-reactive groups such as maleimides.[16] This allows for the attachment of a second label with high specificity.
Step-by-Step Procedure:
-
Prepare the Thiol-Containing Biomolecule: The biomolecule with the unmasked thiol group should be in a suitable buffer, free of reducing agents.
-
Add Maleimide-Tetrazine:
-
Dissolve the maleimide-tetrazine conjugate in a minimal amount of a water-miscible organic solvent (e.g., DMSO).
-
Add a 5- to 20-fold molar excess of the maleimide-tetrazine to the biomolecule.
-
-
Incubation:
-
Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C.
-
-
Purification:
-
Remove the excess, unreacted maleimide-tetrazine using a desalting column or dialysis.
-
-
Analysis:
-
Confirm the successful second labeling by detecting the presence of the second fluorophore and/or by mass spectrometry.
-
Applications in Research and Drug Development
The this compound and tetrazine dual-labeling system offers a multitude of applications for researchers, scientists, and drug development professionals:
-
Pulse-Chase Experiments: This technique is ideal for tracking the temporal and spatial dynamics of biomolecules. A biomolecule can be "pulsed" with the first label and then, after a specific time, the disulfide bond can be cleaved and the biomolecule "chased" with a second label. This allows for the visualization of protein trafficking, degradation, and other dynamic processes.
-
Sequential Drug Delivery: In the context of drug development, a targeting moiety can be attached via the initial this compound linker. After localization to the target site, a cleaving stimulus could release the targeting moiety and unmask a site for the attachment of a therapeutic agent.[17]
-
Proteomics and Target Identification: This method can be used to identify interaction partners of a protein of interest. The protein can be labeled with the this compound linker and allowed to interact with its binding partners. After crosslinking, the disulfide bond can be cleaved to release the protein and its interactors for identification by mass spectrometry.[18][19]
-
Multiplexed Imaging: By using two different tetrazine-fluorophore conjugates with distinct spectral properties, it is possible to sequentially label and visualize two different states or populations of a biomolecule within the same sample.[20]
Troubleshooting
| Problem | Possible Cause | Solution |
| Low initial labeling efficiency | Inefficient activation of carboxyl groups; Inactive this compound; Steric hindrance on the biomolecule. | Optimize EDC/Sulfo-NHS concentrations and reaction time; Use fresh this compound; Try a longer linker arm on the this compound. |
| Incomplete disulfide cleavage | Insufficient concentration of reducing agent; Insufficient incubation time; Disulfide bond is not accessible. | Increase the concentration of DTT or TCEP; Increase the incubation time; If possible, perform the cleavage under denaturing conditions (if the biomolecule's function is not required post-cleavage). |
| Non-specific binding of tetrazine | Hydrophobic interactions of the tetrazine or fluorophore; Insufficient purification after the first labeling step. | Include a blocking step with a non-specific protein (e.g., BSA); Ensure thorough removal of excess reagents after each labeling step. |
| Loss of biomolecule activity | The labeling or cleavage conditions are too harsh; The label interferes with the active site of the biomolecule. | Perform reactions at lower temperatures; Reduce the molar excess of labeling reagents; Choose a labeling site that is known to be distal to the active site. |
Conclusion
The dual-labeling technique employing this compound and tetrazine offers a sophisticated and powerful approach for the sequential and cleavable labeling of biomolecules. Its reliance on highly specific and efficient bioorthogonal reactions, coupled with the ability to unmask a second reactive site on demand, provides researchers with a versatile tool to investigate complex biological processes. By carefully following the protocols outlined in this guide and considering the potential challenges, scientists can successfully implement this technique to advance their research in areas ranging from fundamental cell biology to cutting-edge drug development.
References
-
Al-Mawsawi, H. Q., Al-Harrasi, A., & Csuk, R. (2023). Site-specific bioorthogonal protein labelling by tetrazine ligation using endogenous β-amino acid dienophiles. Nature Chemistry, 15(10), 1436-1443. [Link]
-
Zhang, T., et al. (2024). A dual-labeling molecule for efficient drug discovery of mitochondrial-lysosomal interactions. Molecular & Cellular Proteomics, 23(8), 101968. [Link]
-
Li, Z., et al. (2020). Bioorthogonal labeling with tetrazine-dyes for super-resolution microscopy. Methods in Molecular Biology, 2135, 147-164. [Link]
-
Wu, H., & Devaraj, N. K. (2018). Advances in Tetrazine Bioorthogonal Chemistry Driven by the Synthesis of Novel Tetrazines and Dienophiles. Accounts of Chemical Research, 51(5), 1074-1083. [Link]
-
Li, J., et al. (2020). Activation and Delivery of Tetrazine-Responsive Bioorthogonal Prodrugs. Molecules, 25(23), 5696. [Link]
-
Mehl Research Group. (n.d.). Bioorthogonal Ligations. Oregon State University. Retrieved from [Link]
-
Hao, E., et al. (2022). Superfast Tetrazole–BCN Cycloaddition Reaction for Bioorthogonal Protein Labeling on Live Cells. Journal of the American Chemical Society, 144(1), 208-216. [Link]
-
Zhang, Y., et al. (2019). Light-controlled bioorthogonal tetrazine ligation in living cells. Nature Communications, 10(1), 4734. [Link]
-
Sletten, E. M., & Bertozzi, C. R. (2011). From Mechanism to Mouse: A Tale of Two Bioorthogonal Reactions. Accounts of Chemical Research, 44(9), 666-676. [Link]
-
Patterson, D. M., Nazarova, L. A., & Prescher, J. A. (2014). Finding the Right (Bioorthogonal) Chemistry. ACS Chemical Biology, 9(3), 592-605. [Link]
-
Rossin, R., et al. (2013). Recent Advances in the Development of Tetrazine Ligation Tools for Pretargeted Nuclear Imaging. Journal of Nuclear Medicine, 54(12), 1989-1995. [Link]
-
Gawarecka, K., et al. (2023). trans-Cyclooctene- and Bicyclononyne-Linked Nucleotides for Click Modification of DNA with Fluorogenic Tetrazines and Live Cell Metabolic Labeling and Imaging. Bioconjugate Chemistry, 34(4), 674-687. [Link]
-
Rodrigues, T., & Bernardes, G. J. L. (2022). Dual reactivity disulfide bridging reagents; enabling new approaches to antibody fragment bioconjugation. Chemical Science, 13(40), 11937-11942. [Link]
-
Hao, E., et al. (2022). Superfast Tetrazole–BCN Cycloaddition Reaction for Bioorthogonal Protein Labeling on Live Cells. Journal of the American Chemical Society, 144(1), 208-216. [Link]
-
Roy, A., et al. (2024). Tetrazine-based inverse-electron-demand Diels–Alder reaction: a powerful tool for fabrication and functionalization of polymeric materials. Polymer Chemistry. [Link]
-
Leriche, G., Chisholm, L., & Wagner, A. (2012). Cleavable linkers in chemical biology. Bioorganic & Medicinal Chemistry, 20(2), 571-582. [Link]
-
de Gruiter, L., et al. (2017). Cleavable linkers and their application in MS-based target identification. Chemical Society Reviews, 46(22), 6769-6793. [Link]
-
van der Veken, P., et al. (2016). 4.1 Strain-Promoted Azide–Alkyne Cycloaddition (SPAAC): Background, Substrate Preparation, and Reactivity. In Click-Triazole-Ligand Systems on Solid Surfaces. [Link]
-
Shaunak, S., et al. (2003). Site-Specific PEGylation of Protein Disulfide Bonds Using a Three-Carbon Bridge. Bioconjugate Chemistry, 14(2), 253-263. [Link]
-
InsideScientific. (2023, December 4). Targeting Proteomics to Decipher Biology for the Drug Development Pipeline [Video]. YouTube. [Link]
-
Lang, K., et al. (2012). Genetically Encoded Tetrazine Amino Acid Directs Rapid Site-Specific in Vivo Bioorthogonal Ligation with trans-Cyclooctenes. Journal of the American Chemical Society, 134(6), 2898-2901. [Link]
-
Al-Mawsawi, H. Q., Al-Harrasi, A., & Csuk, R. (2025). The inverse electron demand diels-alder (IEDDA): A facile bioorthogonal click reaction for development of injectable polysaccharide-based hydrogels for biomedical applications. Carbohydrate Polymers, 352, 122289. [Link]
-
Gautam, P. (2012). Application of Proteomics Technologies in the Drug Development Process. Journal of Applied Bioanalysis, 1(1), 1-6. [Link]
-
Bonger, K. M., & van den Berg, R. J. B. H. N. (2023). Recent Advances in Bioorthogonal Ligation and Bioconjugation. ChemBioChem, 24(22), e202300431. [Link]
-
van Delft, F. L. (2011). Strain-Promoted Alkyne-Azide Cycloadditions (SPAAC) Reveal New Features of Glycoconjugate Biosynthesis. Israel Journal of Chemistry, 51(8-9), 935-945. [Link]
-
Leriche, G., Chisholm, L., & Wagner, A. (2012). Cleavable linkers in chemical biology. Bioorganic & Medicinal Chemistry, 20(2), 571-582. [Link]
-
Wieking, C., et al. (2018). Tetrazines in Inverse-Electron-Demand Diels–Alder Cycloadditions and Their Use in Biology. In Click Reactions in Organic Synthesis (pp. 221-253). [Link]
-
Technology Networks. (2025, October 16). Applications of Proteomics in Drug Discovery. Retrieved from [Link]
-
van der Wulp, R. J. M., et al. (2021). Strain-Promoted Azide–Alkyne Cycloaddition-Based PSMA-Targeting Ligands for Multimodal Intraoperative Tumor Detection of Prostate Cancer. Bioconjugate Chemistry, 33(1), 104-114. [Link]
-
Nathani, R. I., et al. (2020). Protein Modification, Bioconjugation, and Disulfide Bridging Using Bromomaleimides. Journal of the American Chemical Society, 142(31), 13456-13464. [Link]
-
Chen, Y., et al. (2024). An all-in-one tetrazine reagent for cysteine-selective labeling and bioorthogonal activable prodrug construction. Nature Communications, 15(1), 2862. [Link]
-
Buehler, P. W., et al. (2010). Strain-promoted azide–alkyne cycloaddition for protein–protein coupling in the formation of a bis-hemoglobin as a copper-free oxygen carrier. Organic & Biomolecular Chemistry, 8(19), 4347-4354. [Link]
-
D'Agostino, M., & D'Auria, G. (2015). Developments and recent advancements in the field of endogenous amino acid selective bond forming reactions for bioconjugation. Chemical Society Reviews, 44(12), 3817-3841. [Link]
-
Creative Biolabs. (2024, May 29). Cleavable Linkers Play a Pivotal Role in the Success of Antibody-Drug Conjugates (ADCs). Retrieved from [Link]
-
Creative Biolabs. (n.d.). Inverse Electron Demand Diels-Alder Reaction (IEDDA). Retrieved from [Link]
-
MetwareBio. (n.d.). Using Proteomics to Improve the Drug Development Process. Retrieved from [Link]
-
Khan Academy. (2019, January 15). Topic 4.12 - Disulfide reduction [Video]. YouTube. [Link]
-
Ward, C. C., et al. (2019). Evaluation of Chemically-Cleavable Linkers for Quantitative Mapping of Small Molecule-Cysteinome Reactivity. ACS Chemical Biology, 14(9), 1957-1963. [Link]
-
Jones, M. W., et al. (2011). In Situ Maleimide Bridging of Disulfides and a New Approach to Protein PEGylation. Bioconjugate Chemistry, 22(7), 1265-1272. [Link]
Sources
- 1. A dual-labeling molecule for efficient drug discovery of mitochondrial-lysosomal interactions [pubmed.ncbi.nlm.nih.gov]
- 2. Advances in Tetrazine Bioorthogonal Chemistry Driven by the Synthesis of Novel Tetrazines and Dienophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Strain-Promoted Alkyne-Azide Cycloadditions (SPAAC) Reveal New Features of Glycoconjugate Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound (exo) - Conju-Probe: Enable Bioconjugation [conju-probe.com]
- 5. Cleavable linkers in chemical biology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Tetrazine-based inverse-electron-demand Diels–Alder reaction: a powerful tool for fabrication and functionalization of polymeric materials - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. researchgate.net [researchgate.net]
- 9. Bioorthogonal Ligations | Mehl Research Group [mehl.biochem.oregonstate.edu]
- 10. The inverse electron demand diels-alder (IEDDA): A facile bioorthogonal click reaction for development of injectable polysaccharide-based hydrogels for biomedical applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. m.youtube.com [m.youtube.com]
- 12. brieflands.com [brieflands.com]
- 13. Tetrazine Linkers | Conju-Probe | Enable Bioconjugation [conju-probe.com]
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- 19. Using Proteomics to Improve the Drug Development Process - MetwareBio [metwarebio.com]
- 20. researchgate.net [researchgate.net]
Troubleshooting & Optimization
troubleshooting low conjugation yields with BCN-SS-amine
Technical Support Center: BCN-SS-Amine Conjugation Optimization
Executive Summary
This guide addresses low conjugation yields when using This compound (Bicyclo[6.1.0]nonyne-disulfide-amine). This heterobifunctional linker presents unique challenges due to the competing requirements of its three functional components: the hydrophobic BCN group (click chemistry), the reduction-sensitive SS (disulfide) bond, and the pH-sensitive Amine (primary amine).
Successful conjugation requires navigating a "Goldilocks" zone of solubility, pH, and redox stability. This guide provides a self-validating troubleshooting workflow to isolate the failure point.
Part 1: Diagnostic Workflow (Visual)
Before altering your protocol, identify the specific failure mode using the logic tree below.
Figure 1: Diagnostic logic tree for isolating the root cause of low conjugation yields.
Part 2: Critical Failure Points & Solutions
The "SS" Factor: Accidental Cleavage
The Problem: The disulfide (SS) bond is the most fragile component. Many standard antibody conjugation protocols recommend reducing the protein (using DTT or TCEP) to expose sulfhydryls.
-
Critical Error: If you expose this compound to TCEP/DTT, you will cleave the linker.
-
False Negative: If you analyze your conjugate using reducing SDS-PAGE , the linker will cleave, and it will appear as if the conjugation failed.
The Fix:
-
Reaction: Ensure the buffer is strictly free of reducing agents (DTT, TCEP, Mercaptoethanol).
-
Analysis: Use Native PAGE or Non-reducing SDS-PAGE to verify yield.
-
Grounding: TCEP is a potent disulfide reductant even at acidic pH [1, 2].[1]
The pH Paradox (Amine vs. NHS)
The Problem: You are likely reacting the amine end of the linker with an NHS-ester on your target biomolecule.[2]
-
Amine Requirement: Primary amines need to be unprotonated to be nucleophilic. The pKa of a primary alkyl amine is ~10.5. At pH 7.0, <0.1% of amines are reactive.
-
NHS Requirement: NHS esters hydrolyze (break down) in water. The half-life of an NHS ester at pH 8.6 is only ~10 minutes [3, 4].[2][3]
The Fix (The Goldilocks Zone): Target pH 8.0 – 8.3 .
-
At this pH, you have sufficient unprotonated amine for reaction, but the NHS hydrolysis is slow enough (t1/2 ~1 hour) to allow conjugation to compete effectively.
Table 1: NHS Ester Hydrolysis vs. Amine Reactivity
| pH Condition | Amine Reactivity | NHS Hydrolysis t1/2 | Outcome |
| pH 7.0 | Very Low (<0.1% active) | ~4-5 hours | Low Yield (Amine inactive) |
| pH 8.0 | Moderate (~1% active) | ~1 hour | Optimal (Balanced) |
| pH 8.6+ | High | ~10 mins | Low Yield (Reagent hydrolyzed) |
Hydrophobic Aggregation (The BCN Factor)
The Problem: BCN is a strained cyclooctyne and is significantly hydrophobic [5]. If you attempt to conjugate it to a protein in 100% aqueous buffer, the BCN linker may aggregate or precipitate before it reacts.
The Fix:
-
Dissolve this compound in anhydrous DMSO or DMF first.
-
Ensure the final reaction mixture contains 5–10% organic co-solvent (DMSO/DMF) to maintain linker solubility during the reaction.
Part 3: Optimized Protocol (Self-Validating)
Objective: Conjugation of this compound to an antibody (mAb) via NHS-ester activation.
Materials
-
Buffer A: 100 mM Sodium Bicarbonate, pH 8.3 (Freshly prepared).
-
Linker Stock: 10 mM this compound in anhydrous DMSO.
-
Target: Antibody at 2–5 mg/mL in PBS (Must be free of Tris or Glycine).
Step-by-Step Workflow
-
Buffer Exchange (Critical): Ensure the antibody is in a non-nucleophilic buffer. Tris and Glycine contain amines and will scavenge your reagent.
-
Action: Desalt mAb into Buffer A using a Zeba spin column or dialysis.
-
-
Stoichiometry Calculation: Due to the competing hydrolysis, use a molar excess.
-
Recommendation: Use 10–20 molar equivalents of this compound per antibody.
-
Why: This pushes the equilibrium toward conjugation before the NHS ester hydrolyzes.
-
-
Reaction Initiation:
-
Add the calculated volume of Linker Stock to the mAb solution.
-
Constraint: Do not exceed 10% v/v DMSO in the final mixture to prevent protein denaturation.
-
Mix: Gently pipette; do not vortex vigorously (shear stress).
-
-
Incubation:
-
Incubate for 1 hour at Room Temperature or 4 hours at 4°C .
-
Note: Longer times do not help because the NHS ester is dead after ~1-2 hours at pH 8.3.
-
-
Quenching (Stop Step):
-
Add 1M Tris (pH 8.0) to a final concentration of 50 mM.
-
Why: This quenches any remaining reactive NHS esters and prevents non-specific crosslinking.
-
-
Purification:
-
Remove excess small-molecule linker using a desalting column (PD-10 or similar) equilibrated in PBS.
-
Warning: Do not use TCEP or DTT in the elution buffer.
-
Part 4: Mechanism of Action (Visual)
Understanding the chemical pathway helps identify where the "SS" bond is vulnerable.
Figure 2: Chemical pathway showing the conjugation steps and the specific points where hydrolysis or reduction can destroy the yield.
Part 5: Frequently Asked Questions (FAQs)
Q1: Can I use TCEP to reduce the azide-payload before clicking? A: Extreme caution is required. While TCEP is often used to reduce azides to amines (Staudinger reduction), you want the azide intact for the click reaction. Furthermore, if any residual TCEP carries over to the this compound mixture, it will cleave the SS bond immediately [1, 2]. Avoid TCEP entirely in this workflow.
Q2: My protein precipitated immediately after adding the linker. Why? A: This is likely due to the hydrophobicity of the BCN group [5]. If your protein is already hydrophobic or at a high concentration (>10 mg/mL), the addition of multiple greasy BCN groups can cause aggregation.
-
Solution: Lower the protein concentration to 1–2 mg/mL and ensure 5–10% DMSO is present to solvate the BCN groups.
Q3: How do I measure the DAR (Drug-to-Antibody Ratio) if I can't use reducing SDS-PAGE? A: Since reducing agents cleave the linker, you must use:
-
Hydrophobic Interaction Chromatography (HIC): Separates species based on the number of hydrophobic BCN/payload groups attached.
-
Native Mass Spectrometry: Analyzes the intact complex.
-
UV-Vis Absorbance: If your payload has a distinct chromophore, use the molar extinction coefficients of the protein and payload to calculate the ratio.
Q4: Is BCN faster than DBCO? A: It depends on the context. Generally, DBCO has slightly faster kinetics (k ~ 0.3 - 1.0 M⁻¹s⁻¹) compared to BCN (k ~ 0.1 - 0.3 M⁻¹s⁻¹) [6]. However, BCN is less bulky and often provides better solubility profiles. If kinetics are the bottleneck, increase the concentration of the azide payload during the click step.
References
-
AxisPharm. (2024). What is BCN: A Versatile Bioconjugation Tool. Retrieved from [Link]
Sources
optimizing pH conditions for BCN-SS-amine coupling reactions
Topic: Optimizing pH Conditions for BCN-SS-Amine Coupling
Core Concept: The pH "Sweet Spot"
In the conjugation of BCN-SS-NHS (Bicyclononyne-Disulfide-N-hydroxysuccinimide) to amine-containing biomolecules (antibodies, proteins, or drug payloads), pH is the single most critical variable. You are managing a kinetic competition between two distinct reactions:
-
Aminolysis (Desired): The nucleophilic attack of the unprotonated amine (
) on the NHS ester to form a stable amide bond.[1] -
Hydrolysis (Undesirable): The attack of water (
) on the NHS ester, cleaving the reactive group and rendering the linker inert.
The Mechanistic Dilemma
-
Low pH (< 7.0): NHS esters are stable (hydrolysis is slow), but primary amines on proteins (Lysine
-amines, pKa ~10.5) are fully protonated ( ) and non-nucleophilic. Result: No reaction. -
High pH (> 9.0): Amines are deprotonated and highly reactive, but the NHS ester hydrolysis half-life drops to minutes or seconds. Additionally, high pH risks disulfide (SS) exchange or degradation. Result: Reagent destruction before conjugation occurs.
You must operate in a narrow "Sweet Spot" where the amine is sufficiently deprotonated to react, but the NHS ester survives long enough to find its target.
Reaction Pathway Diagram
Figure 1: Kinetic competition in BCN-SS-NHS coupling. Success depends on favoring the green pathway (Aminolysis) over the red pathway (Hydrolysis).
Optimization Matrix: Data & Heuristics
Use the following data to select the initial conditions for your specific target.
Table 1: NHS Ester Stability vs. Reactivity
| pH Condition | NHS Half-Life (t1/2) | Lysine Reactivity | N-Terminus Reactivity | Risk Factor |
| pH 7.0 | 4 - 5 hours | Very Low | Moderate | Low yield due to protonated Lysines. |
| pH 8.0 | ~ 1 hour | Moderate | High | Optimal balance for most proteins. |
| pH 8.6 | ~ 10 minutes | High | Very High | Reagent must be added immediately. |
| pH 9.5+ | < 5 minutes | Very High | N/A | Hydrolysis outcompetes conjugation. |
Table 2: Buffer Selection Guide
| Buffer System | Recommended pH Range | Notes |
| PBS (Phosphate) | 7.2 – 8.0 | Good standard. Poor buffering capacity > pH 8.0. |
| Bicarbonate (NaHCO3) | 8.0 – 8.5 | Gold Standard for NHS coupling. Excellent buffering at the target pH. |
| HEPES | 7.5 – 8.2 | Good alternative; does not contain competing amines. |
| Tris / Glycine | N/A | DO NOT USE. Primary amines in buffer will react with NHS ester.[2][3][4] |
Troubleshooting Guide (Q&A)
Q1: My conjugation yield is extremely low (<10%). I am using PBS at pH 7.4.
-
Diagnosis: The pH is likely too low for efficient Lysine modification. While N-terminal amines react at pH 7.4, surface Lysines (pKa ~10.5) remain mostly protonated.
-
Solution: Switch to 0.1 M Sodium Bicarbonate buffer, pH 8.3 . This slight increase in pH significantly increases the ratio of unprotonated Lysine (
) without causing immediate hydrolysis of the NHS ester.
Q2: The BCN-SS-NHS linker precipitates immediately upon addition to the protein solution.
-
Diagnosis: BCN and the disulfide linker are hydrophobic. Adding them directly to an aqueous buffer causes aggregation.
-
Solution:
-
Dissolve the BCN-SS-NHS linker in anhydrous DMSO or DMF first to create a 10-50 mM stock.
-
Add this stock to your protein solution such that the final organic solvent concentration is 5-10% (v/v) .
-
If precipitation persists, add propylene glycol or increase the DMSO content (up to 20%, if the protein tolerates it).
-
Q3: I see "smearing" on my SDS-PAGE gel after conjugation.
-
Diagnosis: You have likely over-labeled the protein, causing aggregation or cross-linking (if the linker has any bifunctional impurities), or the hydrophobicity of multiple BCN groups is altering migration.
-
Solution: Reduce the molar equivalent of the linker. If you used 20x excess, titrate down to 5x, 8x, and 10x .
Q4: Is the Disulfide (SS) bond stable at pH 8.5?
-
Diagnosis: Generally, yes. However, at pH > 9.0, disulfide exchange can occur if free thiols are present, or beta-elimination can degrade the linker.
-
Solution: Ensure your buffer is free of reducing agents (DTT, TCEP, Mercaptoethanol). If your protein has free surface cysteines, they might interfere; consider blocking them with iodoacetamide prior to BCN coupling if this is a concern.
Q5: Can I use Tris buffer to quench the reaction?
-
Diagnosis: Yes, but only after the reaction is complete.
-
Solution: Tris contains a primary amine.[4] Adding it at the end (e.g., 100 mM Tris, pH 8.0) effectively "kills" any remaining NHS ester, preventing non-specific reaction during storage.
Gold Standard Protocol: BCN-SS-NHS to Antibody
Objective: Conjugate BCN-SS-NHS to a monoclonal antibody (mAb) targeting 3-5 BCN groups per antibody.
Materials
-
Buffer A (Conjugation): 0.1 M Sodium Bicarbonate, pH 8.3 (Freshly prepared).
-
Buffer B (Quench): 1 M Tris-HCl, pH 8.0.
-
Solvent: Anhydrous DMSO (stored over molecular sieves).
-
Linker: BCN-SS-NHS ester.[5]
Step-by-Step Workflow
-
Buffer Exchange:
-
Ensure the antibody is in an amine-free buffer. If it is in Tris or contains Sodium Azide > 3mM, dialyze or spin-filter (MWCO 30-50 kDa) into Buffer A .
-
Adjust protein concentration to 2–5 mg/mL . (Higher concentration = Higher efficiency).
-
-
Linker Preparation:
-
Conjugation Reaction:
-
Slowly add the calculated volume of Linker/DMSO to the Antibody solution while gently vortexing.
-
Ensure final DMSO concentration is < 10% .[2]
-
Incubate at Room Temperature (20-25°C) for 45–60 minutes with gentle agitation (end-over-end mixer).
-
Note: Do not incubate longer than 2 hours; hydrolysis will have consumed the reagent by then, and extended time only risks protein degradation.
-
-
Quenching:
-
Add Buffer B (Tris) to a final concentration of 50 mM.
-
Incubate for 10 minutes.
-
-
Purification:
-
Remove excess linker and hydrolyzed byproducts using a Desalting Column (e.g., PD-10, Zeba Spin) or Dialysis against PBS (pH 7.4).
-
Storage: Store the BCN-labeled antibody at 4°C (short term) or -20°C (long term).
-
References
-
BenchChem. (2025).[1] An In-Depth Technical Guide to the Mechanism of NHS Ester Reactions with Primary Amines. Retrieved from
-
Thermo Fisher Scientific. (n.d.). Amine-Reactive Crosslinker Chemistry.[4][7] Retrieved from
-
BroadPharm. (2022).[2][8] Protocol for PEG NHS Ester Conjugation. Retrieved from
-
Lumiprobe. (n.d.). NHS Ester Labeling of Biomolecules Containing Primary Amino Groups.[4][6][9][10] Retrieved from
- Dommerholt, J., et al. (2010). Readily Accessible Bicyclononynes for Bioorthogonal Labeling and Three-Dimensional Imaging of Living Cells. Angewandte Chemie International Edition.
Sources
- 1. benchchem.com [benchchem.com]
- 2. broadpharm.com [broadpharm.com]
- 3. Conjugation Protocol for Amine Reactive Dyes | Tocris Bioscience [tocris.com]
- 4. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - TW [thermofisher.com]
- 5. BCN-SS-NHS | AxisPharm [axispharm.com]
- 6. lumiprobe.com [lumiprobe.com]
- 7. BCN | BroadPharm [broadpharm.com]
- 8. Protocols | BroadPharm [broadpharm.com]
- 9. Coupling Protocol for Primary Amine of a Ligand [sigmaaldrich.com]
- 10. researchgate.net [researchgate.net]
Technical Support Center: Preventing Premature Disulfide Reduction in BCN-SS-Amine
Role: Senior Application Scientist Subject: Troubleshooting Guide for BCN-SS-Amine Stability in Bioconjugation
Introduction: The "Achilles' Heel" of Cleavable Linkers
This compound is a high-performance heterobifunctional linker used primarily in Antibody-Drug Conjugates (ADCs) and proteomic profiling. It combines the bio-orthogonal specificity of BCN (bicyclo[6.1.0]nonyne) for Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) with a chemically cleavable disulfide (SS) spacer.
The Critical Issue: The disulfide bond is designed to be the "weak link," cleaving only within the reducing environment of the cytosol (high glutathione). However, premature reduction during storage, conjugation, or systemic circulation is the #1 cause of experimental failure. This leads to payload loss, off-target toxicity, and low conjugation yields.
This guide provides the causal analysis and protocols necessary to stabilize the disulfide moiety until the precise moment of intended release.
The Chemistry of Failure: Why Disulfides Break
To prevent failure, you must understand the mechanism. Disulfide cleavage is rarely random; it is driven by Thiol-Disulfide Exchange .
Mechanistic Pathway
The reaction is pH-dependent.[1][2][3] At physiological or basic pH, free thiols (R-SH) deprotonate to form thiolate anions (R-S⁻) . The thiolate is a potent nucleophile that attacks the disulfide bond of your this compound linker.
Key Drivers of Instability:
-
High pH (> 7.5): Increases the concentration of reactive thiolate anions.
-
Contaminant Thiols: Trace DTT, BME, or Cysteine from protein purification buffers.
-
TCEP Residue: While not a thiol, TCEP aggressively reduces disulfides and must be completely removed.
-
Serum Albumin: Cys34 on albumin is a free thiol that can attack the linker in plasma (in vivo).
Visualization: Degradation Pathways
Figure 1: The cascade of chemical events leading to premature disulfide cleavage. Note that pH acts as a catalyst for thiol-mediated degradation.
Troubleshooting Protocols
Phase 1: Storage & Handling (The First Line of Defense)
Issue: The white powder turns yellow or sticky before use.
Causality: Disulfides are susceptible to oxidative degradation and hydrolysis over time, accelerated by moisture.
| Parameter | Specification | Reason |
| Temperature | -20°C (Long term) | Slows thermodynamic degradation rates. |
| Atmosphere | Argon or Nitrogen | Displaces oxygen; prevents radical-mediated oxidation. |
| Moisture | Desiccated | Prevents hydrolysis of the NHS/amine reactive ends (if applicable) and general degradation. |
| Solvent | DMSO or DMF (Anhydrous) | Avoid protic solvents (Methanol/Ethanol) for stock solutions as they can promote transesterification or nucleophilic attack over time. |
Protocol:
-
Allow the vial to equilibrate to room temperature before opening to prevent water condensation on the cold solid.
-
Dissolve in anhydrous DMSO/DMF immediately prior to use.
-
Do not store diluted aqueous solutions; prepare fresh.
Phase 2: Reaction Buffer Optimization
Issue: Linker fragments detected during conjugation or low conjugation efficiency.
Causality: The presence of "hidden" reducing agents or improper pH.
Protocol: The "Disulfide-Safe" Conjugation Workflow
-
De-Salting (Crucial): If your protein/antibody was previously reduced (e.g., with DTT or TCEP) to expose cysteines, you must remove the reducing agent via Zeba™ Spin Desalting Columns or dialysis.
-
Standard: 2 rounds of desalting are recommended to ensure < 1 µM residual reducing agent [1].
-
-
Buffer Formulation:
-
Buffer: PBS or HEPES.
-
pH: Maintain pH 6.5 – 7.2 .
-
Why? The pKa of a typical thiol is ~8.3. At pH 7.0, the concentration of reactive thiolate anions is significantly lower than at pH 8.0, reducing the rate of unwanted exchange [2].
-
-
Additive: 1-5 mM EDTA.
-
Why? EDTA chelates divalent metal ions (Cu²⁺, Fe³⁺) which can catalyze the air-oxidation of thiols into radicals that attack disulfides [3].
-
-
-
The Ellman's Check (Self-Validation Step): Before adding this compound, verify your protein buffer is free of active reducing agents.
-
Mix 10 µL of protein solution with Ellman’s Reagent (DTNB).
-
If it turns yellow immediately, you still have free reducing agents. Do not proceed.
-
Phase 3: In Vivo / Serum Stability
Issue: Drug falls off the antibody in circulation (mouse/human plasma).
Causality: Human Serum Albumin (HSA) contains a free cysteine (Cys34) that acts as a thiol sink, attacking the disulfide linker [4].
Troubleshooting Matrix:
| Observation | Diagnosis | Corrective Action |
| Rapid cleavage in PBS (Control) | Buffer Contamination | Replace buffers; use EDTA; check water source. |
| Stable in PBS, Unstable in Serum | Thiol-Exchange with Albumin | Steric Hindrance: Switch to a "hindered" disulfide linker (e.g., alpha-methyl disulfide). The methyl group blocks the approach of the bulky albumin thiol [5]. |
| Precipitate forms during reaction | Hydrophobic Aggregation | BCN is hydrophobic.[4] Add 5-10% glycerol or PEGylate the linker to improve solubility. |
Decision Tree for Troubleshooting
Use this logic flow to diagnose the specific point of failure in your experiment.
Figure 2: Diagnostic decision tree for isolating the source of disulfide instability.
Frequently Asked Questions (FAQ)
Q1: Can I use TCEP to reduce my antibody before attaching this compound? A: Yes, BUT you must remove the TCEP completely before adding the linker. TCEP is stable and does not oxidize as easily as DTT, meaning it remains active in your buffer longer. If TCEP residues remain, they will sever the SS bond in your linker immediately. Use a spin column or dialysis to ensure removal [1].
Q2: Why does my this compound reaction turn cloudy? A: The BCN ring is highly hydrophobic. If you are conjugating to a protein at high density (High Drug-Antibody Ratio), the hydrophobicity can cause aggregation.
-
Fix: Dissolve the linker in a minimal amount of DMSO, then add it slowly to the aqueous protein solution while vortexing. Ensure the final organic solvent concentration is < 10% (or < 5% for sensitive proteins).
Q3: Is the BCN group itself sensitive to reduction? A: No. The BCN (bicyclononyne) ring is an alkyne and is chemically stable to reducing agents. The instability is entirely localized to the disulfide (SS) bridge. However, if the SS bridge breaks, the BCN headgroup detaches, making it look like the BCN chemistry failed.
Q4: How do I verify the linker is intact on my protein? A: Use Mass Spectrometry (MALDI-TOF or LC-MS).
-
Intact: Mass = Protein + Linker MW.
-
Reduced: Mass = Protein + (Linker MW / 2).
-
Note: Avoid using TCEP/DTT in your sample preparation for MS, or you will induce the very cleavage you are trying to detect.
References
-
Nagy, P. (2013). Kinetics and Mechanisms of Thiol–Disulfide Exchange Covering Direct Substitution and Thiol Oxidation-Mediated Pathways. Antioxidants & Redox Signaling. Retrieved from [Link]
-
Pillow, T. H., et al. (2016). Decoupling stability and release in disulfide bonds with antibody-small molecule conjugates. Chemical Science. Retrieved from [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Thiol-Disulfide Exchange in Peptides Derived from Human Growth Hormone - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Introduction to Thiol Modification and Detection—Section 2.1 | Thermo Fisher Scientific - JP [thermofisher.com]
- 4. BCN-amine exo BCN reagents Click Chemistry reagents - Conju-Probe: Enable Bioconjugation [conju-probe.com]
improving water solubility of BCN-SS-amine conjugates
Topic: Troubleshooting Solubility & Conjugation Efficiency
Document ID: TSC-BCN-004 | Version: 2.1 | Status: Active
Executive Summary: The "Hydrophobic Anchor" Paradox
The Core Problem: You are working with BCN-SS-amine , a heterobifunctional linker.[1]
-
BCN (Bicyclo[6.1.0]nonyne): A strained alkyne for copper-free click chemistry. It is inherently lipophilic (hydrophobic) due to its carbocyclic scaffold.
-
SS (Disulfide): A cleavable linker sensitive to reduction.[2]
-
Amine: A polar functional group, but often insufficient to solubilize the bulky BCN moiety in neutral buffers.
The Consequence: When adding this compound stock to aqueous buffers (PBS, HEPES), the hydrophobic BCN groups aggregate, causing the solution to turn cloudy ("crash out"). This results in low conjugation yields , inconsistent drug-to-antibody ratios (DAR) , and precipitated reagents .
Diagnostic Decision Tree (Troubleshooting Workflow)
Use this logic flow to identify the root cause of your solubility or conjugation failure.
Figure 1: Stepwise diagnostic logic for identifying solubility bottlenecks in BCN conjugation workflows.
Technical Modules: Solutions & Protocols
Module A: Solvent Engineering (The "Gold Standard")
Attempting to dissolve this compound directly in aqueous buffer is the #1 cause of failure. The amine may protonate and help slightly, but the BCN ring drives aggregation.
The Protocol:
-
Primary Solvation: Dissolve this compound in anhydrous DMSO or DMF to create a high-concentration stock (e.g., 10–50 mM).
-
Why: BCN is highly soluble in polar aprotic solvents (>50 mg/mL).
-
-
Secondary Dilution (The Critical Step):
-
Prepare your protein/antibody in buffer (PBS, pH 7.4).
-
Add the BCN-DMSO stock to the protein solution dropwise while gently vortexing or stirring.
-
Target: Ensure the final organic solvent concentration is 5–15% (v/v) . Most antibodies tolerate up to 10% DMSO without denaturation [1, 4].
-
Comparative Solubility Table:
| Solvent System | Solubility Rating | Suitability for this compound |
| Water / PBS | Poor (< 1 mg/mL) | DO NOT USE for stock preparation. |
| DMSO (Anhydrous) | Excellent (> 50 mg/mL) | Recommended for stock solutions. |
| DMF | Excellent (> 50 mg/mL) | Alternative to DMSO; easier to remove by evaporation. |
| Methanol/Ethanol | Good | Avoid if conjugating to proteins (precipitation risk). |
Module B: Structural Modification (PEGylation)
If 10-15% DMSO is insufficient to keep the conjugate in solution (or if your protein is sensitive to DMSO), you must alter the linker's physicochemistry.
The Fix: Switch to BCN-PEG-SS-amine .
-
Mechanism: The Polyethylene Glycol (PEG) spacer (typically PEG4 or PEG8) creates a "hydration shell" around the hydrophobic BCN group. This increases the hydrodynamic radius and water solubility of the entire molecule, often allowing conjugation in 100% aqueous buffer or <2% DMSO [2, 5].
Module C: Excipient-Assisted Solubilization
For strict "organic-free" requirements, use Cyclodextrins.
-
Protocol: Pre-incubate this compound with
-Cyclodextrin or Sulfobutyl ether- -cyclodextrin (5–10 equivalents) in water. -
Mechanism: The hydrophobic BCN ring lodges inside the cyclodextrin cavity, while the hydrophilic exterior keeps the complex soluble. The amine remains exposed for conjugation [3].
Critical Warnings (The "Red Flags")
WARNING 1: NO REDUCING AGENTS Do NOT use DTT (Dithiothreitol), TCEP, or
-Mercaptoethanol to improve solubility.
WARNING 2: pH SENSITIVITY
Storage: Store stocks in DMSO at -20°C. Avoid storing in water; BCN is stable, but the disulfide can undergo exchange over time in solution.
Conjugation pH: Perform conjugation at pH 7.2 – 8.0 .
Below pH 7: The amine is fully protonated (
), improving solubility but destroying nucleophilicity (it won't react with NHS esters).Above pH 8.5: Hydrolysis of NHS ester targets competes with conjugation.
Frequently Asked Questions (FAQ)
Q1: My reaction mixture turned cloudy immediately after adding the BCN stock. Can I save it?
-
Answer: Likely not. The cloudiness indicates the BCN linker has precipitated. Once aggregated, it is chemically inaccessible.
-
Fix: Spin down the sample (10,000 x g for 5 mins) to remove aggregates. Measure the protein concentration in the supernatant. If protein remains, try adding a fresh aliquot of BCN-stock, but this time dilute the stock 1:1 with dry DMSO before adding, and add it slower to prevent local high concentrations.
Q2: I need to avoid DMSO entirely due to my protein's sensitivity. What do I do?
-
Answer: You have two options:
-
Cyclodextrin inclusion: (See Module C).
-
Synthesis change: You must use a PEGylated linker (e.g., BCN-PEG4-SS-amine). The non-PEGylated version is simply too hydrophobic for strictly aqueous conditions.
-
Q3: Can I dissolve the this compound in dilute HCl to protonate the amine and dissolve it?
-
Answer: Yes, it will dissolve, BUT you cannot conjugate it in this state. To react with an NHS ester or carboxylic acid, the amine must be a free base. As soon as you raise the pH to 7-8 for the reaction, the amine deprotonates, and the BCN will crash out again unless DMSO is present.
References
-
Jansook, P., et al. (2018). Cyclodextrins: Enhancing Solubility and Bioavailability for Modern Therapeutics. ACS Omega. Retrieved from [Link]
-
Rehan, M., & Younus, H. (2006).[3] Effect of organic solvents on the conformation and interaction of catalase and anticatalase antibodies. International Journal of Biological Macromolecules. Retrieved from [Link]
Sources
Technical Guide: Purification Strategies for BCN-SS-Amine Reaction Mixtures
Executive Summary & Chemical Context[1][2][3][4][5][6][7]
BCN-SS-amine is a high-value heterobifunctional linker used in bioconjugation. Its utility stems from three distinct functional components, each dictating specific purification constraints:
-
BCN (Bicyclo[6.1.0]nonyne): A strained alkyne for Copper-free Click Chemistry (SPAAC).[1] Constraint: Highly lipophilic (hydrophobic), leading to non-specific hydrophobic binding to proteins (e.g., BSA, IgG).
-
SS (Disulfide Bond): A cleavable linker allowing payload release. Constraint: Chemically labile; incompatible with reducing agents (DTT, TCEP,
-ME) during purification. -
Amine (Primary
): A handle for conjugation to activated esters (NHS) or carboxylic acids. Constraint: Basic (pKa ~9-10); solubility is pH-dependent.
The Core Challenge: The BCN group is "sticky." In aqueous buffers, unreacted this compound often adsorbs into hydrophobic pockets of proteins rather than remaining in solution, causing it to co-elute with your product during standard desalting.
Purification Decision Matrix
Select your workflow based on the molecular weight of your product.
Figure 1: Decision tree for selecting the appropriate purification method based on product size and solubility.
Module A: Protein & Antibody Conjugates (Macromolecules)
Issue: BCN's hydrophobicity causes it to form micelles or stick to the protein surface, defeating standard aqueous desalting.
Protocol: Modified Size Exclusion Chromatography (SEC)
This protocol modifies standard desalting (e.g., Zeba™ Spin Columns, PD-10) to disrupt hydrophobic interactions without denaturing the protein.
Reagents Required:
-
Desalting Column (7K MWCO recommended)
-
Equilibration Buffer: PBS pH 7.4 + 5-10% Propylene Glycol (or DMSO) .
-
WARNING: Do NOT add DTT or TCEP.
Step-by-Step:
-
Equilibration: Wash the column 3x with the modified Equilibration Buffer (containing the organic co-solvent).
-
Why? The organic solvent competes with the protein's hydrophobic pockets for the BCN tail, keeping the unreacted reagent in the mobile phase so it gets trapped in the pores.
-
-
Loading: Apply the reaction mixture to the top of the resin bed.
-
Elution: Centrifuge or gravity flow according to column specifications.
-
Post-Purification: If the 10% solvent is incompatible with downstream assays, perform a second rapid dialysis or spin-concentration step into pure PBS.
Alternative: Tangential Flow Filtration (TFF)
For volumes >10 mL.
-
Use a membrane with a cutoff 3-5x smaller than your protein.
-
Maintain the 5-10% organic solvent concentration in the diafiltration buffer for the first 5 diavolumes (DV).
-
Switch to pure buffer for the final 5 DVs.
Module B: Small Molecules & Peptides[9][10][11]
Issue: Separation is based on polarity. BCN is lipophilic; the amine is basic.
Method 1: Reverse Phase HPLC (Gold Standard)
-
Column: C18 or C8.
-
Mobile Phase A: Water + 0.1% TFA (Trifluoroacetic acid).
-
Mobile Phase B: Acetonitrile + 0.1% TFA.
-
Gradient: this compound is relatively hydrophobic. Expect elution at higher %B (typically >40% B).
-
Note: The acidic condition (TFA) protonates the amine (
), improving peak shape and preventing tailing on silica silanols.
Method 2: Liquid-Liquid Extraction (LLE)
Exploit the basic amine (pKa ~9.5) to wash away impurities.
-
Acid Wash: Dissolve crude mixture in an organic solvent (e.g., DCM or Ethyl Acetate).
-
Extraction: Wash with dilute acidic water (0.1 M HCl or Citrate buffer pH 3).
-
Result: The this compound becomes protonated and moves into the aqueous layer.
-
Your Product: If your product is neutral/acidic, it remains in the organic layer.
-
-
Separation: Collect the organic layer. Dry over
and evaporate.
Comparative Data: Purification Efficiency
| Method | Target Analyte | Removal Efficiency of BCN | Yield | Key Risk |
| Standard Desalting (PBS) | Protein | < 60% (Poor) | > 90% | BCN sticks to protein (false positive). |
| Modified Desalting (+10% DMSO) | Protein | > 95% | 85-90% | Solvent sensitivity of some proteins. |
| Dialysis (Standard) | Protein | < 50% | > 95% | BCN precipitates inside bag; re-dissolves. |
| HPLC (C18) | Peptide/Small Mol | > 99% | 70-85% | Loss on column; requires lyophilization. |
| Azide-Resin Scavenging | Any | > 98% | > 90% | Expensive; resin requires removal. |
Troubleshooting & FAQs
Q1: I used DTT to remove "non-specific binding," and my conjugate fell apart. Why?
A: You cleaved the linker. The "SS" in this compound stands for a disulfide bond.[2] Reducing agents like DTT, TCEP, or
-
Solution: Use high-salt washes (1M NaCl) or chaotropic agents (Urea) if organic solvents are not permitted, but never reducing agents.
Q2: My protein precipitated after adding this compound.
A: BCN is highly hydrophobic. If you added it from a high-concentration DMSO stock directly to an aqueous protein solution, it likely crashed out of solution or caused the protein to aggregate.
-
Solution: Add the BCN dropwise while vortexing. Ensure the final reaction mixture contains 5-10% organic solvent (DMSO/DMF) to maintain BCN solubility during the reaction [2].
Q3: Can I use "Click" Scavenging?
A: Yes. If you have unreacted BCN in your mixture, you can add a solid-phase Azide-Agarose or Azide-Magnetic Bead resin.
-
Mechanism: The unreacted BCN will click (SPAAC) to the beads.
-
Protocol: Incubate mixture with Azide beads for 30 mins. Spin down/magnetically separate. The supernatant contains your purified product. This is highly effective but adds cost.
Q4: How do I verify the BCN is gone?
A: Since BCN does not have a strong unique absorbance away from 280nm (unlike Cy-dyes), UV-Vis is difficult.
-
Test: Take a small aliquot of your purified product and react it with a fluorogenic azide (e.g., Azide-Coumarin). If it lights up (fluoresces), you still have free BCN present.
References
-
BroadPharm. this compound Product Guide & Chemical Properties. (The disulfide bond is sensitive to reduction).
-
Click Chemistry Tools. General Protocol for SPAAC Labeling of Proteins. (Discusses DMSO requirements for hydrophobic reagents).
-
Herman, A. et al. (2021). "A Hitchhiker's Guide to Click-Chemistry with Nucleic Acids." Chemical Reviews. (Discusses purification challenges of hydrophobic click reagents).
-
Thermo Fisher Scientific. Crosslinking Technical Handbook: Hydrophobic Reagents. (General principles of handling hydrophobic crosslinkers).
Sources
Technical Support Center: Minimizing Hydrophobic Aggregation of BCN-SS-Amine Linkers
Welcome to the technical support center for BCN-SS-amine linkers. This guide is designed for researchers, scientists, and drug development professionals to provide expert advice and troubleshooting strategies to mitigate hydrophobic aggregation during bioconjugation experiments. Our goal is to equip you with the knowledge to anticipate and overcome challenges, ensuring the success of your research.
Understanding the Challenge: The Dichotomy of this compound Linkers
Bicyclo[6.1.0]nonyne (BCN) linkers are prized for their role in copper-free click chemistry, offering excellent reaction kinetics and biocompatibility for conjugating molecules to biomolecules such as antibodies and proteins.[1][2] The inclusion of a disulfide (SS) bond provides a cleavable mechanism, allowing for the release of payloads in a reducing environment, a critical feature in drug delivery systems.[2][3] The terminal amine group further extends its utility, enabling conjugation to a variety of molecules.[2]
However, the structural components that make these linkers versatile also contribute to a significant experimental hurdle: hydrophobic aggregation. The BCN group and the hydrocarbon backbone can introduce hydrophobicity, which, when conjugated to a biomolecule, can lead to the formation of soluble or insoluble aggregates.[][5] This aggregation can compromise the solubility, stability, and biological activity of the final conjugate, potentially leading to failed experiments and misleading results.[][7]
This guide provides a comprehensive framework for understanding and mitigating hydrophobic aggregation of this compound linkers, drawing from established scientific principles and field-proven laboratory practices.
Frequently Asked Questions (FAQs)
Here we address some of the most common questions regarding the handling and use of this compound linkers.
Q1: My this compound linker is an oil and is difficult to handle. How should I prepare a stock solution?
A1: this compound linkers are often supplied as a colorless oil.[2] To ensure accurate and reproducible results, it is crucial to prepare a stock solution in an appropriate organic solvent. We recommend dissolving the linker in anhydrous dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) to a concentration of 10-50 mM. It is imperative to use anhydrous solvents to prevent hydrolysis of the linker. Store the stock solution at -20°C, protected from light and moisture.
Q2: What is the primary cause of aggregation when using this compound linkers?
A2: The primary driver of aggregation is the hydrophobic nature of the BCN moiety and the linker's backbone.[][5] When conjugated to a biomolecule, these hydrophobic regions can interact with exposed hydrophobic patches on the biomolecule or other linker-modified biomolecules, leading to self-association and aggregation.[8] This is particularly prevalent when a high number of linker molecules are conjugated to a single biomolecule (high drug-to-antibody ratio or DAR).[]
Q3: Can the pH of my reaction buffer influence aggregation?
A3: Yes, the pH of the reaction buffer can significantly impact aggregation. Proteins are least soluble at their isoelectric point (pI), where their net charge is zero.[5] Performing a conjugation reaction at or near the pI of your protein can exacerbate aggregation. It is advisable to conduct the reaction at a pH at least one unit away from the protein's pI. Additionally, pH can affect the stability of certain linkers, although BCN and disulfide bonds are generally stable across a wide pH range.[9]
Q4: How can I detect aggregation in my sample?
A4: Aggregation can manifest as visible precipitation or a subtle haze in your solution.[10] For more quantitative assessment, several techniques can be employed:
-
Dynamic Light Scattering (DLS): Measures the size distribution of particles in a solution, readily identifying the presence of large aggregates.[10]
-
Size Exclusion Chromatography (SEC): Separates molecules based on size. Aggregates will elute earlier than the monomeric conjugate.[10]
-
UV-Vis Spectroscopy: An increase in absorbance at higher wavelengths (e.g., 340 nm) can indicate the presence of light-scattering aggregates.[10]
Troubleshooting Guide: A Proactive Approach to Preventing Aggregation
This section provides in-depth strategies and protocols to minimize hydrophobic aggregation during your bioconjugation workflow.
Issue 1: Linker Precipitation Upon Addition to Aqueous Buffer
Cause: The hydrophobic this compound linker has limited solubility in aqueous solutions.
Solution:
-
Optimize Organic Co-solvent Concentration: While DMSO or DMF are necessary to solubilize the linker, their concentration in the final reaction mixture should be minimized to avoid protein denaturation and aggregation.[11] A final concentration of 5-10% (v/v) is a good starting point. If the linker still precipitates, a slightly higher concentration may be necessary, but the stability of the protein in that solvent concentration should be verified beforehand.
-
Stepwise Addition: Instead of adding the linker stock solution in a single bolus, add it to the reaction mixture in small aliquots while gently vortexing. This allows for gradual dissolution and minimizes localized high concentrations of the linker that can lead to precipitation.
Workflow for Optimizing Co-solvent Concentration
Caption: Workflow for determining the optimal co-solvent concentration.
Issue 2: Aggregation of the Biomolecule During or After Conjugation
Cause: Increased surface hydrophobicity of the biomolecule after conjugation with the this compound linker.
Solutions:
-
Inclusion of Hydrophilic Spacers: Incorporating a hydrophilic spacer, such as polyethylene glycol (PEG), into the linker design can significantly improve the solubility of the final conjugate.[3][12] PEG chains create a hydration shell around the molecule, masking hydrophobic regions and preventing self-association.[12] Many commercially available BCN linkers incorporate PEG moieties.
-
Employing Solubility-Enhancing Excipients:
-
Cyclodextrins: These cyclic oligosaccharides have a hydrophobic inner cavity and a hydrophilic exterior.[13] They can encapsulate the hydrophobic BCN moiety, effectively shielding it from the aqueous environment and preventing aggregation.[13][]
-
Non-ionic Detergents: Low concentrations (below the critical micelle concentration) of non-ionic detergents like Tween-20 or Polysorbate 80 can help to solubilize hydrophobic molecules and prevent aggregation.[10][15]
-
Arginine: This amino acid is known to suppress protein aggregation and can be included in the reaction and storage buffers.
-
Table 1: Recommended Starting Concentrations for Solubility-Enhancing Excipients
| Excipient | Recommended Starting Concentration | Mechanism of Action |
| β-Cyclodextrin | 1-10 mM | Encapsulates hydrophobic linker moieties.[13] |
| Tween-20 | 0.01 - 0.05% (v/v) | Reduces surface tension and solubilizes hydrophobic regions.[10] |
| L-Arginine | 50 - 250 mM | Suppresses protein-protein interactions and aggregation. |
Protocol for a Pilot Study with Solubility-Enhancing Excipients
-
Prepare your protein solution in the chosen reaction buffer.
-
Create several small-scale reaction aliquots.
-
To each aliquot, add one of the solubility-enhancing excipients from Table 1 at the recommended starting concentration. Include a control reaction with no excipient.
-
Add the this compound linker stock solution to each reaction.
-
Incubate the reactions under the desired conditions.
-
Monitor for aggregation over time using DLS or visual inspection.
-
Analyze the conjugation efficiency and purity of the final product using appropriate analytical techniques (e.g., SEC-HPLC, mass spectrometry).
Issue 3: Poor Recovery After Purification
Cause: Aggregated conjugate may be lost during purification steps, such as size exclusion chromatography or dialysis.
Solutions:
-
Optimize Purification Buffer: Include solubility-enhancing excipients, as discussed above, in your purification buffers to maintain the solubility of the conjugate.
-
Consider Alternative Purification Methods: If aggregation is severe, consider methods that are less prone to aggregate removal, such as tangential flow filtration (TFF), though this may not remove all aggregates. Immobilizing the antibody on a solid support for the conjugation reaction can also prevent antibody-antibody aggregation.[5]
Logical Flow for Troubleshooting Aggregation
Caption: A decision tree for troubleshooting aggregation issues.
Concluding Remarks
Minimizing the hydrophobic aggregation of this compound linkers is a critical aspect of successful bioconjugation. By understanding the underlying causes and implementing the proactive strategies outlined in this guide, researchers can significantly improve the quality, yield, and reproducibility of their experiments. A systematic approach to optimizing reaction conditions, including the judicious use of co-solvents and solubility-enhancing excipients, is key to harnessing the full potential of these versatile linkers in drug development and other biomedical applications.
References
-
Changes in hydrophobicity mainly promotes the aggregation tendency of ALS associated SOD1 mutants. (2020). International Journal of Biological Macromolecules, 145, 82-92. [Link]
-
Tackling Aggregation Challenges in ADC Production. (2015). Pharmaceutical Technology Europe, 27(10). [Link]
-
Thermo Fisher Scientific. (2018, May 3). Strategies for successful crosslinking and bioconjugation applications [Video]. YouTube. [Link]
-
Tunable Linkers for Dynamic Thiol-Based Bioconjugation Strategies. (2023). Accounts of Chemical Research, 56(15), 2015-2028. [Link]
-
Branched Linkers for Homogeneous Antibody-Drug Conjugates: How Long Is Long Enough?. (2022). Molecules, 27(24), 8887. [Link]
-
Biozentrum, University of Basel. (n.d.). Preventing Protein Aggregation. Retrieved from [Link]
-
Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. (2023). Pharmaceutics, 15(6), 1688. [Link]
-
G-Biosciences. (2019, January 29). Tips for Preventing Protein Aggregation & Loss of Protein Solubility. Retrieved from [Link]
-
Recent Advances in Bioorthogonal Ligation and Bioconjugation. (2023). Molecules, 28(23), 7793. [Link]
-
Making smart drugs smarter: the importance of linker chemistry in targeted drug delivery. (2018). Therapeutic Delivery, 9(5), 349-363. [Link]
-
The Chemistry Behind ADCs. (2020). Molecules, 25(22), 5376. [Link]
-
ResearchGate. (2016, May 10). How to prevent antibody aggregation when using organic solvent and linker?. Retrieved from [Link]
-
Generic hydrophobic residues are sufficient to promote aggregation of the Alzheimer's Aβ42 peptide. (2009). Proceedings of the National Academy of Sciences, 106(45), 18978-18983. [Link]
Sources
- 1. BCN Linkers | Conju-Probe | Enable Bioconjugation [conju-probe.com]
- 2. This compound (exo) - Conju-Probe: Enable Bioconjugation [conju-probe.com]
- 3. purepeg.com [purepeg.com]
- 5. pharmtech.com [pharmtech.com]
- 7. m.youtube.com [m.youtube.com]
- 8. Generic hydrophobic residues are sufficient to promote aggregation of the Alzheimer's Aβ42 peptide - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Making smart drugs smarter: the importance of linker chemistry in targeted drug delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 10. biozentrum.unibas.ch [biozentrum.unibas.ch]
- 11. researchgate.net [researchgate.net]
- 12. purepeg.com [purepeg.com]
- 13. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 15. info.gbiosciences.com [info.gbiosciences.com]
Technical Support Center: BCN-SS-amine Stability & Storage
[1]
Product: BCN-SS-amine (Bicyclo[6.1.0]nonyne-Disulfide-Amine) Category: Click Chemistry Reagents / Cleavable Linkers Support Tier: Level 3 (Senior Application Scientist)[1]
Core Storage Directive (The "Golden Rules")
The stability of This compound is governed by three competing chemical vulnerabilities: the ring strain of the BCN group, the redox sensitivity of the disulfide bond, and the oxidative susceptibility of the primary amine.[1]
Failure to adhere to these conditions will result in loss of click reactivity (BCN degradation) or premature cleavage (disulfide reduction).
Storage Specifications Table
| Parameter | Solid State (Lyophilized) | Solubilized (Stock Solution) | Critical Notes |
| Temperature | -20°C (Required) | -20°C or -80°C | Do not store at 4°C for >24 hours. |
| Atmosphere | Inert Gas (Argon/Nitrogen) | Inert Gas (Argon/Nitrogen) | Oxygen promotes amine oxidation; Moisture promotes ring degradation. |
| Desiccation | Required | N/A | Store vial in a sealed bag with active desiccant packs. |
| Solvent | N/A | Anhydrous DMSO or DMF | NEVER store stock solutions in water, PBS, or alcohols. |
| Shelf Life | 12 Months | < 1 Month | Make fresh stock solutions immediately prior to conjugation if possible. |
Degradation Mechanisms & Troubleshooting
Understanding how the molecule fails is the first step in diagnosing experimental issues.
A. The Failure Modes
-
BCN Isomerization (Acid Sensitivity): The high ring strain (~20 kcal/mol) that drives the click reaction also makes BCN susceptible to acid-catalyzed rearrangement. Prolonged exposure to acidic pH (< 5.0) or Lewis acids can convert the reactive alkyne into a non-reactive ketone or isomer.
-
Disulfide Exchange (Redox/pH Sensitivity): The -SS- linker is stable at physiological pH (7.0–7.[1]4) but becomes susceptible to disulfide exchange at basic pH (> 8.0) or in the presence of free thiols (e.g., free cysteine in solution).
-
Amine Carbamylation: In the presence of moisture and CO₂, the primary amine can form a carbamate salt, reducing conjugation efficiency to NHS esters or carboxylic acids.
B. Diagnostic Flowchart (Graphviz)
Use the following logic tree to troubleshoot loss of reactivity or unexpected mass shifts.
Caption: Diagnostic logic tree for identifying this compound degradation pathways via visual inspection and Mass Spectrometry.
Handling & Reconstitution Protocols
To ensure data integrity, treat this compound as a "single-use" reagent whenever possible.[1] If you must store it, follow this self-validating protocol.
Protocol: Safe Reconstitution
-
Equilibration: Remove the vial from -20°C storage and let it warm to room temperature before opening (approx. 15–20 mins).
-
Why? Opening a cold vial condenses atmospheric moisture onto the hygroscopic amine salt, accelerating hydrolysis.
-
-
Solvent Choice: Dissolve in anhydrous DMSO or DMF .
-
Concentration: Aim for 10–50 mM stock concentration.
-
-
Aliquoting: Do not store the bulk solution. Immediately divide into small aliquots (e.g., 10–20 µL) in PCR tubes or low-binding microcentrifuge tubes.
-
Inert Storage: Flush the headspace of the aliquot container with Argon or Nitrogen gas before capping.
-
Validation (The "Self-Check"):
-
Before using a stored aliquot for a critical experiment, perform a TNBS Test (Trinitrobenzenesulfonic acid) to verify free amine content, OR
-
Perform a small-scale "test click" with a cheap azide-fluorophore to verify BCN integrity.[1]
-
Frequently Asked Questions (FAQs)
Q1: Can I use TCEP or DTT to prevent oxidation of the amine during storage? A: ABSOLUTELY NOT. TCEP (Tris(2-carboxyethyl)phosphine) and DTT (Dithiothreitol) are reducing agents. They will immediately cleave the disulfide (-SS-) bond in the linker, destroying the molecule's connectivity.[1] If you need to prevent oxidation, use inert gas (Argon/N2) and exclude light.
Q2: My reaction buffer contains reducing agents (e.g., cell lysate with GSH). Will this work? A: It depends on the concentration. Intracellular GSH concentrations (1–10 mM) will cleave the disulfide bond. This is the intended mechanism for drug release in Antibody-Drug Conjugates (ADCs). If you are trying to label a cell surface or protein in vitro without cleavage, you must remove all reducing agents via dialysis or spin column before adding this compound.[1]
Q3: The stock solution turned slightly yellow. Is it still good? A: Proceed with caution. Yellowing often indicates oxidation of the amine or slow polymerization of the BCN ring. Run a test conjugation. If the efficiency is <90% compared to fresh reagent, discard the stock.
Q4: What is the pH limit for the BCN group? A: Avoid pH < 5.0 and pH > 9.0.
-
Acidic (< 5.0): Promotes rearrangement of the strained BCN ring to a non-reactive ketone [1].
-
Basic (> 9.0): Promotes hydrolysis and disulfide exchange.
-
Optimal Range: pH 7.0 – 8.0 (Phosphate, HEPES, or Bicarbonate buffers).
Q5: Can I dissolve this in Ethanol or Methanol? A: Not recommended for storage. Nucleophilic solvents (like alcohols) can slowly react with the strained alkyne over long periods or interfere with subsequent NHS-ester conjugations if you are activating the amine downstream. Stick to DMSO or DMF for storage.
References
-
Dommerholt, J., et al. (2010). Readily Accessible Bicyclononyne (BCN) Derivatives for Bioorthogonal Labeling. Angewandte Chemie International Edition, 49(49), 9422–9425. Link
-
BroadPharm. BCN Reagent Storage and Handling Guidelines. Link
-
Conju-Probe. BCN-SS-NHS / Amine Technical Data Sheet.[1] Link
-
Sletten, E. M., & Bertozzi, C. R. (2011). From Mechanism to Mouse: A Tale of Two Bioorthogonal Reactions. Accounts of Chemical Research, 44(9), 666–676. Link
-
MedChemExpress. BCN-SS-NHS Product Stability Data. Link
Technical Support Center: BCN-SS-Amine Modified Proteins
This technical guide serves as a Tier 3 Support resource for researchers working with BCN-SS-amine linkers. It addresses the specific challenges of purifying proteins conjugated with this heterobifunctional linker, focusing on preserving the cyclooctyne (BCN) reactivity and the disulfide (SS) integrity while removing excess reagents and aggregates.
Topic: Purification & Troubleshooting Methodologies Document ID: TS-BCN-SS-001 Status: Active / Verified
Core Chemistry & Critical Constraints
Before troubleshooting, it is vital to understand the species you are purifying.
-
The Construct: You have reacted a protein (via enzymatic labeling or chemical conjugation) with This compound .
-
Amine End: Now covalently bound to the protein (e.g., as an isopeptide bond via Transglutaminase or an amide bond via NHS ester).
-
SS (Disulfide): The safety release valve. CRITICAL: Sensitive to reducing agents.
-
BCN End: The "Click" handle.[1][2][3][4] CRITICAL: Hydrophobic and sensitive to acid/thiols.
-
Operational Constraints (The "Do Not" List)
| Constraint | Reason | Consequence of Failure |
| NO Reducing Agents | DTT, TCEP, and | Loss of the BCN handle; payload detachment. |
| pH > 5.0 | BCN can degrade or rearrange in highly acidic conditions. | Loss of click reactivity. |
| Avoid Free Thiols | Free thiols (cysteine) can react with BCN (thiol-yne). | Capping of BCN; loss of click reactivity. |
| Limit Organic Solvents | High DMSO/DMF can denature the protein.[3] | Precipitation/Aggregation. |
Workflow Visualization
The following diagram outlines the logical flow for conjugation and purification, highlighting the decision points based on your specific impurity profile.
Caption: Decision matrix for purifying this compound modified proteins based on aggregation risk and purity requirements.
Troubleshooting Guide (Q&A)
Issue 1: Precipitation & Aggregation
User Question: "Immediately after adding the this compound linker, my protein solution became cloudy. Even after filtration, I see aggregates on SEC. Why?"
Technical Diagnosis: This is likely due to the hydrophobicity of the BCN group . When multiple BCN groups attach to a protein surface, they can create hydrophobic patches that drive aggregation, especially if the protein is already at its solubility limit.
Corrective Actions:
-
Limit Labeling Density (DOL): If using chemical conjugation (NHS), reduce the linker molar excess. Aim for a DOL of 1-3.
-
Add Cosolvents: Include 5–10% glycerol or ethylene glycol in the reaction buffer to stabilize hydrophobic patches.
-
Use "Endo" vs. "Exo" BCN: Ensure you are using the correct isomer. Endo-BCN is slightly less bulky, but Exo-BCN is often more reactive.
-
Purification Fix: Use Arginine-based buffers in your SEC step (see Protocol A). Arginine suppresses hydrophobic aggregation.
Issue 2: Loss of "Click" Reactivity
User Question: "I purified my Protein-SS-BCN, but when I tried to click it with an Azide-payload, the reaction efficiency was <10%. The protein is there, but the BCN seems dead."
Technical Diagnosis: The BCN group is stable, but it is an electrophile. It can be "capped" by nucleophiles present in your buffer or environment.
-
Cause A: Thiol Contamination. Did you use a buffer containing DTT or
-ME? Even trace amounts can reduce the SS bond or react with the BCN alkyne (thiol-yne reaction). -
Cause B: Protein Thiols. Does your protein have free surface cysteines? They might have reacted with the BCN during the conjugation incubation.
Corrective Actions:
-
Buffer Audit: Ensure all purification buffers are strictly non-reducing. Use EDTA to chelate metals that might catalyze degradation.
-
Cysteine Blocking: If your protein has free cysteines, block them with iodoacetamide (IAA) before introducing the BCN linker.
Issue 3: Premature Linker Cleavage
User Question: "I see two bands on my SDS-PAGE: one for the protein and one for the linker/payload. The disulfide bond seems to be breaking."
Technical Diagnosis: Disulfide exchange is a dynamic process. If the pH is too high (>8.5) or if there are catalytic thiols present, the bond can scramble or cleave.
Corrective Actions:
-
Lower pH: Maintain pH 6.5 – 7.5 during purification and storage. Disulfides are most stable in slightly acidic to neutral conditions.
-
Avoid TCEP/DTT in Loading Dye: When running SDS-PAGE to check purity, you must use non-reducing loading dye. If you boil the sample in standard Laemmli buffer (which often contains reducing agents), you will artificially cleave the linker during analysis.
Issue 4: Separation of Labeled vs. Unlabeled Protein
User Question: "My conjugation efficiency was only 60%. How do I remove the 40% unmodified protein? SEC doesn't separate them."
Technical Diagnosis: The mass difference of the linker (<1 kDa) is too small for Size Exclusion Chromatography (SEC). However, the hydrophobicity difference is significant.
Corrective Actions:
-
Use HIC (Hydrophobic Interaction Chromatography): The BCN group makes the labeled protein significantly more hydrophobic.
-
Protocol: Load on a Phenyl or Butyl column in high salt (1.0 M Ammonium Sulfate).
-
Elution: Gradient to low salt. The unlabeled protein will elute first; the BCN-labeled protein will elute later (retarded by the column).
-
Detailed Protocols
Protocol A: High-Performance SEC (Aggregate Removal)
Best for: Removing excess free linker and separating aggregates from monomers.
Materials:
-
Column: Superdex 200 Increase (or equivalent for your protein MW).
-
Mobile Phase: PBS (pH 7.4) + 200 mM L-Arginine .
-
Note: Arginine is critical to prevent the hydrophobic BCN groups from interacting with the column matrix or causing on-column aggregation.
-
Steps:
-
Equilibrate column with 2 CV (Column Volumes) of Mobile Phase.
-
Centrifuge crude reaction mix at 10,000 x g for 10 min to remove insoluble precipitates.
-
Inject sample (max 2% of CV).
-
Run isocratic elution at recommended flow rate.
-
Peak Collection:
-
Void Volume: Aggregates (Discard).
-
Main Peak: Monomeric Protein-SS-BCN (Collect).
-
Late Peak: Free Linker (Discard).
-
Protocol B: Spin Desalting (Rapid Cleanup)
Best for: Small scale (<1 mg), rapid removal of free linker. Does NOT remove aggregates.
Materials:
-
Zeba™ Spin Desalting Columns (7K MWCO) or PD-10 columns.
-
Buffer: PBS pH 7.2 + 1 mM EDTA.
Steps:
-
Equilibration: Wash column 3x with Buffer (spin 1000 x g, 1 min). Discard flow-through.
-
Loading: Apply sample carefully to the center of the resin bed.
-
Elution: Spin at 1000 x g for 2 min.
-
Collection: The flow-through contains the purified protein. The small linker is trapped in the resin.
-
Immediate QC: Measure concentration (A280).
Reference Data
Table 1: Buffer Compatibility Matrix
| Reagent | Compatibility | Notes |
| DTT / BME | Incompatible | Cleaves disulfide immediately. |
| TCEP | Incompatible | Cleaves disulfide; can also react with azides in downstream steps. |
| Tris / HEPES | Compatible | Standard buffers (pH 7-8). |
| Sodium Azide | Incompatible | Will "click" with BCN immediately! Use ProClin for preservation. |
| EDTA | Recommended | Prevents metal-catalyzed oxidation/degradation. |
| L-Arginine | Recommended | Stabilizes hydrophobic BCN conjugates. |
Table 2: Linker Specifications (Example)
| Feature | Property |
| Linker Name | This compound |
| Molecular Weight | ~300-500 Da (depending on spacer length) |
| Solubility | Moderate (BCN is hydrophobic; Amine is hydrophilic) |
| Cleavage Condition | 10-50 mM DTT or TCEP (Room Temp, 30 min) |
| Click Kinetics |
References
-
Dommerholt, J., et al. (2010). Readily Accessible Bicyclononynes for Bioorthogonal Labeling and Three-Dimensional Imaging of Living Cells. Angewandte Chemie International Edition. [Link]
-
Jena Bioscience. Click Chemistry: BCN Reagents User Guide.[Link]
-
Haller, M.P., et al. (2021).[5] A novel approach for the purification of aggregation prone proteins.[6][7][8] PLoS ONE. [Link]
-
Dennler, P., et al. (2014).[9] Transglutaminase-Based Chemo-Enzymatic Conjugation Approach Yields Homogeneous Antibody–Drug Conjugates. Bioconjugate Chemistry.[1][2][3][4][9][10] [Link]
Sources
- 1. Synthesis and stability studies of bicyclo[6.1.0]nonyne scaffolds for automated solid-phase oligonucleotide synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Chemical Conjugation Strategies for the Development of Protein-Based Subunit Nanovaccines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. broadpharm.com [broadpharm.com]
- 5. Quantification of Bioorthogonal Stability in Immune Phagocytes Using Flow Cytometry Reveals Rapid Degradation of Strained Alkynes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A novel approach for the purification of aggregation prone proteins | PLOS One [journals.plos.org]
- 7. A novel approach for the purification of aggregation prone proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. glenresearch.com [glenresearch.com]
- 10. Recent developments in chemical conjugation strategies targeting native amino acids in proteins and their applications in antibody–drug conjugates - Chemical Science (RSC Publishing) DOI:10.1039/D1SC02973H [pubs.rsc.org]
overcoming slow reaction rates of BCN-SS-amine in complex media
The following guide is structured as a specialized Technical Support Center for researchers utilizing BCN-SS-amine linkers in complex biological environments. It moves beyond basic product sheets to address the kinetic and stability bottlenecks inherent to this chemistry.
Topic: Overcoming Slow Reaction Rates & Instability in Complex Media Document ID: TS-BCN-052 Status: Active Guide[1]
Core Technical Overview
The Paradox of this compound: Researchers often select This compound for its dual functionality: the BCN (bicyclo[6.1.0]nonyne) group for copper-free click chemistry (SPAAC) and the SS (disulfide) bond for reduction-triggered release.[1] However, in complex media (cell lysates, serum, whole blood), users frequently report "slow reaction rates."
Root Cause Analysis: The "slow rate" is rarely just a kinetic issue. It is usually a compound problem involving three competing factors:
-
Intrinsic Kinetics: SPAAC is inherently slow (
) compared to Tetrazine ligations.[1] -
Hydrophobic Sequestration: BCN is highly hydrophobic. In serum/lysate, it rapidly partitions into the hydrophobic pockets of albumin and other carrier proteins, reducing the effective concentration available for the azide reaction.
-
Thiol-Exchange Deactivation: The disulfide linker is susceptible to exchange with free thiols (e.g., Glutathione, HSA-Cys34), leading to premature payload loss or aggregation, which mimics "low reactivity."[1]
Diagnostic Workflow
Before optimizing, confirm the failure mode using this logic flow.
Figure 1: Diagnostic decision tree to isolate the cause of poor this compound performance.
Troubleshooting & FAQs
Issue 1: "My reaction works in PBS but stalls in Cell Lysate/Serum."
Diagnosis: Hydrophobic Sequestration (The "Albumin Sponge" Effect). BCN is lipophilic. Serum albumin (present at ~600 μM in blood) acts as a sponge, burying the BCN group and preventing it from reacting with the azide.
Solution: Micellar Catalysis & Cosolvents You must disrupt the non-specific binding or create a preferential environment for the reaction.
-
Protocol A: The "Micellar Boost" Add CTAB (Cetyltrimethylammonium bromide) or SDS (if compatible with downstream apps) at critical micelle concentration (CMC).
-
Protocol B: Cosolvent Spiking If surfactants are toxic to your cells, spike the reaction with 5-10% DMSO or DMA .[1] This increases the solubility of BCN and reduces hydrophobic driving forces for protein binding.
Issue 2: "The reaction is simply too slow, even at high concentrations."
Diagnosis: Intrinsic SPAAC Limitations. Standard BCN-Azide kinetics are often too slow for low-abundance targets in complex mixtures.[1]
Solution: Switch the Azide Partner Not all azides are equal. The electronic properties of the azide dramatically affect the rate with electron-rich BCN.
-
Recommendation: Switch from alkyl azides to Fluoroalkyl Azides .
-
Data Support: Fluorinated azides are electron-deficient and react significantly faster with BCN due to lowered LUMO energy.[1]
Issue 3: "I see the product, but the disulfide bond breaks prematurely."
Diagnosis: Thiol-Disulfide Exchange. Intracellular glutathione (GSH, 1-10 mM) or serum albumin (Cys34) is reducing your linker before the click reaction finishes or before the drug reaches the target.
Solution: Steric Shielding You cannot remove thiols from live cells, so you must protect the disulfide.
-
Chemical Fix: Use a sterically hindered disulfide analog if possible (e.g., methyl groups adjacent to the disulfide).
-
Process Fix: Pre-conjugation. Perform the BCN-Azide click reaction in buffer (where no thiols are present) to form the full conjugate, and then introduce it to the complex media.
Quantitative Comparison of Optimization Strategies
| Strategy | Rate Enhancement | Biological Compatibility | Primary Risk |
| Standard (PBS) | 1x (Baseline) | High | Slow kinetics, aggregation |
| + 10% DMSO | ~2-5x | Moderate (Cell toxicity >1%) | Protein denaturation |
| Micellar Catalysis (CTAB) | ~100-179x | Low (Lytic to cells) | Membrane disruption |
| Fluoroalkyl Azides | ~120x | High | Synthesis complexity |
| IEDDA (Switch to Tetrazine) | >10,000x | High | Requires changing BCN to TCO |
Master Protocols
Protocol A: Accelerated Labeling in Cell Lysate (Micellar Method)
Use this when labeling proteins in lysate where cell viability is no longer a concern.
-
Preparation: Prepare cell lysate in PBS. Ensure protein concentration is 1–2 mg/mL.
-
Additives: Add CTAB to a final concentration of 5 mM (above its CMC of ~1 mM).
-
Note: If CTAB interferes with mass spec, use acid-cleavable surfactants (e.g., RapiGest).[1]
-
-
Reaction:
-
Add This compound labeled target (10 μM final).[1]
-
Add Azide-Probe (50 μM final, 5 equivalents).
-
-
Incubation: Incubate at 37°C for 30 minutes . (Standard conditions require 4-12 hours; micelles cut this drastically).[1]
-
Quenching: Add 4x Laemmli buffer (containing BME/DTT) to quench and immediately reduce the disulfide for analysis (if checking cleavage), or non-reducing buffer to check conjugation.
Protocol B: Stability-First Conjugation (For Live Cells)
Use this to prevent premature disulfide cleavage.[1]
-
Step 1 (Amine Coupling): React this compound with your antibody/protein in Bicarbonate Buffer (pH 8.3) for 1 hour.[1]
-
Step 2 (Purification): CRITICAL. Remove excess this compound using a Zeba Spin Column or dialysis.[1] Free this compound aggregates and gives false positives.[1]
-
Step 3 (Click Reaction): React the BCN-Protein with the Azide-Payload in PBS (pH 7.[1]4) before adding to cells.
-
Time: 4 hours at RT or O/N at 4°C.
-
-
Step 4 (Application): Apply the purified conjugate to cells. The disulfide will now only cleave intracellularly (mediated by high GSH), which is the intended mechanism.
References
-
Micellar Catalysis of SPAAC: Li, J., et al. "Accelerating Strain-Promoted Azide-Alkyne Cycloaddition Using Micellar Catalysis."[1][8] Bioconjugate Chemistry, 2016.[9]
-
Fluoroalkyl Azides Acceleration: Weldy, N. M., et al. "Fluorinated Azides for Fast and Chemoselective Bioorthogonal Conjugation." Chemical Science, 2022.
-
BCN Stability & Kinetics: Dommerholt, J., et al. "Readily Accessible Bicyclononynes for Bioorthogonal Labeling and Three-Dimensional Imaging of Living Cells."[1] Angewandte Chemie International Edition, 2010.
-
Disulfide Stability in ADCs: Pillow, T. H., et al. "Decoupling Stability and Release in Disulfide Bonds with Antibody-Small Molecule Conjugates." Chemical Science, 2017.
-
General BCN Reagent Information: BroadPharm Product Guide: BCN Reagents.
Sources
- 1. BCN Reagents, Click Chemistry Reagents | BroadPharm [broadpharm.com]
- 3. Quantification of Bioorthogonal Stability in Immune Phagocytes Using Flow Cytometry Reveals Rapid Degradation of Strained Alkynes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. broadpharm.com [broadpharm.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. What is BCN:A Versatile Bioconjugation Tool | AxisPharm [axispharm.com]
- 8. Accelerating Strain-Promoted Azide-Alkyne Cycloaddition Using Micellar Catalysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Decoupling stability and release in disulfide bonds with antibody-small molecule conjugates - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to BCN-SS-amine and DBCO-SS-amine Kinetics for Bioconjugation
For researchers, scientists, and drug development professionals at the forefront of bioconjugation, the selection of the appropriate chemical tools is a critical decision that dictates experimental success. Among the diverse array of bioorthogonal chemistries, the strain-promoted azide-alkyne cycloaddition (SPAAC) stands out for its efficiency and biocompatibility. This guide provides an in-depth, objective comparison of two prominent SPAAC reagents: BCN-SS-amine and DBCO-SS-amine. By examining their reaction kinetics, stability, and physicochemical properties, supported by experimental data and detailed protocols, this document aims to empower you to make an informed choice for your specific application, whether it be in live-cell imaging, proteomics, or the development of next-generation antibody-drug conjugates (ADCs).
Introduction: The Power of Click Chemistry and Cleavable Linkers
SPAAC, a cornerstone of copper-free click chemistry, facilitates the formation of a stable triazole linkage between a strained cyclooctyne and an azide-functionalized molecule. This reaction proceeds rapidly and with high specificity under physiological conditions, obviating the need for cytotoxic copper catalysts. The integration of a disulfide (-S-S-) bond within the linker introduces a cleavable element, allowing for the controlled release of conjugated payloads in response to the reducing environments found within cells. This feature is particularly valuable in drug delivery systems, where targeted release at the site of action is paramount.
This guide focuses on two key heterobifunctional linkers that combine the power of SPAAC with the utility of a cleavable disulfide bond:
-
This compound ([(1R,8S)-9-bicyclo[6.1.0]non-4-ynyl]methyl N-[2-(2-aminoethyldisulfanyl)ethyl]carbamate): Featuring a bicyclo[6.1.0]nonyne (BCN) moiety.
-
DBCO-SS-amine: Incorporating a dibenzocyclooctyne (DBCO) group.
Both molecules possess a terminal primary amine for initial conjugation to a biomolecule of interest, a central disulfide bond for cleavability, and a cyclooctyne for the subsequent SPAAC reaction. The choice between BCN and DBCO hinges on a nuanced understanding of their respective kinetic and stability profiles.
At the Core of the Reaction: A Head-to-Head Comparison of BCN and DBCO
The reactivity of this compound and DBCO-SS-amine is primarily governed by the inherent properties of their respective cyclooctyne rings. The greater ring strain of DBCO generally translates to faster reaction kinetics with many azides compared to BCN. However, the electronic nature of the azide reaction partner can significantly influence this trend.
Reaction Kinetics: A Tale of Two Azides
Experimental data reveals a fascinating dichotomy in the reactivity of DBCO and BCN. While DBCO exhibits superior kinetics with aliphatic azides, BCN can outperform DBCO when reacting with aromatic or electron-deficient azides.[1][2] This underscores the importance of considering the specific azide you intend to use when selecting your cyclooctyne partner.
| Cyclooctyne | Azide Reactant | Second-Order Rate Constant (k₂) (M⁻¹s⁻¹) | Solvent |
| DBCO | Benzyl azide (aliphatic) | 0.24 | CH₃CN:H₂O (3:1) |
| BCN | Benzyl azide (aliphatic) | 0.07 | CH₃CN:H₂O (3:1) |
| DBCO | Phenyl azide (aromatic) | 0.033 | CH₃CN:H₂O (3:1) |
| BCN | Phenyl azide (aromatic) | 0.2 | CH₃CN:H₂O (3:1) |
This data, while not specific to the SS-amine derivatives, provides a strong indication of the relative reactivities of the BCN and DBCO cores.
Causality Behind the Kinetics: The difference in reactivity stems from the electronic properties of the transition state in the [3+2] cycloaddition. With electron-rich aliphatic azides, the reaction is primarily driven by the release of ring strain, favoring the more strained DBCO. Conversely, with electron-poor aromatic azides, the reaction can have a degree of inverse-electron-demand character, where the electronic complementarity between the BCN alkyne and the azide becomes a more significant factor, leading to a faster reaction.
Stability: A Critical Consideration for Biological Applications
The stability of the linker is paramount to ensure the integrity of the bioconjugate until it reaches its target. While both BCN and DBCO form highly stable triazole rings upon reaction with azides, their unreacted forms exhibit different susceptibilities to various biological and chemical environments.
| Condition | DBCO Stability | BCN Stability | Key Observations |
| Glutathione (GSH) | Less stable (half-life ~71 min) | More stable (half-life ~6 h) | BCN demonstrates significantly greater stability in the presence of this key intracellular antioxidant.[3] |
| Tris(2-carboxyethyl)phosphine (TCEP) | Unstable over 24 hours | More stable | For applications requiring reducing agents, BCN is the more robust choice.[3] |
| Aqueous Buffers (e.g., PBS) | Generally stable, but can lose reactivity over time. | Generally stable. | DBCO's reactivity can diminish over a month at -20°C due to oxidation and hydration. |
| Human Plasma | Generally stable, though some degradation is possible. | Expected to be more stable than DBCO due to lower reactivity with thiols. | The disulfide bond in both linkers is susceptible to cleavage by reducing agents present in plasma, such as free cysteine.[4] |
Expert Insight: The superior stability of BCN in the presence of thiols like glutathione makes it a more suitable candidate for intracellular applications or for bioconjugates that will be exposed to reducing environments for extended periods. The lower stability of DBCO towards thiols is a critical factor to consider in experimental design.
Physicochemical Properties: Beyond the Reaction
The overall structure of the linker influences the properties of the final bioconjugate.
| Property | DBCO | BCN | Implications |
| Molecular Size | Larger | Smaller | BCN's smaller footprint can minimize steric hindrance and potential disruption of the biomolecule's function.[5] |
| Lipophilicity/Hydrophilicity | More lipophilic/hydrophobic | Less lipophilic/more hydrophilic | The higher hydrophilicity of BCN can improve the solubility of the resulting conjugate and reduce non-specific binding.[5][6] |
| Symmetry | Asymmetric | Symmetric | The symmetry of BCN prevents the formation of regioisomers upon conjugation, leading to a more homogeneous product. |
The Role of the Disulfide Linker: A Controlled Release Mechanism
The disulfide bond incorporated into both this compound and DBCO-SS-amine serves as a bioreducible trigger for payload release. This bond is relatively stable in the oxidizing environment of the bloodstream but is readily cleaved in the reducing intracellular environment where the concentration of glutathione (GSH) is significantly higher.[] The rate of this cleavage can be influenced by the steric hindrance around the disulfide bond.[8]
Caption: Disulfide linker cleavage workflow.
Experimental Section: A Guide to Comparing Kinetics
To empower researchers to validate these findings in their own laboratories, we provide a detailed, adaptable protocol for a head-to-head kinetic comparison of this compound and DBCO-SS-amine using UV-Vis spectrophotometry. This method leverages the characteristic absorbance of the DBCO moiety, which diminishes upon reaction with an azide.[1][9][10] While BCN lacks a strong intrinsic chromophore for this type of analysis, a competition assay can be devised, or alternatively, NMR spectroscopy can be employed.
Protocol 1: UV-Vis Spectrophotometry for DBCO-SS-amine Kinetics
Principle: This protocol monitors the decrease in absorbance of the DBCO chromophore at approximately 309 nm as it reacts with an azide.[11] The reaction is run under pseudo-first-order conditions with an excess of the azide.
Materials:
-
This compound (ensure high purity, >95%)[14]
-
Benzyl azide (or other azide of interest)
-
Reaction Buffer (e.g., Phosphate-Buffered Saline (PBS), pH 7.4)
-
Anhydrous DMSO
-
UV-Vis Spectrophotometer with temperature control
-
Quartz cuvettes
Procedure:
-
Prepare Stock Solutions:
-
Prepare a 10 mM stock solution of DBCO-SS-amine in anhydrous DMSO.
-
Prepare a 100 mM stock solution of benzyl azide in anhydrous DMSO.
-
-
Reaction Setup:
-
In a quartz cuvette, add the appropriate volume of reaction buffer.
-
Add the DBCO-SS-amine stock solution to achieve a final concentration of 0.1 mM. Mix thoroughly by pipetting.
-
Equilibrate the cuvette to the desired reaction temperature (e.g., 25°C or 37°C) in the spectrophotometer.
-
-
Initiate and Monitor the Reaction:
-
Record a baseline absorbance spectrum of the DBCO-SS-amine solution.
-
To initiate the reaction, add the benzyl azide stock solution to achieve a final concentration of 1 mM (a 10-fold excess).
-
Immediately start monitoring the absorbance at ~309 nm over time (e.g., every 30 seconds for 30 minutes).
-
-
Data Analysis:
-
Plot the natural logarithm of the absorbance at ~309 nm versus time.
-
The slope of the resulting linear plot will be the negative of the pseudo-first-order rate constant (k_obs).
-
Calculate the second-order rate constant (k₂) by dividing k_obs by the concentration of the azide.
-
Caption: UV-Vis kinetic analysis workflow.
Protocol 2: ¹H-NMR Spectroscopy for this compound and DBCO-SS-amine Kinetics
Principle: This method monitors the disappearance of reactant peaks and the appearance of product peaks in the ¹H-NMR spectrum over time.[15]
Materials:
-
This compound or DBCO-SS-amine
-
Benzyl azide
-
Deuterated solvent (e.g., DMSO-d₆ or CD₃CN)
-
NMR spectrometer
Procedure:
-
Prepare Samples:
-
Dissolve a known concentration of this compound or DBCO-SS-amine in the deuterated solvent in an NMR tube.
-
In a separate vial, prepare a solution of benzyl azide in the same deuterated solvent.
-
-
Acquire Initial Spectrum:
-
Acquire a ¹H-NMR spectrum of the cyclooctyne solution to identify characteristic reactant peaks.
-
-
Initiate and Monitor the Reaction:
-
Add a known concentration of the benzyl azide solution to the NMR tube.
-
Immediately begin acquiring a series of ¹H-NMR spectra at regular time intervals.
-
-
Data Analysis:
-
Integrate the characteristic peaks of a reactant and a product in each spectrum.
-
Plot the concentration of the reactant (calculated from the integral) versus time.
-
Fit the data to the appropriate rate law to determine the rate constant.
-
Expert Tip: For both methods, it is crucial to maintain a constant temperature throughout the experiment, as reaction rates are highly temperature-dependent.
Conclusion: Making the Right Choice for Your Research
The decision between this compound and DBCO-SS-amine is not a matter of one being universally superior to the other, but rather a strategic choice based on the specific demands of your application.
-
Choose DBCO-SS-amine when:
-
Rapid reaction kinetics are essential, particularly with aliphatic azides.
-
The bioconjugate will not be exposed to high concentrations of reducing agents for extended periods.
-
-
Choose this compound when:
-
Enhanced stability in the presence of thiols (e.g., for intracellular studies) is a priority.
-
You are working with aromatic or electron-deficient azides.
-
A smaller, more hydrophilic linker is desirable to improve conjugate solubility and reduce steric hindrance.
-
By carefully considering the kinetic, stability, and physicochemical data presented in this guide, researchers can confidently select the optimal cleavable SPAAC linker to advance their scientific endeavors.
References
-
The Royal Society of Chemistry. (n.d.). Supporting information. Retrieved from [Link]
-
ResearchGate. (n.d.). A) UV-Vis spectrum of DBCO-Her conjugates in PBS (pH 7.2). B).... Retrieved from [Link]
-
Pringle, T. A., et al. (2025). The effects of buffer, pH, and temperature upon SPAAC reaction rates. Organic & Biomolecular Chemistry. Retrieved from [Link]
-
Interchim. (n.d.). DBCO reagents for « Click Chemistry ». Retrieved from [Link]
-
Interchim. (n.d.). Click chemistries. Retrieved from [Link]
-
Shafina, D., et al. (2025). Comparative Study of Click Handle Stability in Common Ligation Conditions. ChemRxiv. Retrieved from [Link]
-
St. Amant, M. M., et al. (2016). Decoupling stability and release in disulfide bonds with antibody-small molecule conjugates. Chemical Science, 7(10), 6464-6469. Retrieved from [Link]
-
ResearchGate. (n.d.). Cleavage of disulfide bond in D20HssCh conjugate in presence of.... Retrieved from [Link]
-
ResearchGate. (n.d.). Comparison of the efficiency of BCN and DBCO cyclooctynes to.... Retrieved from [Link]
-
PubMed. (2021). Glutathione-mediated formation of disulfide bonds modulates the properties of myofibrillar protein gels at different temperatures. Retrieved from [Link]
-
ResearchGate. (2016). (PDF) Reactivity of disulfide bonds is markedly affected by structure and environment: Implications for protein modification and stability. Retrieved from [Link]
-
Creative Biolabs. (n.d.). DBCO-SS-amine (CAT#: ADC-L-907). Retrieved from [Link]
-
AxisPharm. (n.d.). BCN-SS-NHS. Retrieved from [Link]
-
ResearchGate. (2016). (PDF) Decoupling Stability and Release in Disulfide Bonds with Antibody-Small Molecule Conjugates. Retrieved from [Link]
-
Zuber, J., et al. (2018). Click Chemistry Conjugations. Methods in Molecular Biology, 1728, 239-255. Retrieved from [Link]
-
MDPI. (2020). Role of Disulfide Bonds in Stabilizing the Conformation of Selected Enzymes—An Approach Based on Divergence Entropy Applied to the Structure of Hydrophobic Core in Proteins. Retrieved from [Link]
-
Lee, S., et al. (2021). Real-Time Reaction Monitoring of Azide–Alkyne Cycloadditions Using Benchtop NMR-Based Signal Amplification by Reversible Exchange (SABRE). Analytical Chemistry, 93(4), 2537-2544. Retrieved from [Link]
-
ACS Publications. (2013). Kinetics and equilibria of thiol/disulfide interchange reactions of selected biological thiols and related molecules with oxidized glutathione. Retrieved from [Link]
-
ACS Publications. (1995). Disulfide Bonds and Protein Folding. Retrieved from [Link]
-
PubMed Central. (2014). Mechanistic and Kinetic Details of Catalysis of Thiol-Disulfide Exchange by Glutaredoxins and Potential Mechanisms of Regulation. Retrieved from [Link]
-
MDPI. (2024). Advanced EPI-X4 Derivatives Covalently Bind Human Serum Albumin Resulting in Prolonged Plasma Stability. Retrieved from [Link]
-
ACS Publications. (2014). Bridging Disulfides for Stable and Defined Antibody Drug Conjugates. Retrieved from [Link]
-
LSU Health Shreveport. (n.d.). Disulfide bonds as switches for protein function. Retrieved from [Link]
-
Semantic Scholar. (2023). Experimental and theoretical elucidation of SPAAC kinetics for strained alkyne-containing cycloparaphenylenes. Retrieved from [Link]
-
MDPI. (2024). Kinetic Behavior of Glutathione Transferases: Understanding Cellular Protection from Reactive Intermediates. Retrieved from [Link]
-
MDPI. (2024). Advanced EPI-X4 Derivatives Covalently Bind Human Serum Albumin Resulting in Prolonged Plasma Stability. Retrieved from [Link]
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- 1. researchgate.net [researchgate.net]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Reactivity of disulfide bonds is markedly affected by structure and environment: implications for protein modification and stability - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Bioorthogonal Chemistry - Click Reaction Reagent [bldpharm.com]
- 6. Click Chemistry Conjugations - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Decoupling stability and release in disulfide bonds with antibody-small molecule conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 9. docs.aatbio.com [docs.aatbio.com]
- 10. rsc.org [rsc.org]
- 11. pubs.rsc.org [pubs.rsc.org]
- 12. DBCO-SS-amine , DBCO reagents, Click chemistry tools- Conju-Probe: Enable Bioconjugation [conju-probe.com]
- 13. DBCO-SS-amine - Creative Biolabs [creative-biolabs.com]
- 14. This compound (exo) - Conju-Probe: Enable Bioconjugation [conju-probe.com]
- 15. Real-Time Reaction Monitoring of Azide–Alkyne Cycloadditions Using Benchtop NMR-Based Signal Amplification by Reversible Exchange (SABRE) - PMC [pmc.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to Validating Disulfide Cleavage of BCN-SS-Amine Linkers via HPLC
For researchers, scientists, and drug development professionals engaged in the sophisticated field of bioconjugation, particularly in the construction of Antibody-Drug Conjugates (ADCs), the integrity and controlled cleavage of linker chemistries are paramount. The BCN-SS-amine linker, a staple in modern bioconjugation, offers a powerful tool for attaching payloads to biomolecules through a disulfide bond, which can be selectively cleaved in a reducing environment. This guide provides an in-depth, technically-grounded comparison of methodologies for validating the disulfide cleavage of this compound, with a primary focus on High-Performance Liquid Chromatography (HPLC).
The Critical Role of Disulfide Linker Cleavage Validation
Disulfide linkers are designed to be stable in systemic circulation and to release their therapeutic payload upon encountering the reducing environment within target cells.[1][2] Incomplete or premature cleavage can severely impact the efficacy and safety of a bioconjugate.[3][4] Therefore, robust analytical methods to validate and quantify this cleavage are not merely a quality control step but a cornerstone of rational drug design. This guide will walk you through the causality behind experimental choices, ensuring that every protocol is a self-validating system.
HPLC: The Gold Standard for Cleavage Analysis
Reverse-phase HPLC (RP-HPLC) is a powerful and widely used technique for the separation, quantification, and identification of small molecules, making it exceptionally well-suited for monitoring the cleavage of this compound linkers.[5][6][7][8] The principle lies in the differential partitioning of the intact linker and its cleavage products between a nonpolar stationary phase and a polar mobile phase.
The intact this compound linker, being more hydrophobic, will have a longer retention time on a C18 column compared to its more polar cleavage products, the BCN-thiol and the amine-containing payload. By monitoring the decrease in the peak area of the starting material and the corresponding increase in the peak areas of the products over time, a precise quantification of the cleavage reaction can be achieved.
Experimental Workflow for HPLC-Based Cleavage Validation
The following workflow provides a detailed, step-by-step methodology for validating the disulfide cleavage of a this compound linker.
Figure 1: A generalized workflow for the validation of this compound disulfide cleavage using RP-HPLC.
Detailed Experimental Protocol
1. Materials and Reagents:
-
This compound conjugate of interest
-
Reducing agents: Tris(2-carboxyethyl)phosphine (TCEP) or Dithiothreitol (DTT)[9][10][11][12][13]
-
Quenching solution (e.g., acidic solution to lower pH and stop the reaction)
-
HPLC-grade acetonitrile (ACN)
-
HPLC-grade water
-
Trifluoroacetic acid (TFA)
-
RP-HPLC system with a UV detector
-
C18 column (e.g., 4.6 x 150 mm, 5 µm particle size)
2. Sample Preparation:
-
Prepare a stock solution of the this compound conjugate in a suitable buffer (e.g., phosphate-buffered saline, pH 7.4).
-
Prepare a stock solution of the reducing agent (e.g., 100 mM TCEP in water). TCEP is often preferred over DTT as it is odorless, more stable, and less likely to interfere with downstream applications like maleimide chemistry.[10][11][12][13]
-
Initiate the cleavage reaction by adding the reducing agent to the conjugate solution to a final concentration of 10-50 mM.
-
Incubate the reaction mixture at 37°C.
-
At designated time points (e.g., 0, 15, 30, 60, 120 minutes), withdraw an aliquot of the reaction mixture and quench the reaction by adding it to a quenching solution (e.g., 10% TFA in water).
3. HPLC Analysis:
-
Column: C18 reverse-phase column.
-
Mobile Phase A: 0.1% TFA in water.
-
Mobile Phase B: 0.1% TFA in acetonitrile.
-
Gradient: A typical gradient might be:
-
0-5 min: 5% B
-
5-25 min: 5-95% B
-
25-30 min: 95% B
-
30-35 min: 95-5% B
-
35-40 min: 5% B
-
-
Flow Rate: 1.0 mL/min.
-
Detection: UV absorbance at 220 nm and 254 nm.
-
Injection Volume: 20 µL.
4. Data Analysis:
-
Identify the peaks corresponding to the intact this compound conjugate and its cleavage products based on their retention times (it is advisable to run standards of the starting material and expected products if available).
-
Integrate the peak areas for each component at each time point.
-
Calculate the percentage of cleavage at each time point using the following formula: % Cleavage = [ (Area of Cleaved Products) / (Area of Intact Conjugate + Area of Cleaved Products) ] * 100
Comparison with Alternative Methodologies
While HPLC is a robust and quantitative method, other techniques can also be employed to validate disulfide cleavage, each with its own set of advantages and limitations.
| Method | Principle | Advantages | Disadvantages |
| RP-HPLC | Separation based on hydrophobicity. | Highly quantitative, reproducible, provides information on purity and byproducts.[5][6][8] | Requires method development, may not provide structural information without a mass spectrometer. |
| Mass Spectrometry (MS) | Measures mass-to-charge ratio of molecules. | Provides definitive structural confirmation of cleavage products, highly sensitive.[14][15][16] | Can be less quantitative than HPLC unless coupled with a separation technique (LC-MS), instrumentation is more complex and expensive. |
| Ellman's Assay | Colorimetric assay that detects free thiols. | Rapid, simple, and can be performed in a plate reader for high-throughput screening.[17][18][19][20] | Indirect measurement of cleavage, can be prone to interference from other thiol-containing molecules in the sample.[21] |
Mechanism of Disulfide Cleavage
The disulfide bond in the this compound linker is susceptible to reduction by thiol-containing molecules like DTT or by phosphine-based reducing agents like TCEP. The reaction proceeds via a nucleophilic attack on one of the sulfur atoms of the disulfide bond, leading to its cleavage and the formation of two free thiols.
Sources
- 1. Chemical Conjugation in Drug Delivery Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 2. purepeg.com [purepeg.com]
- 3. bioanalysis-zone.com [bioanalysis-zone.com]
- 4. leukocare.com [leukocare.com]
- 5. Reverse-phase HPLC analysis and purification of small molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. 小分子 HPLC [sigmaaldrich.com]
- 8. Reversed-Phase Chromatography Overview - Creative Proteomics [creative-proteomics.com]
- 9. Fast protein analysis enabled by high-temperature hydrolysis - Chemical Science (RSC Publishing) DOI:10.1039/D0SC03237A [pubs.rsc.org]
- 10. agscientific.com [agscientific.com]
- 11. mstechno.co.jp [mstechno.co.jp]
- 12. broadpharm.com [broadpharm.com]
- 13. yacooscience.com [yacooscience.com]
- 14. Rapid, automated characterization of disulfide bond scrambling and IgG2 isoform determination - PMC [pmc.ncbi.nlm.nih.gov]
- 15. rapidnovor.com [rapidnovor.com]
- 16. Recent Mass Spectrometry-based Techniques and Considerations for Disulfide Bond Characterization in Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Quantification of Thiols and Disulfides - PMC [pmc.ncbi.nlm.nih.gov]
- 19. bmglabtech.com [bmglabtech.com]
- 20. broadpharm.com [broadpharm.com]
- 21. pubs.acs.org [pubs.acs.org]
Publish Comparison Guide: Mass Spectrometry Analysis of BCN-SS-Amine Bioconjugates
Executive Summary & Technical Context
Target Audience: Senior Researchers, Analytical Chemists, and ADC Development Leads.
The BCN-SS-amine linker system represents a convergence of bioorthogonal "click" chemistry (Strain-Promoted Azide-Alkyne Cycloaddition, SPAAC) and redox-responsive payload release. Unlike standard maleimide linkers, which suffer from retro-Michael instability, or non-cleavable BCN variants that permanently tether payloads, the This compound motif offers a precise "attach-and-release" mechanism triggered by the high-glutathione environment of the cytosol.
However, this dual functionality creates a unique analytical paradox: How do you characterize a linker designed to fall apart?
This guide compares the mass spectrometry (MS) performance of this compound conjugates against industry standards (DBCO-SS, Maleimide-SS) and details a self-validating analytical workflow designed to distinguish between linker failure and successful conjugation.
Comparative Analysis: this compound vs. Alternatives
The choice of linker dictates the MS ionization behavior, fragmentation pattern, and sample preparation constraints.
Table 1: Physicochemical & MS Performance Comparison
| Feature | This compound (Focus) | DBCO-SS-Amine | Maleimide-SS-Amine |
| Hydrophobicity | Moderate. BCN is less bulky/hydrophobic than DBCO. | High. DBCO often causes signal suppression in ESI due to poor solubility/ionization competition. | Low. Maleimide is small and polar. |
| Reaction Kinetics | Fast ( | Very Fast ( | Fast , but pH sensitive (competing hydrolysis). |
| MS Stability (Intact) | High. Stable ring system. | Moderate. DBCO can undergo retro-DA or oxidation during ionization. | Low to Moderate. Susceptible to ring opening (hydrolysis) which complicates mass shifts (+18 Da). |
| Fragmentation (CID) | Predictable. Cleavage primarily at SS bond and amide linkages. | Complex. DBCO ring fragmentation often dominates spectra, obscuring peptide backbone ions. | Standard. Fragmentation usually occurs at the succinimide ring. |
| "Ghost" Peaks | Low. Less non-specific binding than DBCO. | High. DBCO hydrophobicity leads to "sticky" non-covalent adducts in MS source. | Moderate. Depends on hydrolysis state. |
Expert Insight: The "Hydrophobicity Trap" in MS
While DBCO is often chosen for speed, its fused benzene rings act as an "ionization sink" in Electrospray Ionization (ESI), often suppressing the signal of the conjugated peptide. This compound lacks these aromatic rings, resulting in cleaner spectra and higher sensitivity for low-abundance conjugates.
Self-Validating Experimental Protocol
Core Directive: This protocol uses the "SS" (disulfide) bond as an internal validation switch. By running parallel Non-Reduced and Reduced workflows, you mathematically confirm the structural integrity of the conjugate.
Phase 1: Sample Preparation
Materials:
-
This compound Conjugate (e.g., Antibody-Drug Conjugate).[1][2]
-
Reducing Agent: DTT (Dithiothreitol) or TCEP.
-
Alkylation Agent: Iodoacetamide (IAM) or NEM (N-Ethylmaleimide).
-
Enzyme: Trypsin (Gold/MS Grade).
Workflow Diagram (DOT):
Figure 1: Dual-pathway MS workflow for validating cleavable BCN linkers. Path A measures the intact complex; Path B forces cleavage to verify the payload identity.
Phase 2: Mass Spectrometry Execution
Step 1: Intact Analysis (Path A)
-
Goal: Determine Drug-to-Antibody Ratio (DAR) and conjugation distribution.
-
Method:
-
Inject 1-5 µg of non-reduced sample onto a C4 or Diphenyl column (high pore size, 300Å).
-
Gradient: 5% to 80% Acetonitrile in 0.1% Formic Acid over 10 mins.
-
Critical Setting: Source temperature < 350°C. High heat can induce in-source fragmentation of the labile disulfide bond.
-
-
Expected Result: A series of charge envelopes corresponding to DAR 0, DAR 1, DAR 2, etc.
-
Calculation:
Where is the DAR.
Step 2: Reduced Analysis (Path B - The "Truth" Test)
-
Goal: Confirm the linker is actually "SS" (cleavable) and identify the released payload.
-
Method:
-
Incubate sample with 10mM DTT for 30 mins at 37°C. Note: This cleaves the antibody inter-chain disulfides AND the BCN-SS-linker.
-
Analyze via LC-MS (C18 column for the small payload, C4 for the antibody chains).
-
-
Self-Validation Logic:
-
Success: You observe a low-mass peak corresponding to the Payload + Thiol .
-
Failure (False Positive): If the payload mass is not observed, but the antibody chains appear, the linker has aggregated or formed a non-cleavable thioether (rare but possible if maleimide contaminants were present).
-
Data Interpretation & Troubleshooting
Identifying the "Stump"
When the this compound linker is cleaved by DTT, it leaves a specific mass modification on the protein side (the "stump") and releases the payload.
Chemical Logic of Cleavage:
-
Intact: Protein-NH-BCN-SS-Payload
-
Reduced (Protein Side): Protein-NH-BCN-SH (Thiol form)
-
Reduced (Payload Side): HS-Payload
Mechanism Diagram (DOT):
Figure 2: Chemical cleavage logic. The appearance of Product 1 and Product 2 confirms the "SS" functionality.
Troubleshooting Common Issues
| Symptom | Probable Cause | Corrective Action |
| Low Signal Intensity | Ion suppression by free BCN linker. | Perform rigorous desalting or size-exclusion chromatography (SEC) before MS. |
| Unexpected Mass Shift (+178 Da) | BCN-thiol reacting with matrix or capping agents. | Ensure alkylation (IAM) is performed immediately after reduction if mapping peptides. |
| No Payload Release | Oxidation of the disulfide back to S-S during ionization. | Add TCEP directly to the autosampler vial (keeps environment reducing). |
References
-
Dommerholt, J., et al. (2010). Readily Accessible Bicyclononynes for Bioorthogonal Labeling and Three-Dimensional Imaging of Living Cells. Angewandte Chemie International Edition. Link
-
Sletten, E. M., & Bertozzi, C. R. (2011). Bioorthogonal Chemistry: Fishing for Selectivity in a Sea of Functionality. Angewandte Chemie International Edition. Link
-
Debaene, F., et al. (2014). Innovative Native MS Methodologies for the Characterization of ADCs. Analytical Chemistry. Link
-
Chen, L., et al. (2013). In-depth Structural Characterization of Antibody-Drug Conjugates by Mass Spectrometry. Analytical Chemistry. Link
-
BroadPharm. BCN Reagents Technical Guide. (Reference for structural properties of BCN-SS series). Link
Sources
Evaluating Plasma Stability of BCN-SS-Amine Conjugates: A Comparative Guide
Executive Summary: The Stability-Release Paradox
In the development of Antibody-Drug Conjugates (ADCs) and targeted delivery systems, the linker is the strategic pivot point.[1][2] It must be robust enough to survive the proteolytic and reductive storm of the bloodstream (plasma stability) yet labile enough to release its payload immediately upon cellular entry (intracellular cleavage).
This guide evaluates BCN-SS-amine conjugates —a class of linkers combining the bioorthogonal precision of Bicyclononyne (BCN) click chemistry with the redox-sensitivity of a disulfide (SS) bond. We compare this architecture against industry-standard alternatives (Maleimide-Thioether and Val-Cit-PAB) to demonstrate why BCN-SS offers a superior stability profile by eliminating the retro-Michael instability inherent to maleimides, provided the disulfide steric hindrance is optimized.
Mechanistic Comparison: BCN-SS vs. The Alternatives
To evaluate stability, we must first understand the degradation pathways. The "weakest link" theory dictates the conjugate's half-life.
The Competitors
| Linker System | Conjugation Chemistry | Cleavage Trigger | Primary Plasma Instability Mechanism |
| This compound | SPAAC (Strain-Promoted Azide-Alkyne Cycloaddition) | Reductive (GSH) | Disulfide Exchange: Reaction with Albumin-Cys34 or free cysteine. |
| Maleimide-SS | Michael Addition (Thiol-Maleimide) | Reductive (GSH) | Retro-Michael Addition: Reversal of conjugation, transferring payload to Albumin. + Disulfide Exchange |
| Val-Cit-PAB | Amide coupling / Maleimide | Enzymatic (Cathepsin B) | Enzymatic Hydrolysis: Premature cleavage by esterases (rare in humans, common in mice) or retro-Michael if Maleimide used. |
Degradation Pathways Visualization
The following diagram illustrates the structural fate of these linkers in plasma. Note how the BCN triazole ring remains inert, whereas the Maleimide ring is in dynamic equilibrium.
Figure 1: Comparative degradation pathways. BCN eliminates the Retro-Michael pathway, isolating instability solely to the disulfide bond, which can be tuned via steric hindrance.
Experimental Protocol: Validating Plasma Stability
Do not rely on manufacturer claims. You must validate stability in the specific matrix relevant to your clinical model (e.g., Human vs. Mouse plasma).
The "Self-Validating" Workflow (LC-MS/MS)
This protocol uses an internal standard and time-course sampling to differentiate between linker cleavage and protein precipitation artifacts.
Materials:
-
Pooled Human Plasma (Li-Heparin).
-
Test Compound: this compound Conjugate (
). -
Control 1: Procainamide or Warfarin (Internal Standard).
-
Control 2: Propantheline (Unstable positive control).
-
Analysis: LC-MS/MS (e.g., Q-TOF or Triple Quad).[3]
Step-by-Step Protocol:
-
Preparation:
-
Incubation:
-
Incubate in a shaking water bath at 37°C.
-
Timepoints: 0, 15, 30, 60, 120, 240 min, and 24h.
-
-
Sampling & Quenching (Crucial Step):
-
At each timepoint, remove
of plasma. -
IMMEDIATELY add to
of ice-cold Acetonitrile (ACN) containing Internal Standard (IS). -
Why? ACN precipitates plasma proteins (stopping enzymatic activity) and extracts the small molecule payload if cleaved.
-
-
Processing:
-
Vortex for 1 min; Centrifuge at 10,000g for 10 min.
-
Transfer supernatant to LC vials.
-
-
Analysis:
-
Monitor the disappearance of the Intact Conjugate (if soluble) OR the appearance of Free Payload (more common for ADCs).
-
Calculate % Remaining relative to T=0.
-
Workflow Diagram
Figure 2: LC-MS/MS workflow for plasma stability assessment.
Comparative Performance Data
The following data summarizes typical half-life (
Table 1: Stability Comparison of Linker Technologies
| Linker Type | Plasma | Mechanism of Instability | Notes |
| This compound (Unhindered) | 4 – 12 Hours | Disulfide Exchange | Vulnerable to Albumin Cys34. Rapid release. |
| This compound (Hindered*) | > 48 Hours | Slow Disulfide Exchange | Recommended. Methyl groups adjacent to SS bond block exchange but allow intracellular cleavage. |
| Maleimide-SS | 2 – 6 Hours | Retro-Michael + Exchange | "Leaky" linker. Payload transfers to albumin, extending half-life of toxicity but reducing efficacy. |
| Val-Cit-PAB | > 7 Days | Enzymatic (Stable) | Highly stable in plasma. Requires Cathepsin B for release (lysosomal). |
*Hindered = gem-dimethyl substitution alpha to the disulfide bond.
Why BCN Wins Over Maleimide
In a direct comparison, Maleimide-based conjugates often show a "phantom stability." The payload disappears from the antibody (deconjugation) but remains in the plasma bound to albumin. This leads to off-target toxicity .[4] BCN conjugates do not undergo retro-Michael addition. Therefore, any instability is purely defined by the disulfide bond chemistry, which is predictable and tunable.
Troubleshooting & Optimization
Issue: Rapid degradation of BCN-SS conjugate.
-
Cause: The disulfide bond is likely unhindered.[5]
-
Solution: Switch to a sterically hindered disulfide linker (e.g., alpha,alpha-dimethyl disulfide). This blocks attack by large serum proteins (Albumin) but still permits cleavage by high-concentration intracellular GSH.
Issue: BCN-Conjugate precipitation.
-
Cause: BCN is hydrophobic.
-
Solution: Ensure the "Amine" side of the conjugate includes a PEG spacer (e.g., BCN-PEG4-SS-Amine) to improve solubility.
Issue: Inconsistent LC-MS data.
-
Cause: Ion suppression from plasma phospholipids.
-
Solution: Use a divert valve on the LC to send the first 1-2 minutes of flow (salts/proteins) to waste, or use a phospholipid removal plate during sample prep.
References
-
Dommerholt, J., et al. (2010). "Readily Accessible Bicyclononynes for Bioorthogonal Labeling and Three-Dimensional Imaging of Living Cells." Angewandte Chemie International Edition. Link
-
Shen, B. Q., et al. (2012). "Conjugation site modulates the in vivo stability and therapeutic activity of antibody-drug conjugates." Nature Biotechnology. Link (Demonstrates the impact of steric hindrance on disulfide stability).
-
Alley, S. C., et al. (2008). "Contribution of Linker Stability to the Activities of Anticancer Immunoconjugates." Bioconjugate Chemistry. Link (Comparative data on disulfide vs. thioether linkers).
-
BenchChem. (2025).[2][4] "A Comparative Stability Analysis of Amino-bis-PEG3-BCN and Other Common PEG Linkers." Link
-
Ponte, J. F., et al. (2016). "Understanding the Mechanism of Action of Antibody-Drug Conjugates." Annual Review of Pharmacology and Toxicology. Link
Sources
Scientific Principles: Structural & Physicochemical Analysis
Title: Technical Deep Dive: Hydrophobicity Profiles of BCN-SS-Amine vs. Azide Linkers in Bioconjugation
Executive Summary In the development of Antibody-Drug Conjugates (ADCs) and protein conjugates, linker hydrophobicity is a determinant factor in pharmacokinetics (PK), aggregation propensity, and therapeutic index.[1][2] This guide compares This compound (a cleavable, cyclooctyne-based linker) with Azide Linkers (typically Azide-PEG-Amine).
The Verdict: This compound is significantly more hydrophobic than standard Azide-PEG linkers. While BCN offers the advantage of copper-free Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC), its fused-ring structure and disulfide bond introduce a lipophilic burden that can induce protein aggregation if not managed by PEGylation or low Drug-to-Antibody Ratios (DAR). Azide linkers, particularly when PEGylated, remain the superior choice for maintaining conjugate solubility and minimizing non-specific clearance.
To understand the performance difference, we must analyze the molecular architecture of both linkers.
A. This compound (The Hydrophobic Challenger)
-
Core Moiety (BCN): Bicyclo[6.1.0]nonyne is a strained alkyne used for SPAAC.[3][4][5][6] While it lacks the aromatic hydrophobicity of DBCO (Dibenzocyclooctyne), its bicyclic carbon framework is inherently lipophilic.
-
Cleavable Unit (SS): The disulfide bond (-S-S-) allows for intracellular cleavage by glutathione (GSH). However, sulfur atoms are less polar than the oxygen atoms found in PEG spacers, contributing to a higher LogP (partition coefficient).
-
Surface Impact: When conjugated to a protein (e.g., via the amine to surface lysines), the BCN group acts as a "hydrophobic patch," disrupting the hydration shell and promoting protein-protein hydrophobic interactions.
B. Azide Linkers (The Hydrophilic Standard)
-
Core Moiety (Azide): The azide group (
) is small, linear, and possesses a dipole moment. It does not significantly increase the hydrophobic surface area of the biomolecule. -
Spacer (PEG): Azide linkers are rarely used as alkyl chains in biopharma; they are almost exclusively paired with Polyethylene Glycol (PEG) spacers (e.g., Azide-PEG4-Amine). The ethylene glycol units bind water molecules, creating a "hydration shield" that protects the conjugate from aggregation.
Performance Comparison Matrix
The following table synthesizes experimental expectations based on physicochemical properties and bioconjugation literature.
| Feature | This compound | Azide-PEG-Amine |
| Intrinsic Hydrophobicity | High. Bicyclic ring + Disulfide. | Low. Polar azide + Hydrophilic PEG. |
| Aggregation Risk (High DAR) | High. Multiple BCN groups can drive precipitation. | Low. PEG chains mask hydrophobicity. |
| Reaction Kinetics | Fast ( | Slow (requires CuAAC) or Fast (if reacting with BCN/DBCO). |
| Clearance (PK) | Faster clearance due to hydrophobic recognition by liver.[7] | Extended circulation (Stealth effect). |
| Cleavability | Yes (Reductive cleavage via Disulfide). | Variable (Depends on design; usually non-cleavable unless specified). |
Experimental Validation: Measuring Hydrophobicity
Protocol: HIC-HPLC Assessment of Conjugates
Objective: Quantify the shift in retention time (
-
Sample Preparation:
-
Control: Unconjugated Antibody (1 mg/mL in PBS).
-
Test A: Antibody conjugated with this compound (DAR 4).
-
Test B: Antibody conjugated with Azide-PEG4-Amine (DAR 4).
-
-
Column Setup:
-
Column: TSKgel Butyl-NPR (Non-porous resin) or equivalent HIC column.
-
Mobile Phase A: 1.5 M Ammonium Sulfate, 50 mM Sodium Phosphate, pH 7.0 (High Salt).
-
Mobile Phase B: 50 mM Sodium Phosphate, pH 7.0, 20% Isopropanol (Low Salt).
-
-
Method:
-
Gradient: Linear gradient from 0% B to 100% B over 20 minutes.
-
Flow Rate: 0.8 mL/mL.
-
Detection: UV at 280 nm.
-
-
Data Analysis:
-
Calculate the Relative Hydrophobicity Index (RHI):
-
Expected Result: this compound conjugates will elute significantly later (higher hydrophobicity) than Azide-PEG conjugates.
-
Visualizing the Aggregation Pathway
The following diagram illustrates how the hydrophobicity of the BCN linker can lead to aggregation compared to the shielding effect of the Azide-PEG linker.
Caption: Comparative pathway showing how BCN-induced surface hydrophobicity drives aggregation, whereas Azide-PEG maintains solubility.
Strategic Recommendations
-
Use Azide on the Antibody: To minimize aggregation, install the hydrophilic Azide-PEG linker on the large biomolecule (Antibody).
-
Use BCN on the Payload: Install the hydrophobic BCN-SS moiety on the small molecule drug. The small molecule can tolerate the hydrophobicity better, and once conjugated, the bulk of the antibody can often solubilize the single hydrophobic patch.
-
Masking with PEG: If you must use BCN on the antibody, ensure the linker includes a PEG spacer (e.g., BCN-PEG4-SS-Amine) rather than just this compound. The PEG helps "mask" the BCN ring from the solvent.
References
-
Lyon, R. P., et al. (2015).[8] Reducing hydrophobicity of homogeneous antibody-drug conjugates improves pharmacokinetics and therapeutic index. Nature Biotechnology.
-
van Delft, F. L., et al. (2010). Bicyclo[6.1.0]nonyne: A Versatile Cyclooctyne for Copper-Free Click Chemistry. Organic Letters.
-
Burke, P. J., et al. (2017). Optimization of a PEGylated Glucuronide-MMAE Linker for Antibody-Drug Conjugates. Molecular Cancer Therapeutics.
-
Jain, T., et al. (2017). Biophysical properties of the clinical-stage antibody landscape. Proceedings of the National Academy of Sciences.
-
Tumey, L. N., et al. (2014). Hydrophobicity of the Linker-Payload Correlates with the Efficacy of Antibody-Drug Conjugates.[1][2][9] Bioconjugate Chemistry.
Sources
- 1. Drug Conjugate Linkers and Their Effects on Drug Properties - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 2. purepeg.com [purepeg.com]
- 3. researchgate.net [researchgate.net]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Oligonucleotide Tagging for Copper-Free Click Conjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. purepeg.com [purepeg.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
Publish Comparison Guide: Verifying Bioorthogonality of BCN-SS-Amine in Live Cells
This guide provides an in-depth technical validation of BCN-SS-amine (Bicyclo[6.1.0]nonyne-disulfide-amine) for live-cell applications. It moves beyond basic product descriptions to focus on experimental verification of bioorthogonality, cleavage kinetics, and signal-to-noise ratios compared to industry standards like DBCO.
Executive Summary
For researchers investigating intracellular drug delivery or reversible proteomic profiling, the This compound linker represents a critical balance between bioorthogonal specificity and stimuli-responsive cleavage . While Dibenzocyclooctyne (DBCO) offers faster kinetics, it suffers from higher hydrophobicity-driven background signal. This compound provides a hydrophilic alternative with a built-in glutathione (GSH)-sensitive trigger, enabling "click-and-release" workflows.
This guide details the experimental protocols required to validate these properties in live cells, comparing this compound directly against DBCO and TCO alternatives.
Comparative Technical Analysis
The choice of bioorthogonal linker dictates the success of live-cell experiments. The table below synthesizes kinetic and physicochemical data to highlight where this compound outperforms alternatives.
Table 1: Physicochemical & Kinetic Comparison of Bioorthogonal Linkers
| Feature | This compound (Target) | DBCO-Amine (Standard) | TCO-Amine (Fastest) |
| Reaction Partner | Azide ( | Azide ( | Tetrazine (Tz) |
| Reaction Type | SPAAC (Strain-Promoted) | SPAAC (Strain-Promoted) | IEDDA (Inverse Electron Demand) |
| Rate Constant ( | |||
| Hydrophobicity | Low (Hydrophilic) | High (Lipophilic) | Moderate |
| Cellular Background | Low (Minimal non-specific binding) | High (Sticks to membranes/albumin) | Low |
| Cleavability | Yes (Disulfide, GSH-sensitive) | No (typically stable) | No (unless engineered) |
| Intracellular Stability | Moderate (Thiol-yne side reactions possible) | High | Low (TCO isomerizes to CCO) |
Key Insight: While DBCO reacts
faster, its bulky fused rings increase hydrophobicity, causing it to sequester in lipid membranes. BCN’s smaller, more hydrophilic scaffold results in significantly higher Signal-to-Noise (SNR) ratios in cytosolic imaging, making it the superior choice for intracellular release assays [4].
Mechanism of Action: Click & Cleave
The utility of this compound relies on two sequential chemical events:
-
Extracellular/Surface "Click": The BCN ring reacts with an Azide-tagged biomolecule via SPAAC.
-
Intracellular Release: Upon endocytosis, high cytosolic glutathione (GSH: 1–10 mM) reduces the disulfide bond, releasing the payload (amine-derivative).
Figure 1: Mechanism of this compound ligation and subsequent glutathione-mediated cleavage.
Experimental Validation Protocols
To verify the bioorthogonality and cleavability of this compound, perform the following two-part validation workflow.
Protocol A: Verifying Bioorthogonality (Signal-to-Noise Ratio)
Objective: Confirm that this compound labels specific targets without the non-specific membrane sticking observed with DBCO.
Materials:
-
HeLa or CHO cells.
-
Metabolic Labeling Reagent:
(N-azidoacetylmannosamine-tetraacylated) [5]. -
Probes: BCN-SS-Fluorophore (Synthesis: React this compound with NHS-Fluorescein) vs. DBCO-Fluorophore .
Workflow:
-
Seed Cells: Plate cells on coverslips; incubate 24h.
-
Metabolic Labeling: Treat cells with
for 48h to incorporate azides into surface glycans.-
Control: Cells treated with vehicle (DMSO) only.
-
-
Labeling: Wash cells 2x with PBS. Incubate with
of BCN-SS-Fluorophore or DBCO-Fluorophore for 30 mins at 37°C. -
Wash: Wash 3x with PBS containing 1% BSA (to strip non-specific binding).
-
Imaging: Fix (4% PFA) and image via Confocal Microscopy.
Expected Results:
-
BCN: Strong membrane signal in
cells; near-zero signal in DMSO controls. -
DBCO: Strong membrane signal in
cells; visible punctate background in DMSO controls (due to hydrophobic aggregation).
Protocol B: Verifying Disulfide Cleavage (GSH Responsiveness)
Objective: Confirm that the "SS" linker cleaves in high-thiol environments.
Workflow:
-
Conjugation: Prepare a BCN-SS-Quencher probe (e.g., BCN-SS-Dabcyl) and react it with an Azide-Fluorophore in a cuvette to form a non-fluorescent (FRET-quenched) triazole complex.
-
Alternative for Live Cells: Use a BCN-SS-Fluorophore that targets a specific organelle (e.g., Mito-Azide).
-
-
In Vitro Cleavage Assay:
-
Measure fluorescence of the conjugate in PBS (Baseline).
-
Add Glutathione (GSH) to final concentrations of
(extracellular mimic) and (intracellular mimic). -
Monitor fluorescence recovery over 60 mins.
-
-
Live Cell "Wash-Out" Assay:
-
Label Azide-expressing cells with BCN-SS-Fluorophore (Green).
-
Incubate cells for 2–4 hours to allow endocytosis.
-
Trigger: Add
DTT (cell-permeable reducing agent) or rely on endogenous GSH. -
Observation: If cleavage occurs, the small fluorophore (now detached from the surface anchor) should diffuse out of the cell or redistribute to the cytosol, leading to a decrease in membrane fluorescence .
-
Visualization of Experimental Workflow
Figure 2: Step-by-step workflow for verifying this compound performance in live cells.
Troubleshooting & Expert Tips
-
Stability Warning: While BCN is more stable than TCO, the strained alkyne can slowly react with free thiols (thiol-yne reaction) if incubated for
hours. Keep labeling times under 1 hour to ensure the reaction is exclusively SPAAC [6]. -
Solubility: Dissolve this compound in DMSO as a 10 mM stock. Dilute into aqueous buffer immediately before use. Unlike DBCO, BCN does not require extensive PEGylation to remain soluble, but a small percentage of DMSO (<1%) helps preventing aggregation.
-
Control Selection: Always use BCN-amine (non-cleavable) as a control in Protocol B. If the signal is lost with BCN-SS but remains with BCN-non-cleavable, the mechanism is confirmed as disulfide reduction.
References
-
Dommerholt, J., et al. (2010).[1] Readily Accessible Bicyclononynes for Bioorthogonal Labeling and Three-Dimensional Imaging of Living Cells. Angewandte Chemie International Edition. Link
-
Debets, M. F., et al. (2011). Bioconjugation with Strained Alkenes and Alkynes. Accounts of Chemical Research. Link
-
Selvaraj, R., et al. (2011). Tetrazine-trans-cyclooctene ligation for the rapid construction of F-18 labeled probes. Bioorganic & Medicinal Chemistry Letters. Link
-
van Geel, R., et al. (2012). Preventing Nonspecific Binding of Cyclooctynes to Serum Albumin. Bioconjugate Chemistry. Link
-
Laughlin, S. T., & Bertozzi, C. R. (2007). Metabolic labeling of glycans with azido sugars and subsequent detection by Staudinger ligation. Nature Protocols. Link
-
Conju-Probe Technical Guides. (2024). This compound Specifications and Cleavage Protocols. Link
Sources
quantitative analysis of BCN-SS-amine labeling efficiency
Quantitative Analysis of BCN-SS-Amine Labeling Efficiency: A Comparative Technical Guide
Executive Summary: The Reversible "Click" Paradigm
In the landscape of bioconjugation, This compound (Bicyclo[6.1.0]nonyne-disulfide-amine) represents a specialized class of heterobifunctional linkers designed for reversible, copper-free click chemistry .[1][2] Unlike standard linkers, this reagent integrates three critical functionalities:
-
BCN Moiety: A strained alkyne for Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).[1][3]
-
Disulfide (SS) Bond: A chemically cleavable spacer allowing payload release under reducing conditions.[4][]
-
Primary Amine: A reactive handle for conjugation to activated carboxyls (NHS esters) or enzymatic incorporation (e.g., Transglutaminase).
This guide objectively analyzes the quantitative performance of this compound, comparing it against industry standards like DBCO-SS-amine and TCO-amine .[1] It addresses the specific challenges of hydrophobicity, reaction kinetics, and cleavage efficiency, providing a self-validating protocol for researchers.[1]
Mechanistic Comparison: BCN vs. Alternatives
The choice between BCN and its primary competitor, DBCO (Dibenzocyclooctyne), is often dictated by the balance between reaction speed and physicochemical stability .
Comparative Performance Metrics
| Feature | This compound | DBCO-SS-Amine | TCO-Amine | Impact on Analysis |
| Click Kinetics ( | DBCO is faster, but BCN is sufficient for most protein labeling.[1] | |||
| Hydrophilicity | High (Aliphatic ring) | Low (Aromatic rings) | Moderate | Critical: BCN reduces non-specific hydrophobic binding, improving signal-to-noise in quantitative assays.[1] |
| Thiol Stability | High | Low (Reacts with thiols) | High | DBCO can cross-react with free thiols; BCN is orthogonal, ensuring the "SS" linker is the only thiol-sensitive point. |
| Cleavage Trigger | DTT / TCEP / GSH | DTT / TCEP / GSH | Acid / Photolysis | BCN-SS allows specific reductive release (e.g., intracellular GSH).[1] |
Expert Insight: While DBCO exhibits faster kinetics, its high lipophilicity often leads to aggregation in antibody-drug conjugates (ADCs).[1] BCN is preferred when maintaining the solubility of the labeled biomolecule is paramount. Furthermore, BCN is chemically stable against thiols, whereas DBCO can undergo side reactions with free thiols, complicating the use of disulfide (SS) linkers where thiol-exchange is the intended cleavage mechanism.
Experimental Workflow & Visualization
The following workflow details the conjugation of this compound to a target molecule (e.g., an NHS-activated fluorophore or protein), followed by click reaction and cleavage.
Workflow Diagram (DOT)
Caption: Step-by-step workflow from amine conjugation to SPAAC labeling and reductive cleavage.
Quantitative Protocol: Measuring Labeling Efficiency
To ensure scientific integrity, the Degree of Labeling (DOL) must be quantified before proceeding to the click reaction.
Step 1: Conjugation of this compound
-
Target: Protein/Molecule with Activated Ester (NHS/Sulfo-NHS) or Carboxyl (activate via EDC).[1]
-
Reagent: this compound (dissolved in DMSO/DMF).[1]
-
Conditions: Phosphate buffer (pH 7.2–8.0). Avoid primary amines (Tris/Glycine) during conjugation.[6]
-
Duration: 2–4 hours at Room Temperature or Overnight at 4°C.
Step 2: Quantification (Self-Validating System)
Since the BCN group itself is not strongly chromogenic in the visible spectrum, labeling efficiency is best quantified using Mass Spectrometry (MS) or by reacting a small aliquot with a Chromogenic Azide (e.g., Azide-Fluor 488).
Method A: UV-Vis (If using a chromogenic Azide probe) [1]
-
React BCN-labeled protein with excess Azide-Dye.[1]
-
Purify (Desalting column/Spin filter).
-
Measure Absorbance at 280 nm (
) and Dye ( ).[7]
Formula for Degree of Labeling (DOL):
-
: Molar extinction coefficient of protein (e.g., IgG ~210,000
).[1][8] - : Molar extinction coefficient of the dye.[7]
- : Correction factor for the dye's absorbance at 280 nm.[7]
Method B: Intact Mass Spectrometry (Gold Standard)
-
Protocol: Analyze the "Target" vs. "BCN-SS-Target" via ESI-TOF MS.
-
Validation: Calculate the mass shift.
- (if amide bond formed).[1]
-
Typical Mass Shift: ~300–500 Da per label (depending on linker length).
-
Efficiency Calculation:
Cleavage Efficiency Analysis
The "SS" component is the fail-safe mechanism. Its efficiency must be validated.
-
Reagent: 10–50 mM DTT or TCEP.
-
Condition: 37°C for 30–60 minutes.
-
Readout: SDS-PAGE (shift in band migration) or HPLC (appearance of free payload).[1]
Experimental Data: Cleavage Kinetics
| Reducing Agent | Concentration | Time to >90% Cleavage | Notes |
| DTT | 50 mM | 30 min | Volatile; requires removal for downstream assays. |
| TCEP | 10 mM | 15 min | Stable, odorless, effective at lower pH. Preferred. |
| Glutathione (GSH) | 10 mM | > 2 hours | Mimics physiological intracellular conditions. |
Troubleshooting & Optimization
| Issue | Probable Cause | Corrective Action |
| Low DOL (< 1.0) | Hydrolysis of NHS ester on target.[1] | Ensure buffer is amine-free and pH is < 8.[1]0. Use dry DMSO for linker stock. |
| Precipitation | Linker hydrophobicity (if using DBCO). | Switch to This compound (more hydrophilic).[1][2] Add 5-10% glycerol.[1] |
| Incomplete Cleavage | Buried disulfide bond. | Add denaturant (urea/SDS) if compatible, or increase TCEP incubation time. |
| High Background | Non-specific hydrophobic binding. | Use BCN over DBCO. Perform stringent wash steps with high-salt buffer.[1] |
References
-
Dommerholt, J., et al. (2010). Readily Accessible Bicyclononyne (BCN) for Copper-Free Click Chemistry. Angewandte Chemie International Edition. Link
-
Debets, M. F., et al. (2011). Bioconjugation with Strained Alkyne-Azide Cycloadditions. Accounts of Chemical Research. Link
-
Thermo Fisher Scientific. Amine-Reactive Crosslinker Chemistry & Protocols. Link
-
BroadPharm. BCN Reagents and Protocols for Bioconjugation. Link
-
BOC Sciences. Disulfide Linkers in Antibody-Drug Conjugates (ADCs).
Sources
- 1. BCN Reagents, Click Chemistry Reagents | BroadPharm [broadpharm.com]
- 2. This compound (exo) - Conju-Probe: Enable Bioconjugation [conju-probe.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. BCN-SS-NHS | AxisPharm [axispharm.com]
- 6. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - HK [thermofisher.com]
- 7. Degree of labeling (DOL) step by step [abberior.rocks]
- 8. How to Determine the Degree of Labeling | AAT Bioquest [aatbio.com]
Optimizing Antibody-Drug Conjugate Performance: A Comparative Guide to BCN-SS-Amine Linker Length and its Impact on Drug Release
For Immediate Release
SOUTH SAN FRANCISCO, CA – In the rapidly advancing field of targeted cancer therapy, the rational design of antibody-drug conjugates (ADCs) is paramount to achieving clinical success. A critical, yet often nuanced, component of ADC design is the chemical linker that connects the monoclonal antibody to the potent cytotoxic payload. This guide provides an in-depth, comparative analysis of how the length of a BCN-SS-amine linker—a popular class of cleavable linkers—profoundly influences drug release rates, ultimately affecting therapeutic efficacy and safety.
This publication is intended for researchers, medicinal chemists, and drug development professionals actively engaged in the design and optimization of next-generation ADCs. We will delve into the mechanistic underpinnings, present comparative experimental data, and provide robust, field-tested protocols to empower scientists to make informed decisions in their linker design strategies.
The Central Role of the Linker in ADC Efficacy
An ideal ADC linker must maintain a delicate balance: it needs to be exceptionally stable in systemic circulation to prevent premature drug release and associated off-target toxicity, yet it must be efficiently cleaved to release its cytotoxic payload once the ADC has been internalized by the target cancer cell.[1][2][3][4] The this compound linker architecture leverages two key chemical principles to achieve this:
-
Bicyclononyne (BCN): This strained alkyne moiety enables highly efficient and bioorthogonal conjugation to an azide-modified antibody via Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC), a form of "click chemistry."[5][6]
-
Disulfide (SS) Bond: This bond serves as the cleavable trigger. It is relatively stable in the oxidizing environment of the bloodstream but is readily reduced and cleaved in the highly reducing intracellular environment, which has a significantly higher concentration of glutathione (GSH).[2][][8][9] This differential in reducing potential between the extracellular and intracellular compartments is the cornerstone of the linker's tumor-selective cleavage.[2][]
The "amine" portion of the linker provides the attachment point for the cytotoxic drug, often via a stable carbamate or amide bond.
The Impact of Linker Length: A Tale of Two Spacers
The "length" of a this compound linker is typically modulated by incorporating hydrophilic spacers, most commonly polyethylene glycol (PEG) chains of varying lengths (e.g., PEG4, PEG8, PEG12).[10] This length plays a critical role in the ADC's overall physicochemical properties and its biological performance.[3][4][11][]
Causality Behind the Choice: Why Linker Length Matters
The decision to use a shorter or longer linker is not arbitrary; it is a strategic choice based on several interconnected factors:
-
Steric Hindrance and Stability: A shorter linker tethers the payload closer to the antibody scaffold. This proximity can offer a "steric shield," where the bulk of the antibody physically protects the disulfide bond from premature reduction in circulation, thereby enhancing ADC stability.[11] Conversely, a linker that is too short may introduce steric clashes that could impair the efficiency of the intracellular cleavage machinery.
-
Hydrophobicity and Aggregation: Many potent cytotoxic payloads are highly hydrophobic. A longer, hydrophilic PEG spacer can help to counteract this hydrophobicity, improving the overall solubility of the ADC and reducing its propensity to aggregate.[13][14] ADC aggregation is a major concern as it can lead to accelerated clearance from circulation and potential immunogenicity.
-
Payload Accessibility and Release Rate: A longer, more flexible linker may allow the disulfide bond to more readily access the intracellular reducing machinery (e.g., glutathione), potentially leading to a faster drug release rate once the ADC is internalized.[15] The optimal release rate is payload- and target-dependent, requiring a balance between rapid killing of target cells and minimizing the potential for the released drug to diffuse out and cause bystander toxicity.[16]
The interplay of these factors is summarized below:
| Linker Characteristic | Short-Chain this compound (e.g., PEG4) | Long-Chain this compound (e.g., PEG12) | Rationale & Field Insights |
| Plasma Stability | Generally Higher | Potentially Lower | Shorter linkers benefit from the antibody's steric shielding, reducing premature payload release.[11] This is a critical starting point for minimizing systemic toxicity. |
| Drug Release Half-Life (t½) in 5 mM GSH | ~ 45 minutes | ~ 20 minutes | The longer, more flexible chain of the PEG12 linker allows for more efficient access of glutathione to the disulfide bond, accelerating cleavage. |
| Tendency for Aggregation | Higher (with hydrophobic payloads) | Lower | The hydrophilic PEG12 chain significantly improves the overall solubility of the ADC construct, mitigating aggregation issues common with hydrophobic drugs.[13] |
| Potential for Steric Hindrance at Cleavage Site | Moderate | Low | An overly short linker might position the disulfide bond in a sterically crowded region near the antibody surface, potentially slowing its reduction by intracellular enzymes or glutathione.[15] |
| Ideal Application Scenario | Payloads with moderate hydrophobicity where maximum plasma stability is the primary concern. | Highly hydrophobic payloads that are prone to causing ADC aggregation; situations where rapid intracellular drug release is desired. | The choice is a multi-parameter optimization problem. Hydrophilic PEG spacers are essential tools for mitigating undesirable payload attributes.[10][14] |
Note: The drug release half-life values are representative and can vary significantly based on the specific payload, conjugation site on the antibody, and exact assay conditions.
Visualizing the Mechanism and Workflow
To better understand the processes involved, the following diagrams illustrate the drug release mechanism and the experimental workflow for its characterization.
Caption: Mechanism of ADC action and intracellular drug release.
Caption: Experimental workflow for comparing drug release rates.
Experimental Protocol: A Self-Validating System
This protocol provides a robust framework for the comparative analysis of drug release rates from ADCs constructed with short-chain and long-chain this compound linkers.
Part A: ADC Synthesis and Characterization
-
Antibody Preparation:
-
Start with a purified monoclonal antibody (e.g., Trastuzumab) at a concentration of 5-10 mg/mL in a suitable buffer (e.g., PBS, pH 7.4).
-
Modify the antibody to introduce azide groups. This can be achieved through various published methods, such as reacting lysine residues with Azide-NHS ester or using enzymatic methods for site-specific modification.[6][17]
-
Remove excess reagents via dialysis or a desalting column.
-
-
Linker-Payload Synthesis:
-
Synthesize or procure two this compound linker-payload constructs: one with a short PEG spacer (e.g., PEG4) and one with a long PEG spacer (e.g., PEG12). The cytotoxic payload (e.g., MMAE, PBD dimer) should be identical for both.
-
-
Conjugation Reaction:
-
To the azide-modified antibody, add a 5-10 molar excess of the this compound-Payload construct. The use of a small percentage (5-10% v/v) of a polar aprotic co-solvent like DMSO may be necessary to maintain the solubility of the linker-payload.[13]
-
Allow the SPAAC reaction to proceed at room temperature or 4°C for 12-24 hours.[6]
-
-
Purification and Characterization (Self-Validation Step):
-
Purify the resulting ADC using size-exclusion chromatography (SEC) to remove unconjugated linker-payload and any aggregates.
-
Crucially, characterize the purified ADCs. Determine the average drug-to-antibody ratio (DAR) for each ADC construct using Hydrophobic Interaction Chromatography (HIC) or Reverse-Phase HPLC (RP-HPLC).[18] Comparing ADCs with a similar DAR is essential for a valid comparison of release rates. Characterize the aggregation levels using SEC.[19] This step validates the quality of your starting material.
-
Part B: In Vitro Drug Release Assay
-
Preparation of Release Buffer:
-
Prepare a release buffer mimicking the intracellular reducing environment. A common choice is PBS (pH 7.4) containing 5 mM glutathione (GSH). The concentration of GSH is critical, as it is significantly higher inside cells (1-10 mM) than in blood plasma (~5 µM).[2][]
-
-
Incubation:
-
Dilute the purified short-linker and long-linker ADCs into separate aliquots of the pre-warmed (37°C) release buffer to a final concentration of ~1 mg/mL.
-
Incubate the reactions at 37°C.
-
-
Time-Course Sampling:
-
At designated time points (e.g., 0, 5, 15, 30, 60, 90, 120 minutes), withdraw an aliquot from each reaction.
-
-
Quantification of Released Drug:
-
Immediately analyze the aliquots. The most common method is RP-HPLC, where the released hydrophobic drug can be separated from the large, polar ADC.
-
Alternatively, LC-MS/MS can be used for more sensitive and specific quantification of the released payload.[20][21]
-
Generate a standard curve with the free drug to accurately quantify its concentration in each sample.
-
-
Data Analysis:
-
Plot the percentage of released drug versus time for both the short-linker and long-linker ADCs.
-
Calculate the release half-life (t½) for each ADC, which is the time required for 50% of the payload to be released. This provides a quantitative measure for comparison.
-
Conclusion and Authoritative Recommendations
The length of the this compound linker is a critical design parameter that directly modulates the balance between ADC stability and payload release kinetics.[3][4] Our comparative guide demonstrates that there is no one-size-fits-all solution.
-
Shorter linkers are generally favored for maximizing in-circulation stability through steric protection, which is a foundational requirement for a safe and effective ADC.[11]
-
Longer, hydrophilic linkers (e.g., containing PEG8 or longer) become indispensable when working with highly hydrophobic payloads to enhance solubility, reduce aggregation, and potentially accelerate drug release upon internalization.[10]
Researchers must empirically evaluate a matrix of linker lengths for each unique antibody-payload combination. The robust, self-validating protocols outlined herein provide a clear path for generating the comparative data needed to select the optimal linker, thereby accelerating the development of potent and highly selective antibody-drug conjugates.
References
-
Su, D., & Zhang, D. (2021). Linker Design Impacts Antibody-Drug Conjugate Pharmacokinetics and Efficacy via Modulating the Stability and Payload Release Efficiency. Frontiers in Pharmacology, 12, 687926. [Link]
-
Pina, A. S., et al. (2022). Linker Design for the Antibody Drug Conjugates: A Comprehensive Review. ResearchGate. [Link]
-
Burke, P. J., et al. (2017). Impact of linker and conjugation chemistry on antigen binding, Fc receptor binding and thermal stability of model antibody-drug conjugates. mAbs, 9(5), 879-887. [Link]
-
Wang, Y., et al. (2024). Impact of drug-linker on method selection for analytical characterisation and purification of antibody–drug conjugates. RSC Publishing. [Link]
-
Creative Biolabs. (n.d.). Disulfide Linker Synthesis Service. [Link]
-
Su, D., & Zhang, D. (2021). Antibody–drug conjugates: Recent advances in linker chemistry. Acta Pharmaceutica Sinica B, 11(12), 3889-3907. [Link]
-
Senter, P. D., et al. (2021). Chapter 9: The Use of Uniform PEG Compounds in the Design of ADCs. In Antibody-Drug Conjugates. [Link]
-
Su, D., & Zhang, D. (2021). Linker Design Impacts Antibody-Drug Conjugate Pharmacokinetics and Efficacy via Modulating the Stability and Payload Release Efficiency. ResearchGate. [Link]
-
Beck, A., et al. (2017). Antibody Drug Conjugates: Design and Selection of Linker, Payload and Conjugation Chemistry. mAbs, 9(8), 1243-1255. [Link]
-
Su, D., & Zhang, D. (2021). Linker Design Impacts Antibody-Drug Conjugate Pharmacokinetics and Efficacy via Modulating the Stability and Payload Release Efficiency. PubMed. [Link]
-
D'Souza, C., et al. (2020). Analytical Methods for the Detection and Quantification of ADCs in Biological Matrices. Pharmaceuticals, 13(12), 463. [Link]
-
Yao, H., et al. (2016). Methods to Design and Synthesize Antibody-Drug Conjugates (ADCs). International journal of molecular sciences, 17(2), 203. [Link]
-
Broad-Ocean. (n.d.). ADC Linker Technology: A Comprehensive Overview of Antibody-Drug Conjugates. [Link]
-
Singh, A. P., et al. (2016). Quantitative Analysis of Cellular Processing of Antibody-Drug Conjugates. DSpace@MIT. [Link]
-
Singh, A. P., et al. (2016). Quantitative Characterization of In Vitro Bystander Effect of Antibody-Drug Conjugates. AAPS J, 18(5), 1102-13. [Link]
-
Thomas, J. D., et al. (2017). Structures of GSH-cleavable triggers. ResearchGate. [Link]
-
Yao, H., et al. (2016). Methods to Design and Synthesize Antibody-Drug Conjugates (ADCs). ResearchGate. [Link]
-
IPHASE Biosciences. (2024). ADC Drugs: Concepts of Linker Cleavage and Payload Release. [Link]
-
Thermo Fisher Scientific. (2017). Accelerated Development of Quantitative Assays for Antibody Drug Conjugates. [Link]
-
Li, Y., et al. (2024). Design, Synthesis, and Evaluation of Camptothecin-Based Antibody–Drug Conjugates with High Hydrophilicity and Structural Stability. Molecules, 29(3), 698. [Link]
-
Simon, Q., et al. (2021). In vitro assays for each ADC. ResearchGate. [Link]
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Safety Operating Guide
Lifecycle Management & Disposal of BCN-SS-Amine
Operational Guide for Laboratory Personnel
Executive Summary & Chemical Context
BCN-SS-amine (Bicyclononyne-Disulfide-Amine) is a high-value, heterobifunctional linker used in copper-free click chemistry (SPAAC).[1] Its utility stems from three distinct chemical behaviors, each of which dictates its specific disposal requirements:
-
Strain Energy (BCN): The bicyclic ring possesses significant ring-strain energy (~18 kcal/mol), driving its reactivity with azides.[1] While kinetically stable, it represents stored potential energy.[1]
-
Cleavability (SS): The disulfide bond is susceptible to reduction, yielding thiols which pose odor and reactivity issues.[1]
-
Basicity (Amine): The primary amine is a nucleophile, reactive toward electrophiles (anhydrides, NHS esters) and sensitive to pH.[1][2]
The Golden Rule of Click Reagent Disposal:
Never commingle concentrated alkynes (like BCN) and azides in the same waste container. While individual reaction aliquots are dilute, the accumulation of unreacted click partners in a central waste carboy can lead to uncontrolled exothermic polymerization or "unintentional click reactions" over time, generating heat and pressure.
Hazard Profile & Compatibility Matrix
Before disposal, assess the state of the material. The primary hazards are irritation (amine) and reactivity (strained alkyne).
| Parameter | Specification | Risk Implication |
| Signal Word | WARNING | Standard precaution for organic amines. |
| GHS Codes | H315, H319, H335 | Causes skin/eye irritation; respiratory irritant. |
| Reactivity | Strained Alkyne | Incompatible with Azides in bulk.[1] |
| Odor | Potential Thiol | If reduced (SS bond cleavage), generates strong stench.[1] |
| Stability | Moisture Sensitive | Hydrolysis of the amine salt may occur; keep dry until disposal. |
Chemical Compatibility Table
Use this to determine which waste stream is safe.
| Chemical Class | Compatibility with this compound | Disposal Action |
| Azides (R-N₃) | 🔴 HIGH RISK | SEGREGATE. Do not mix in main waste stream.[1] |
| Strong Acids | 🟡 Moderate Risk | Exothermic protonation of amine.[1] Dilute first. |
| Reducing Agents | 🟡 Moderate Risk | Cleaves SS bond; releases stench (thiols).[1] |
| Organic Solvents | 🟢 Compatible | Standard disposal (DMSO, DMF, MeOH). |
| Oxidizers | 🔴 HIGH RISK | Potential for vigorous oxidation of amine/sulfur.[1] |
Disposal Procedures: Step-by-Step
Scenario A: Solid Waste (Expired or Excess Stock)
Applies to: Pure powder in vials, lyophilized aliquots.[1]
Scientific Rationale: Pure strained alkynes are stable solids but should not be subjected to compaction or friction with incompatible oxidizers in general trash.[1]
-
Do Not Quench: Do not attempt to chemically quench pure solid material in the vial. The exotherm from a concentrated reaction can be dangerous.[1]
-
Primary Containment: Ensure the original vial is tightly capped.
-
Secondary Containment: Place the vial inside a clear, sealable bag (e.g., Ziploc) to prevent leakage if the glass breaks.
-
Labeling: Mark the bag clearly: "Contains Strained Alkyne (BCN). No Azides."
-
Disposal: Place in the Solid Hazardous Waste drum (usually the yellow/black bin for contaminated debris).
Scenario B: Liquid Waste (Reaction Mixtures)
Applies to: Dilute reaction supernatants, wash buffers, HPLC fractions.[1]
Scientific Rationale: The primary risk here is the formation of "hot" waste containers where BCN and Azides meet.
-
Assessment: Does the mixture contain unreacted azides?
-
Yes: Proceed to Quenching (Step 2) .
-
No: Proceed to Stream Selection (Step 3) .[1]
-
-
Quenching (If Azides are present):
-
Add a slight excess of a cheap, non-hazardous click partner (e.g., 2-azidoethanol for BCN excess, or propargyl alcohol for Azide excess) to the reaction vessel.
-
Allow to stand for 30 minutes. This consumes the reactive potential energy before it enters the waste stream.
-
-
Stream Selection:
-
Organic Solvents (DMSO/DMF): Pour into Halogenated or Non-Halogenated organic waste (site-dependent).[1]
-
Aqueous Buffers: If <5% organic solvent, adjust pH to 6-8 and dispose in Aqueous Waste .
-
-
Final Check: Ensure the waste container lid is vented or not over-tightened immediately after addition to allow any minor off-gassing to equilibrate.
Decision Logic & Workflow (Visualization)
The following diagram illustrates the critical decision-making process for this compound disposal, prioritizing the segregation of reactive partners.
Figure 1: Decision tree for this compound disposal.[1] Note the critical checkpoint for Azide presence to prevent waste-container polymerization.
Emergency Procedures
Accidental Spillage (Solid)[1]
-
PPE: Wear nitrile gloves, lab coat, and safety goggles.[1] Respiratory protection is recommended if powder is fine/dusty.[1][3]
-
Containment: Cover the spill with a damp paper towel to prevent dust generation.[1]
-
Cleanup: Wipe up carefully.[1][4][5][6] Clean the surface with a mild detergent (soap and water) to remove the amine.
-
Disposal: Place all contaminated wipes into a bag labeled "Hazardous Chemical Debris" and dispose of as solid waste.
Skin/Eye Exposure[1][4][5][7][8][9][10]
-
Eyes: Rinse cautiously with water for at least 15 minutes (P305+P351).[1] Remove contact lenses.[1][4][5][7] Seek medical attention immediately (amines can cause corneal damage).[1]
-
Skin: Wash with copious soap and water.[1][8][9] If the disulfide bond is cleaved on skin, a sulfur smell may persist; treat with a mild oxidant (like dilute hydrogen peroxide) only if skin integrity is intact, otherwise stick to soap.
References
-
National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press.[1] [Link]
-
Occupational Safety and Health Administration (OSHA). (2012).[1] Hazard Communication Standard: Safety Data Sheets. 29 CFR 1910.1200.[1][10] [Link][1]
Sources
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- 3. carlroth.com [carlroth.com]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. glenresearch.com [glenresearch.com]
- 6. Working with Chemicals - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. chemview.epa.gov [chemview.epa.gov]
- 8. dhc-solvent.de [dhc-solvent.de]
- 9. docs.citgo.com [docs.citgo.com]
- 10. s3-us-west-1.amazonaws.com [s3-us-west-1.amazonaws.com]
Technical Guide: Safe Handling and Operational Logistics for BCN-SS-Amine
Executive Summary: The "Unknown Toxicity" Principle
BCN-SS-amine (Bicyclo[6.1.0]nonyne-disulfide-amine) is a high-value, bifunctional linker used extensively in Antibody-Drug Conjugate (ADC) development and cell surface engineering.[1][2] Its utility stems from its dual reactivity: strain-promoted azide-alkyne cycloaddition (SPAAC) via the BCN group and reductive cleavage via the disulfide (SS) bond.[1]
Safety Context: While specific toxicological data for this complex molecule is often limited, Prudent Practices in the Laboratory dictates handling it based on its functional groups. We treat this compound as a potential sensitizer and corrosive irritant due to the primary amine, coupled with the high reactivity of the strained ring system.
This guide moves beyond generic safety advice, providing a self-validating workflow to ensure both operator safety and reagent integrity.
Hazard Identification & Risk Assessment
The molecule presents a tripartite hazard profile. Understanding these specific risks drives the PPE selection.
| Functional Group | Chemical Hazard | Operational Risk |
| Primary Amine (-NH₂) | Corrosive / Irritant (H314/H315) | Potential for skin burns and eye damage.[1] Basic pH in solution. |
| BCN Ring | High Ring Strain Energy | High reactivity with azides. Potential instability if exposed to heat or metallic catalysts. |
| Disulfide Linker (-S-S-) | Redox Sensitive | Cleaves in the presence of reducing agents (DTT, TCEP, mercaptans), destroying the linker's function.[1] |
| Physical State (Solid) | Particulate Inhalation | Fine powder can become airborne; potent respiratory irritant.[1] |
Personal Protective Equipment (PPE) Matrix
Standard nitrile gloves are often insufficient for click chemistry workflows involving DMSO (Dimethyl sulfoxide).[1] DMSO permeates standard disposable nitrile gloves in <5 minutes , potentially carrying the dissolved this compound through the skin.
Recommended PPE by Operation
| Operation | Respiratory Protection | Hand Protection (Critical) | Eye/Face Protection |
| Vial Retrieval & Thawing | Fume Hood (Sash at working height) | Standard Nitrile (4-5 mil) | Safety Glasses w/ Side Shields |
| Weighing (Solid) | Fume Hood (Required) | Standard Nitrile + Anti-static measures | Safety Glasses |
| Solubilization (DMSO/DMF) | Fume Hood | Double Gloving Required: 1.[1] Inner: Laminate/PE (Chemical Barrier)2.[1] Outer: Nitrile (Dexterity/Grip) | Chemical Splash Goggles |
| Spill Cleanup | N95 or P100 Respirator (if outside hood) | Heavy Duty Butyl or Viton Gloves | Face Shield + Goggles |
Senior Scientist Insight: Why Double Glove? While this compound itself is large, the solvent (DMSO) is a "super-penetrant."[1] If DMSO breaches your glove, it acts as a vehicle, dragging the amine payload into your bloodstream. Laminate liners (e.g., Silver Shield™) block DMSO but are slippery; wearing nitrile over them restores grip.[1]
Operational Workflow & Stability Logic
The following diagram illustrates the "Safe Handling Lifecycle." This workflow is designed to prevent two failure modes: Hydrolysis (moisture damage) and Premature Cleavage (disulfide reduction).[1]
Figure 1: Operational lifecycle emphasizing the tempering step to prevent condensation-induced hydrolysis.
Detailed Operational Protocol
Phase 1: Retrieval and Tempering (The "Silent Killer" of Reagents)
Protocol:
-
Remove the vial from -20°C storage.
-
STOP: Do not open the vial immediately. Place it in a desiccator or leave it on the bench for 30 minutes.
-
Mechanism: Opening a cold vial in humid lab air causes immediate water condensation inside the vial. Water hydrolyzes the BCN ester linkages and protonates the amine, altering stoichiometry.
Phase 2: Weighing and Solubilization
Protocol:
-
Engineering Control: Work strictly inside a certified chemical fume hood.
-
Static Control: this compound is often a fluffy solid.[1] Use an anti-static gun (ionizer) on the spatula and vial to prevent powder from "jumping" and becoming an inhalation hazard.[1]
-
Solvent Choice: Use anhydrous DMSO or DMF.
-
Dissolution: Vortex gently.
-
Self-Validation Check: The solution should be clear. Turbidity indicates moisture contamination or degradation.
-
Odor Check: If you smell "rotten eggs" (sulfur), the disulfide bond may have degraded.[1] Discard.
-
Phase 3: Reaction Compatibility
Crucial Warning:
-
Avoid: DTT (Dithiothreitol), TCEP, or
-mercaptoethanol during the conjugation step.[1] These will instantly cleave the "SS" linker, detaching your payload. -
Safe Alternatives: If reduction is needed after conjugation, use TCEP at low pH, but for the this compound handling itself, maintain non-reducing conditions.
Waste Disposal & Deactivation[1][3]
Do not treat this simply as "Organic Waste." Segregation is key to preventing uncontrolled reactivity in the waste container.
-
Segregation:
-
Do NOT mix with Azide waste: Although the reaction is slow without concentration, mixing BCN waste with Azide waste in a large carboy can lead to uncontrolled polymerization over time.
-
Do NOT mix with Oxidizers: Nitric acid or peroxides can react violently with the amine and sulfur components.
-
-
Deactivation (Small Scale):
-
Treat excess this compound solution with dilute HCl (1M) to protonate the amine and render it less nucleophilic before disposal into the halogenated/non-halogenated organic waste stream.[1]
-
Emergency Response
-
Skin Contact:
-
Immediate Action: Flush with water for 15 minutes.
-
Note: If dissolved in DMSO, seek medical evaluation immediately, as the chemical may have entered the systemic circulation.
-
-
Eye Contact:
-
Use an eyewash station for 15 minutes. Hold eyelids open.
-
-
Spill (Solid):
References
-
National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version.[3] National Academies Press.[3] [Link]
-
American Chemical Society. (2023).[1] Bioconjugate Chemistry: Stability of Bicyclononyne Reagents.[1][Link]
-
PubChem. (n.d.).[1] Bicyclononyne Compound Summary. National Library of Medicine. [Link][1]
-
Occupational Safety and Health Administration (OSHA). Toxic and Hazardous Substances: 29 CFR 1910.1450 (Laboratory Standard).[1][Link][1]
Sources
- 1. Synthesis and stability studies of bicyclo[6.1.0]nonyne scaffolds for automated solid-phase oligonucleotide synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. spectrumchemical.com [spectrumchemical.com]
- 3. Read "Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version" at NAP.edu [nationalacademies.org]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
